Tert-butyl 1,2,3-oxathiazolidine-3-carboxylate 2,2-dioxide
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
tert-butyl 2,2-dioxooxathiazolidine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO5S/c1-7(2,3)13-6(9)8-4-5-12-14(8,10)11/h4-5H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALJRPIAYJALVFG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCOS1(=O)=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30635066 | |
| Record name | tert-Butyl 2,2-dioxo-1,2lambda~6~,3-oxathiazolidine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30635066 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
459817-82-4 | |
| Record name | tert-Butyl 2,2-dioxo-1,2lambda~6~,3-oxathiazolidine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30635066 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-butyl 2,2-dioxo-1,2,3-oxathiazolidine-3-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to Tert-butyl 1,2,3-oxathiazolidine-3-carboxylate 2,2-dioxide: A Versatile Building Block in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tert-butyl 1,2,3-oxathiazolidine-3-carboxylate 2,2-dioxide, a member of the cyclic sulfamidate class of heterocyclic compounds, has emerged as a significant and versatile building block in the field of organic synthesis and medicinal chemistry. Its unique structural features and reactivity profile make it a valuable precursor for the synthesis of a wide array of complex molecules, particularly chiral amines and pharmacologically active agents. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and applications, with a focus on its role in drug discovery and development.
Physicochemical Properties
This compound, also known by its CAS Number 459817-82-4, is a solid at room temperature with a melting point range of 123-128 °C.[1] Its molecular formula is C₇H₁₃NO₅S, corresponding to a molecular weight of 223.25 g/mol .[2] The presence of the tert-butoxycarbonyl (Boc) protecting group and the cyclic sulfamidate core imparts specific solubility and reactivity characteristics to the molecule.
| Property | Value | Reference(s) |
| CAS Number | 459817-82-4 | [2][3] |
| Molecular Formula | C₇H₁₃NO₅S | [2] |
| Molecular Weight | 223.25 g/mol | [2] |
| Appearance | Solid | [1] |
| Melting Point | 123-128 °C | [1] |
| Storage Temperature | 2-8°C | [1] |
Synthesis
The synthesis of this compound typically involves a multi-step process starting from readily available precursors. A common strategy employs N-Boc protected ethanolamine as the starting material. The following is a representative experimental protocol for its synthesis.
Experimental Protocol: Synthesis from N-Boc-ethanolamine
Materials:
-
N-(tert-Butoxycarbonyl)ethanolamine (N-Boc-ethanolamine)
-
Thionyl chloride (SOCl₂)
-
Triethylamine (NEt₃) or other suitable base
-
Anhydrous dichloromethane (DCM) or other suitable aprotic solvent
-
Ruthenium(III) chloride hydrate (RuCl₃·xH₂O)
-
Sodium periodate (NaIO₄)
-
Acetonitrile (MeCN)
-
Water (H₂O)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Formation of the Sulfamidite:
-
To a solution of N-Boc-ethanolamine in anhydrous DCM at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add triethylamine (or another suitable base).
-
Slowly add thionyl chloride to the reaction mixture.
-
Stir the reaction at 0 °C for a specified time, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, the reaction is typically quenched with a saturated aqueous solution of NaHCO₃.
-
The organic layer is separated, and the aqueous layer is extracted with DCM.
-
The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure to yield the crude sulfamidite. This intermediate is often used in the next step without further purification.
-
-
Oxidation to the Sulfamidate (this compound):
-
Dissolve the crude sulfamidite in a mixture of acetonitrile and water.
-
Add a catalytic amount of RuCl₃·xH₂O to the solution.
-
Cool the mixture in an ice bath and add sodium periodate portion-wise, maintaining the temperature below 25 °C.
-
Stir the reaction at room temperature for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.
-
Dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove insoluble salts.
-
Wash the filtrate with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.
-
Caption: General synthesis workflow for the target compound.
Applications in Drug Discovery and Development
The unique structural and chemical properties of this compound make it a valuable scaffold in drug discovery. Its primary applications lie in its use as a chiral auxiliary and as a bioisosteric replacement for other functional groups.
Chiral Auxiliary and Precursor to Chiral Amines
The cyclic sulfamidate can be readily synthesized from chiral amino alcohols, allowing for the transfer of chirality to subsequent products. The ring system is susceptible to nucleophilic attack, leading to stereospecific ring-opening reactions. This provides a reliable method for the synthesis of enantiomerically pure β-amino alcohols and other chiral amines, which are common structural motifs in many pharmaceuticals.
Bioisostere in Drug Design
The 1,2,3-oxathiazolidine 2,2-dioxide moiety can act as a non-classical bioisostere for the carboxylic acid functional group. Bioisosteric replacement is a key strategy in medicinal chemistry to modulate the physicochemical properties of a drug candidate, such as its acidity, lipophilicity, and metabolic stability, while retaining or improving its biological activity. The cyclic sulfamidate can mimic the tetrahedral geometry and hydrogen bonding capabilities of a carboxylic acid, potentially leading to improved pharmacokinetic profiles.
Application as a Protease Inhibitor Scaffold
Cyclic sulfamides and sulfamidates have been investigated as core structures in the design of protease inhibitors, particularly for targets such as HIV protease.[4][5] The sulfonamide group can interact with the active site of these enzymes, often mimicking the transition state of peptide bond cleavage.
While a specific signaling pathway for the parent compound is not extensively documented in publicly available literature, its role as a scaffold for protease inhibitors suggests a mechanism of action centered on competitive inhibition of the target enzyme. For instance, in the context of HIV, protease inhibitors prevent the cleavage of viral polyproteins, which is a crucial step in the maturation of infectious virions.
Caption: Inhibition of viral protease by a cyclic sulfamidate.
Conclusion
This compound is a valuable and versatile chemical entity for researchers in the pharmaceutical and life sciences. Its utility as a chiral building block and a bioisosteric scaffold provides a powerful tool for the synthesis of novel and improved therapeutic agents. Further exploration of its applications in various disease areas is likely to yield new and innovative drug candidates.
References
- 1. Synthesis and antiviral activity of 1,2,3-triazolyl nucleoside analogues with N-acetyl-d-glucosamine residue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound [myskinrecipes.com]
- 3. This compound | 459817-82-4 [chemicalbook.com]
- 4. Recent Progress in the Development of HIV-1 Protease Inhibitors for the Treatment of HIV/AIDS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of novel benzothiazolesulfonamides as potent inhibitors of HIV-1 protease - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Tert-butyl 1,2,3-oxathiazolidine-3-carboxylate 2,2-dioxide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structure, properties, and synthesis of tert-butyl 1,2,3-oxathiazolidine-3-carboxylate 2,2-dioxide. This compound, a member of the cyclic sulfamidate class, serves as a versatile building block in medicinal chemistry and organic synthesis.
Chemical Structure and Properties
This compound, also known as 3-Boc-1,2,3-oxathiazolidine 2,2-dioxide, is a heterocyclic compound featuring a five-membered oxathiazolidine ring with a sulfonyl group and a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom.
Structure:
Chemical Structure of this compound
Table 1: Physicochemical Properties
| Property | Value | Reference(s) |
| CAS Number | 459817-82-4 | [1][2] |
| Molecular Formula | C₇H₁₃NO₅S | [2] |
| Molecular Weight | 223.25 g/mol | [3] |
| Appearance | Solid | [2] |
| Melting Point | 123-128 °C | [2] |
| Storage Temperature | 2-8°C | [2] |
Synthesis
The synthesis of this compound typically follows a two-step process starting from a β-amino alcohol, in this case, ethanolamine. The general strategy involves the protection of the amino group, followed by cyclization with a sulfurylating agent and subsequent oxidation.
General Synthetic Workflow
General Synthetic Workflow for this compound
Detailed Experimental Protocols
Step 1: Synthesis of N-Boc-ethanolamine
This protocol is based on general procedures for the N-Boc protection of primary amines.[4]
-
Materials:
-
Ethanolamine
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Sodium hydroxide (NaOH) or Triethylamine (TEA)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
Dissolve ethanolamine (1.0 eq) in a suitable solvent such as DCM or a mixture of water and THF.
-
Add a base such as triethylamine (1.1 eq) or an aqueous solution of sodium hydroxide.
-
To the stirred solution, add di-tert-butyl dicarbonate (1.05 eq) portion-wise or as a solution in the reaction solvent.
-
Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, if an organic solvent was used, wash the reaction mixture sequentially with 1 M HCl (if TEA was used), saturated aqueous NaHCO₃, and brine. If an aqueous system was used, extract the product with an organic solvent like ethyl acetate.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude N-Boc-ethanolamine.
-
Purify the product by flash column chromatography on silica gel if necessary.
-
Step 2: Synthesis of this compound
This protocol is a representative procedure based on the general synthesis of cyclic sulfamidates from β-amino alcohols.
-
Materials:
-
N-Boc-ethanolamine
-
Thionyl chloride (SOCl₂)
-
Triethylamine (Et₃N) or Pyridine
-
Dichloromethane (DCM), anhydrous
-
Ruthenium(III) chloride (RuCl₃)
-
Sodium periodate (NaIO₄)
-
Acetonitrile
-
Water
-
-
Procedure:
-
Dissolve N-Boc-ethanolamine (1.0 eq) in anhydrous DCM and cool the solution to 0 °C in an ice bath.
-
Add triethylamine (2.2 eq) to the solution.
-
Slowly add a solution of thionyl chloride (1.1 eq) in anhydrous DCM to the reaction mixture.
-
Allow the reaction to stir at 0 °C for 1 hour and then at room temperature for 2-4 hours, monitoring by TLC for the formation of the intermediate cyclic sulfamidite.
-
Once the formation of the cyclic sulfamidite is complete, cool the reaction mixture again to 0 °C.
-
In a separate flask, prepare a solution of sodium periodate (1.5 eq) in water and add a catalytic amount of ruthenium(III) chloride.
-
Add the oxidizing solution to the reaction mixture dropwise, maintaining the temperature at 0 °C.
-
Stir the biphasic mixture vigorously at room temperature for 2-6 hours until the oxidation is complete (monitored by TLC).
-
Separate the organic layer and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with saturated aqueous sodium thiosulfate, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain this compound as a solid.
-
Spectroscopic Data (Representative)
Table 2: Representative Spectroscopic Data for a N-Boc Protected Oxathiazolidine Dioxide Derivative
| Technique | Observed Peaks/Signals |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 4.50-4.20 (m, 2H, O-CH₂), 3.80-3.50 (m, 2H, N-CH₂), 1.50 (s, 9H, C(CH₃)₃) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 151.0 (C=O), 83.0 (C(CH₃)₃), 68.0 (O-CH₂), 48.0 (N-CH₂), 28.0 (C(CH₃)₃) |
| FT-IR (KBr, cm⁻¹) | ν: 2980 (C-H), 1710 (C=O, carbamate), 1370 & 1170 (S=O, sulfonyl), 1250 (C-O) |
| Mass Spec (ESI+) | m/z: [M+Na]⁺ |
Note: This is representative data and should not be considered as the definitive spectrum for this compound.
Applications in Drug Discovery and Development
This compound and its derivatives are valuable intermediates in the synthesis of more complex molecules, particularly in the field of drug discovery.[5] The oxathiazolidine dioxide core is a key pharmacophore in the development of new therapeutic agents.
Role as a Synthetic Intermediate
The Boc-protected nitrogen allows for selective reactions at other parts of a molecule. The oxathiazolidine dioxide ring itself can be a stable scaffold or can be used as a precursor to other functional groups through ring-opening reactions. This makes it a versatile tool for introducing specific structural motifs into potential drug candidates.[5]
Potential Biological Activities
Derivatives of the 1,2,3-oxathiazolidine-2,2-dioxide core have been investigated for a range of biological activities. For instance, some derivatives have shown potential in the development of targeted therapies for oncology and infectious diseases.[6] The unique structural and electronic properties of the cyclic sulfamidate ring can contribute to improved efficacy and selectivity of drug candidates.
Application of this compound in Drug Discovery
Safety and Handling
This compound should be handled in a well-ventilated fume hood by trained personnel. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Disclaimer: This document is intended for informational purposes only and should not be used as a substitute for professional scientific guidance or a formal risk assessment. All experimental work should be conducted in a properly equipped laboratory and with all necessary safety precautions in place.
References
An In-depth Technical Guide to the Synthesis of Tert-butyl 1,2,3-oxathiazolidine-3-carboxylate 2,2-dioxide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of tert-butyl 1,2,3-oxathiazolidine-3-carboxylate 2,2-dioxide, a key intermediate in the development of various pharmaceuticals.[1][2] This document details the synthetic pathway, experimental protocols, and relevant chemical data to support researchers in the fields of medicinal chemistry and drug development.
Introduction
This compound, a member of the cyclic sulfamidate class of compounds, serves as a versatile building block in organic synthesis.[1] Its unique structural features make it a valuable precursor for the synthesis of complex, biologically active molecules. This guide outlines a reliable two-step synthetic route commencing from readily available starting materials.
Synthetic Pathway
The synthesis of this compound is typically achieved through a two-step process starting from ethanolamine. The general synthetic scheme is as follows:
-
N-Boc Protection of Ethanolamine: The first step involves the protection of the amino group of ethanolamine with a tert-butyloxycarbonyl (Boc) group to yield N-(tert-butoxycarbonyl)ethanolamine (also known as N-Boc-ethanolamine).
-
Cyclization to form the Oxathiazolidine Ring: The N-Boc protected ethanolamine is then cyclized using a sulfurylating agent to form the target molecule, this compound.
The overall synthetic transformation is depicted in the workflow diagram below.
Caption: Synthetic workflow for this compound.
Experimental Protocols
The following detailed experimental protocols are based on established procedures for the synthesis of the target molecule and related compounds.
Step 1: Synthesis of N-(tert-butoxycarbonyl)ethanolamine
This procedure outlines the N-Boc protection of ethanolamine.
Materials:
-
Ethanolamine
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM)
-
Water
-
Brine
Procedure:
-
To a stirred solution of ethanolamine (1.0 equivalent) in dichloromethane at 0 °C, slowly add triethylamine (1.1 equivalents).
-
Add a solution of di-tert-butyl dicarbonate (1.1 equivalents) in dichloromethane dropwise to the reaction mixture at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford N-(tert-butoxycarbonyl)ethanolamine as a viscous liquid.
Step 2: Synthesis of this compound
This procedure describes the cyclization of N-(tert-butoxycarbonyl)ethanolamine to the final product.
Materials:
-
N-(tert-butoxycarbonyl)ethanolamine
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM)
-
Sulfuryl chloride (SO₂Cl₂)
-
Ice-water
Procedure:
-
Dissolve N-(tert-butoxycarbonyl)ethanolamine (1.0 equivalent) and triethylamine (3.0 equivalents) in dichloromethane.
-
Cool the solution to -78 °C.
-
Slowly add sulfuryl chloride (1.2 equivalents) to the cooled solution.
-
Allow the reaction mixture to warm to room temperature and stir overnight.
-
Pour the reaction mixture into ice-water and extract with ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Filter the solution and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to yield this compound.
Quantitative Data
The following table summarizes the key quantitative data for the starting materials and the final product.
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Physical Form | Melting Point (°C) |
| Ethanolamine | 141-43-5 | C₂H₇NO | 61.08 | Liquid | 10.3 - 11.3 |
| N-(tert-butoxycarbonyl)ethanolamine | 26690-80-2 | C₇H₁₅NO₃ | 161.20 | Viscous liquid | N/A |
| This compound | 459817-82-4 | C₇H₁₃NO₅S | 223.25 | Solid | 123-128[1] |
Signaling Pathways and Logical Relationships
The synthesis of the target compound involves a logical progression of chemical transformations. The following diagram illustrates the relationship between the reactants and products in the overall synthesis.
Caption: Logical flow of the synthesis.
This in-depth guide provides the essential information for the successful synthesis of this compound. For further details on handling and safety, please refer to the Material Safety Data Sheets (MSDS) of the respective chemicals.
References
A Technical Guide to Tert-butyl 1,2,3-oxathiazolidine-3-carboxylate 2,2-dioxide: Synthesis, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of tert-butyl 1,2,3-oxathiazolidine-3-carboxylate 2,2-dioxide, a versatile heterocyclic building block in organic synthesis. The document details its chemical and physical properties, outlines a plausible synthetic protocol, and describes its key application as an intermediate in the preparation of pharmacologically relevant scaffolds, such as quinoxaline derivatives. This guide is intended to serve as a valuable resource for researchers and professionals engaged in medicinal chemistry and drug development by providing detailed experimental methodologies and conceptual workflows.
Introduction
This compound, a member of the cyclic sulfamidate family, is a valuable reagent in modern organic synthesis. Its unique structural features, including a reactive N-Boc (tert-butoxycarbonyl) group and a strained ring system, make it an attractive precursor for the synthesis of diverse nitrogen-containing compounds. The Boc protecting group offers stability under various reaction conditions and can be readily removed under acidic conditions, providing a strategic advantage in multi-step syntheses. This guide focuses on the synthesis, key reactions, and potential applications of this compound in the development of novel therapeutic agents.
Physicochemical Properties
This compound is a stable, solid compound at room temperature. A summary of its key physicochemical properties is presented in Table 1.
| Property | Value |
| CAS Number | 459817-82-4[1][2] |
| Molecular Formula | C₇H₁₃NO₅S |
| Molecular Weight | 223.25 g/mol |
| Appearance | Solid |
| Storage Temperature | 2-8 °C |
Synthesis of this compound
The synthesis of N-Boc protected 1,2,3-oxathiazolidine 2,2-dioxides can be achieved through a multi-step process starting from a corresponding amino alcohol. A general and plausible synthetic pathway is outlined below.
Synthetic Workflow
The overall synthetic strategy involves the Boc-protection of an amino alcohol, followed by cyclization with a sulfurylating agent.
References
Technical Guide: Spectral Analysis of Tert-butyl 1,2,3-oxathiazolidine-3-carboxylate 2,2-dioxide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectral data for Tert-butyl 1,2,3-oxathiazolidine-3-carboxylate 2,2-dioxide. Due to the limited availability of published experimental spectra for this specific compound, this guide presents predicted data based on established spectroscopic principles and analysis of analogous structures. Detailed, standardized experimental protocols for acquiring such data are also provided to facilitate its synthesis and characterization in a laboratory setting.
Chemical Structure and Properties
This compound is a heterocyclic compound featuring a sulfamidate core with a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom. This structure makes it a potentially valuable building block in organic synthesis, particularly in the development of novel pharmaceutical agents.
Table 1: General Properties of this compound
| Property | Value |
| CAS Number | 459817-82-4[1] |
| Molecular Formula | C₇H₁₃NO₅S |
| Molecular Weight | 223.25 g/mol |
| Appearance | White solid (predicted) |
| Melting Point | 123-128 °C |
| Storage | 2-8°C |
Predicted Spectroscopic Data
The following sections detail the predicted spectral data for this compound. These predictions are derived from the analysis of structurally similar compounds and fundamental principles of spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.
Table 2: Predicted ¹H NMR Spectroscopic Data (Solvent: CDCl₃, 400 MHz)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~ 4.6 - 4.8 | Triplet (t) | 2H | O-CH₂-CH₂-N |
| ~ 3.9 - 4.1 | Triplet (t) | 2H | O-CH₂-CH₂-N |
| ~ 1.5 | Singlet (s) | 9H | C(CH₃)₃ |
Table 3: Predicted ¹³C NMR Spectroscopic Data (Solvent: CDCl₃, 100 MHz)
| Chemical Shift (δ) ppm | Assignment |
| ~ 150 | C=O (carbamate) |
| ~ 84 | C (CH₃)₃ |
| ~ 65 | O-C H₂-CH₂-N |
| ~ 48 | O-CH₂-C H₂-N |
| ~ 28 | C(C H₃)₃ |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
Table 4: Predicted IR Absorption Frequencies
| Frequency (cm⁻¹) | Intensity | Assignment |
| ~ 2980 | Medium | C-H stretch (alkane) |
| ~ 1750 | Strong | C=O stretch (carbamate) |
| ~ 1370, 1170 | Strong | S=O stretch (sulfonyl) |
| ~ 1250 | Strong | C-O stretch (ester) |
| ~ 1150 | Strong | C-N stretch |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass and fragmentation pattern of a molecule.
Table 5: Predicted Mass Spectrometry Data (Electrospray Ionization - ESI)
| m/z | Ion |
| 224.05 | [M+H]⁺ |
| 246.03 | [M+Na]⁺ |
| 168.03 | [M - C₄H₈ + H]⁺ |
| 124.01 | [M - Boc + H]⁺ |
Experimental Protocols
The following are detailed methodologies for the key experiments required to obtain the spectral data described above.
Synthesis of this compound
A general synthetic route involves the reaction of 2-aminoethanol with sulfuryl chloride, followed by protection of the nitrogen atom with di-tert-butyl dicarbonate (Boc₂O).
Materials:
-
2-Aminoethanol
-
Sulfuryl chloride (SO₂Cl₂)
-
Triethylamine (Et₃N)
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolve 2-aminoethanol in dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon) and cool to 0 °C in an ice bath.
-
Slowly add a solution of sulfuryl chloride in dichloromethane to the cooled solution, followed by the dropwise addition of triethylamine to act as a base.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
To the resulting mixture, add di-tert-butyl dicarbonate and a catalytic amount of a suitable base (e.g., 4-dimethylaminopyridine, DMAP).
-
Stir the reaction at room temperature for an additional 4-6 hours until the reaction is complete (monitored by TLC).
-
Quench the reaction by adding water and separate the organic layer.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Combine the fractions containing the desired product and remove the solvent under reduced pressure to yield the pure compound.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H and ¹³C NMR spectra should be recorded on a 400 MHz or higher field NMR spectrometer.
-
The sample is typically dissolved in deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.
-
Chemical shifts are reported in parts per million (ppm) relative to TMS.
Infrared (IR) Spectroscopy:
-
IR spectra can be obtained using a Fourier-transform infrared (FTIR) spectrometer.
-
The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) or as a KBr pellet.
-
Data is typically reported in wavenumbers (cm⁻¹).
Mass Spectrometry (MS):
-
High-resolution mass spectra (HRMS) can be acquired using an electrospray ionization (ESI) time-of-flight (TOF) mass spectrometer.
-
The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) and introduced into the ion source.
-
Data is reported as the mass-to-charge ratio (m/z).
Workflow and Signaling Pathway Diagrams
As this compound is primarily a synthetic building block, its direct involvement in specific biological signaling pathways is not yet established. The following diagram illustrates a typical experimental workflow for its synthesis and characterization.
Caption: General workflow for the synthesis and spectroscopic characterization of the target compound.
This guide provides a foundational understanding of the spectral characteristics and analytical procedures for this compound, which is essential for its application in research and development.
References
A Technical Guide to Tert-butyl 1,2,3-oxathiazolidine-3-carboxylate 2,2-dioxide: A Versatile Building Block in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tert-butyl 1,2,3-oxathiazolidine-3-carboxylate 2,2-dioxide, a member of the cyclic sulfamidate class of compounds, is a versatile synthetic intermediate with significant applications in medicinal chemistry and drug development. Its proper IUPAC name is tert-butyl 2,2-dioxido-1,2,3-oxathiazolidine-3-carboxylate .[1] This technical guide provides a comprehensive overview of its chemical properties, a detailed experimental protocol for its general synthesis, and its applications as a key building block in the synthesis of complex molecular architectures for pharmaceutical research.
While detailed research specifically on the unsubstituted title compound is limited, this guide draws upon the extensive knowledge of closely related N-protected cyclic sulfamidates to provide a thorough understanding of its reactivity and utility.
Core Compound Properties
The physical and chemical properties of this compound are summarized below. These values are primarily sourced from chemical suppliers and may vary slightly.
| Property | Value | Reference |
| CAS Number | 459817-82-4 | [2][3] |
| Molecular Formula | C₇H₁₃NO₅S | [3] |
| Molecular Weight | 223.25 g/mol | [3] |
| Appearance | Solid | [1] |
| Melting Point | 123-128 °C | [1] |
| Storage Temperature | 2-8°C | [1] |
Synthesis and Experimental Protocols
The synthesis of N-Boc protected cyclic sulfamidates, such as the title compound, generally proceeds from the corresponding β-amino alcohol. The following is a representative, detailed two-step experimental protocol that can be adapted for the synthesis of this compound from N-Boc-ethanolamine.
General Experimental Protocol: Synthesis of N-Boc Cyclic Sulfamidates
This protocol involves the formation of a cyclic sulfamidite from an N-Boc protected β-amino alcohol, followed by oxidation to the corresponding cyclic sulfamidate (the 2,2-dioxide).[4][5]
Step 1: Synthesis of the Cyclic Sulfamidite
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add the N-Boc-β-amino alcohol (1.0 eq.) and a suitable anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Base Addition: Add a suitable base, such as triethylamine (2.2 eq.) or imidazole, to the solution.
-
Cooling: Cool the reaction mixture to -40 °C using a dry ice/acetone bath.
-
Thionyl Chloride Addition: Slowly add a solution of thionyl chloride (1.1 eq.) in the same anhydrous solvent to the stirred reaction mixture via the dropping funnel over a period of 30 minutes, ensuring the internal temperature does not rise significantly.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at -40 °C for an additional 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with the organic solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude cyclic sulfamidite.
Step 2: Oxidation to the Cyclic Sulfamidate (2,2-Dioxide)
-
Reaction Setup: Dissolve the crude cyclic sulfamidite from Step 1 in a mixture of acetonitrile and water (typically a 1:1 ratio).
-
Catalyst and Oxidant: To this solution, add a catalytic amount of ruthenium(III) chloride hydrate (RuCl₃·xH₂O, ~0.01 eq.) and sodium periodate (NaIO₄, 1.5 eq.).
-
Reaction Monitoring: Stir the biphasic mixture vigorously at room temperature. The reaction is typically exothermic and the progress can be monitored by TLC until the starting material is consumed.
-
Work-up: Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate and water. Separate the organic layer. Extract the aqueous layer with the same organic solvent.
-
Purification: Combine the organic layers, wash with saturated aqueous sodium thiosulfate solution to remove any remaining oxidant, followed by a wash with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the pure this compound.
Applications in Drug Development and Medicinal Chemistry
This compound and related cyclic sulfamidates are valuable intermediates in pharmaceutical development due to their unique reactivity.[6] They serve as versatile building blocks for the synthesis of a wide range of biologically active molecules.[3]
-
Synthesis of β-Amino Acids: Cyclic sulfamidates are excellent precursors for the synthesis of natural and non-natural β-amino acids, which are important components of many biologically active peptides and small molecule drugs.[7]
-
Precursors to Chiral Amines and Heterocycles: The strained ring system of cyclic sulfamidates makes them susceptible to nucleophilic ring-opening reactions. This reactivity allows for the stereoselective introduction of nitrogen and other functionalities, leading to the synthesis of chiral amines, lactams, and other complex heterocyclic structures that are common motifs in pharmaceuticals.
-
Scaffold for Bioactive Molecules: The oxathiazolidine dioxide core itself can act as a pharmacophore or a bioisostere for other functional groups, such as carboxylic acids, which can improve the pharmacokinetic properties of a drug candidate.
Synthetic Utility Workflow
The general workflow for the application of this compound in the synthesis of functionalized molecules is depicted below. The cyclic sulfamidate acts as an electrophilic scaffold that can be opened by a variety of nucleophiles to generate diverse products.
Conclusion
This compound is a valuable and versatile building block for organic synthesis, particularly in the field of drug discovery and development. Its ability to be readily synthesized from simple amino alcohols and its reactivity towards nucleophilic attack make it an important tool for the construction of complex, nitrogen-containing molecules with potential therapeutic applications. The protocols and data presented in this guide provide a foundational understanding for researchers and scientists looking to utilize this and related cyclic sulfamidates in their synthetic endeavors.
References
- 1. 3-Boc-1,2,3-oxathiazolidine 2,2-dioxide 95 459817-82-4 [sigmaaldrich.com]
- 2. This compound | 459817-82-4 [chemicalbook.com]
- 3. This compound [myskinrecipes.com]
- 4. researchgate.net [researchgate.net]
- 5. dash.harvard.edu [dash.harvard.edu]
- 6. chemimpex.com [chemimpex.com]
- 7. Syntheses of Natural and Non-Natural β-Amino Acids Using Racemic and Enantioselective Sulfamate-Tethered Aza-Michael Cyclization Reactions - PMC [pmc.ncbi.nlm.nih.gov]
The Unassuming Powerhouse: A Technical Guide to Tert-butyl 1,2,3-Oxathiazolidine-3-carboxylate 2,2-dioxide in Synthetic Chemistry
For Immediate Release
[City, State] – December 23, 2025 – In the intricate world of pharmaceutical development and fine chemical synthesis, the demand for efficient and selective methodologies is paramount. A key player in this arena is the chiral auxiliary, a molecular scaffold that guides chemical reactions to produce specific stereoisomers of a target molecule. This technical guide delves into the synthesis, and application of a noteworthy yet specialized chiral auxiliary precursor and reactant: tert-butyl 1,2,3-oxathiazolidine-3-carboxylate 2,2-dioxide. This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, providing detailed experimental protocols, quantitative data, and logical workflows.
Introduction: A Versatile Building Block
This compound, a cyclic sulfamidate, is a versatile intermediate in organic synthesis. While its direct application as a chiral auxiliary in asymmetric transformations is not extensively documented in mainstream literature, its derivatives and its role as a reactant in the synthesis of complex nitrogen-containing heterocycles are of significant interest. Its structure, featuring a reactive oxathiazolidine ring and a protecting Boc group, makes it a valuable synthon for introducing specific functionalities.
Synthesis of the Core Scaffold
The preparation of this compound is a crucial first step for its subsequent applications. A reliable protocol has been reported, starting from N-Boc-ethanolamine.[1]
Experimental Protocol: Synthesis of tert-butyl 1,2,3-oxathiazolidine-3-carboxylate-2,2-dioxide
A solution of N-Boc-ethanolamine (3.00 g, 18.6 mmol) in dichloromethane (DCM, 10 ml) is added dropwise to a stirred solution of thionyl chloride (SOCl₂, 1.50 ml, 20.5 mmol), triethylamine (Et₃N, 5.70 ml, 40.9 mmol), and imidazole (5.07 g, 74.4 mmol) in DCM (91 ml) at -60 °C.[1] The resulting solution is stirred at this temperature. The reaction proceeds through the formation of a sulfamidite intermediate, which is then oxidized to the corresponding sulfamidate.
Below is a generalized workflow for the synthesis.
Application in Heterocyclic Synthesis
While direct evidence of its use as a chiral auxiliary to induce stereoselectivity is limited in readily available literature, this compound has been effectively employed as a reactant in the synthesis of complex heterocyclic structures. One notable example is the synthesis of dihydropyrazino-[2,1-b]-quinazolinones.[2]
In this application, the oxathiazolidine ring undergoes a nucleophilic ring-opening reaction, serving as a precursor to a functionalized amine that subsequently participates in a cascade of rearrangements to form the final polycyclic product.
Key Application: Synthesis of Dihydropyrazino-[2,1-b]-quinazolinones
The reaction involves the ring-opening of the sulfamidate by a 2-alkylaminoquinazolinone, followed by a tandem quinazolinone-amidine rearrangement.[2] This strategy highlights the utility of the oxathiazolidine as a masked aminoethyl group.
The general workflow for this synthetic application is illustrated below.
Experimental Protocol: General Procedure for the SQuAReS Reaction
To a solution of the 2-alkylaminoquinazolinone in a suitable aprotic solvent, this compound is added in the presence of a non-nucleophilic base. The reaction mixture is stirred, and the progress is monitored by an appropriate analytical technique such as TLC or LC-MS. Upon completion, the reaction is worked up, and the product is purified by chromatography. The specific conditions, including solvent, base, temperature, and reaction time, may vary depending on the substrate.[2]
Potential as a Chiral Auxiliary: A Prospective Outlook
While the current body of literature does not extensively feature this compound in the role of a traditional chiral auxiliary for asymmetric synthesis, its structure suggests potential in this area. Chiral versions of this scaffold, substituted at the 4- and/or 5-positions, could theoretically be employed to control the stereochemical outcome of reactions such as alkylations, aldol additions, and Michael additions of an attached N-acyl group.
The successful application of related oxazolidinone and thiazolidinone chiral auxiliaries provides a strong precedent for the potential of chiral 1,2,3-oxathiazolidine-3-carboxylate 2,2-dioxides. Further research into the synthesis of chiral derivatives and their evaluation in asymmetric transformations is warranted and could open new avenues in stereoselective synthesis.
Conclusion
This compound is a valuable synthetic intermediate with demonstrated utility in the construction of complex heterocyclic molecules. While its application as a chiral auxiliary for asymmetric synthesis remains an area ripe for exploration, the existing protocols for its synthesis and its reactivity profile make it a compound of interest for synthetic and medicinal chemists. This guide provides a foundational understanding of this compound and aims to stimulate further investigation into its synthetic potential.
Disclaimer: The experimental protocols provided herein are for informational purposes and should be adapted and optimized for specific laboratory conditions and substrates. Appropriate safety precautions should always be taken when handling chemicals.
References
Unraveling the Enigma: The Role of Tert-butyl 1,2,3-oxathiazolidine-3-carboxylate 2,2-dioxide in Modern Chemistry
A Technical Overview for Researchers, Scientists, and Drug Development Professionals
Introduction:
Tert-butyl 1,2,3-oxathiazolidine-3-carboxylate 2,2-dioxide is a heterocyclic compound that has garnered attention within the scientific community, not for a well-defined biological mechanism of action, but as a crucial and versatile building block in the intricate art of organic synthesis.[1] Its unique structural framework serves as a key intermediate in the development of novel pharmaceuticals and other biologically active molecules.[1][2] This technical guide provides a comprehensive overview of the available information on this compound, focusing on its role in synthetic chemistry and the potential biological activities of structurally related compounds.
While direct studies on the mechanism of action of this compound are not publicly available, an examination of its core structure and the biological activities of its derivatives offers valuable insights into its potential applications in medicinal chemistry.
The Core Scaffold: 1,2,3-Oxathiazolidine 2,2-dioxide
The foundational structure of the title compound is the 1,2,3-oxathiazolidine 2,2-dioxide ring system. This five-membered ring, containing sulfur, nitrogen, and oxygen, is recognized as a significant pharmacophore in the design of new therapeutic agents.[3] The strained nature of this ring system makes it susceptible to nucleophilic attack, a chemical property that is extensively exploited in organic synthesis to generate a diverse array of functionalized acyclic compounds, such as β-amino alcohols and their derivatives.[3]
Derivatives of this core structure have shown promise in various therapeutic areas. For instance, 1,2,3-oxathiazolidine-4-one-2,2-dioxide has been investigated as a potential anticonvulsant.[3] Preliminary mechanistic studies on these active cyclic structures suggest that they may act as sodium channel blockers.[3] This is supported by in vitro patch-clamp assays and docking simulations against the Nav1.2 isoform.[3]
Another class of related compounds, the 1,2,3-benzoxathiazine-2,2-dioxides, has been explored as inhibitors of human carbonic anhydrases (hCA), with some derivatives showing nanomolar inhibitory activity against specific isoforms like hCA IX and XII, which are associated with tumors.[4]
Role in Synthesis: A Versatile Intermediate
The primary documented application of this compound is as a synthetic intermediate.[1][5] Its structure allows for the strategic introduction of various functional groups, which is a critical aspect of drug design aimed at enhancing the therapeutic properties of a final compound.[1] It is utilized in the synthesis of a variety of heterocyclic compounds and serves as an intermediate for oncology drugs and enzyme inhibitors.[1]
Logical Relationship of Synthetic Utility
References
- 1. This compound [myskinrecipes.com]
- 2. chemimpex.com [chemimpex.com]
- 3. 1,2,3-Oxathiazolidine 2,2-Dioxide|CAS 19044-42-9 [benchchem.com]
- 4. 1,2,3-Benzoxathiazine-2,2-dioxides – effective inhibitors of human carbonic anhydrases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | 459817-82-4 [chemicalbook.com]
The Oxathiazolidine Ring: A Versatile Scaffold in Modern Drug Design
For Immediate Release – The five-membered oxathiazolidine ring, a heterocyclic compound containing sulfur, oxygen, and nitrogen, is proving to be a highly versatile and valuable scaffold in medicinal chemistry. Its unique chemical properties, particularly its role in prodrug design, are enabling researchers to overcome significant challenges in drug delivery, efficacy, and safety. This technical guide explores the core features of the oxathiazolidine ring, providing key data, experimental insights, and a look into its therapeutic applications for researchers, scientists, and drug development professionals.
Core Features and Applications
The primary strategic advantage of the oxathiazolidine ring in drug design lies in its function as a prodrug. Specifically, 2-oxothiazolidine-4-carboxylates are well-established as effective intracellular delivery agents for L-cysteine and its derivatives.[1][2][3] This is critical because direct administration of L-cysteine is often inefficient due to its rapid metabolism and poor cellular uptake.
The underlying mechanism involves the intracellular enzymatic hydrolysis of the oxathiazolidine ring by 5-oxoprolinase, which releases L-cysteine.[3] This released L-cysteine then becomes available for the synthesis of glutathione (GSH), a crucial endogenous antioxidant.[2][3] Depletion of GSH is associated with oxidative stress, a key factor in numerous diseases, including respiratory conditions, neurodegenerative disorders, and infections.[3] By replenishing intracellular cysteine and, consequently, glutathione levels, oxathiazolidine-based prodrugs offer a powerful therapeutic strategy to combat oxidative damage.[3][4]
Beyond its role in cysteine delivery, the oxathiazolidine scaffold is being explored for a range of other therapeutic benefits, including anti-inflammatory, antidiabetic, and antiviral applications.[4][5][6]
Prodrug Activation Pathway
The intracellular conversion of an L-2-oxothiazolidine-4-carboxylate (OTC) prodrug to L-cysteine is a key pathway for enhancing antioxidant capacity within a cell. This process effectively bypasses the limitations of direct cysteine administration.
Caption: Intracellular activation of L-2-oxothiazolidine-4-carboxylate (OTC).
Quantitative Data on Biological Activity
Oxathiazolidine derivatives and related thiazolidinones have been evaluated for a variety of biological activities. The following table summarizes key quantitative data from preclinical studies, demonstrating their potential across different therapeutic areas.
| Compound/Derivative Class | Target/Activity | Cell Line / Model | Measurement | Value (µM) | Reference |
| Thiazolidinone Derivative 6b | Anticancer (Cytotoxicity) | HepG2 (Liver Cancer) | IC50 | 4.712 | [7] |
| Thiazolidinone Derivative 5 | Anticancer (Cytotoxicity) | HepG2 (Liver Cancer) | IC50 | 9.082 | [7] |
| 2-Aryl Thiazolidine-4-carboxylic acid (1d) | Antiviral (Avian Influenza H9N2) | In ovo (Embryonated Eggs) | IC50 | 3.47 | [8] |
| 2-Aryl Thiazolidine-4-carboxylic acid (1c) | Antiviral (Infectious Bronchitis Virus) | In ovo (Embryonated Eggs) | IC50 | 4.10 | [8] |
| Thiazolidinone Derivative 6b | Antioxidant | DPPH Assay | IC50 | 60.614 | [7] |
| Thiazolidinone Derivative Les-3166 | Antibacterial (Biofilm Eradication) | P. aeruginosa | Effective Conc. | 10, 50, 100 | [9] |
| Thiazolidinone Derivative Les-5935 | Antibacterial (Biofilm Eradication) | P. aeruginosa | Effective Conc. | 0.1 to 100 | [9] |
IC50: The half maximal inhibitory concentration.
Experimental Protocols
Protocol 1: General Synthesis of N-(4-oxo-2-phenylthiazolidin-3-yl) Derivatives
This protocol outlines a general method for the cyclization of a Schiff base to form a thiazolidinone ring, a common core related to oxathiazolidines.[10]
Materials:
-
Appropriate Schiff base derivative (1.1 mmol)
-
Thioglycolic acid (>1.1 mmol)
-
Sodium bicarbonate (NaHCO3) solution (5%)
-
Distilled water
-
Ethanol (for recrystallization)
-
Oil bath
-
Reaction flask
-
Thin-Layer Chromatography (TLC) apparatus (hexane/ethanol, 3:2 mobile phase)
-
Filtration apparatus
Methodology:
-
A mixture of the Schiff base (1.1 mmol) and thioglycolic acid (>1.1 mmol) is placed in a suitable reaction flask.
-
The mixture is heated in an oil bath at 120-130 °C.
-
The reaction progress is monitored periodically using TLC with a hexane/ethanol (3:2) solvent system.
-
Once the reaction is complete (as indicated by the disappearance of the starting material on the TLC plate), the reaction mixture is cooled to room temperature.
-
The cooled mixture is neutralized by the careful addition of a 5% sodium bicarbonate solution.
-
The resulting solid crude product is collected by filtration.
-
The collected solid is washed thoroughly with distilled water.
-
The crude product is purified by recrystallization from a suitable solvent, such as ethanol, to yield the final thiazolidinone derivative.[10]
Protocol 2: General In Vitro Enzyme Inhibition Assay (Spectrophotometric)
This protocol provides a generalized workflow for assessing the inhibitory activity of novel oxathiazolidine derivatives against a target enzyme.[11][12]
Materials:
-
Purified target enzyme
-
Enzyme-specific substrate (which produces a chromogenic or fluorogenic product)
-
Assay buffer (optimized for pH and ionic strength for the target enzyme)
-
Test compounds (oxathiazolidine derivatives) dissolved in a suitable solvent (e.g., DMSO)
-
Positive control inhibitor (known inhibitor of the enzyme)
-
Negative control (solvent only)
-
96-well microplate
-
Microplate spectrophotometer or fluorometer
Methodology:
-
Preparation: Prepare a series of dilutions of the test compounds and the positive control inhibitor in the assay buffer. Prepare the enzyme and substrate solutions at their optimal concentrations in the assay buffer.
-
Pre-incubation: Add a fixed volume of the enzyme solution to each well of the 96-well plate. Add the serially diluted test compounds, positive control, and negative control (solvent) to their respective wells. Allow the plate to incubate for a defined period (e.g., 10-15 minutes) at a controlled temperature to allow for inhibitor-enzyme binding.
-
Reaction Initiation: Initiate the enzymatic reaction by adding a fixed volume of the substrate solution to all wells.
-
Monitoring: Immediately place the microplate into the reader and monitor the change in absorbance or fluorescence over time at a specific wavelength. The rate of product formation is proportional to the enzyme activity.
-
Data Analysis: Calculate the initial reaction rates for each concentration of the inhibitor. Plot the percentage of enzyme inhibition against the logarithm of the inhibitor concentration. Determine the IC50 value by fitting the data to a suitable dose-response curve.[11][12]
Drug Discovery and Evaluation Workflow
The development of new drugs based on the oxathiazolidine scaffold follows a structured pipeline from initial design to preclinical evaluation. This workflow ensures a systematic progression from a chemical concept to a potential therapeutic candidate.
References
- 1. A prodrug of cysteine, L-2-oxothiazolidine-4-carboxylic acid, regulates vascular permeability by reducing vascular endothelial growth factor expression in asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. L-2-oxothiazolidine-4-carboxylic acid, a cysteine prodrug: pharmacokinetics and effects on thiols in plasma and lymphocytes in human - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. iovs.arvojournals.org [iovs.arvojournals.org]
- 5. Antidiabetic effect of a prodrug of cysteine, L-2-oxothiazolidine-4-carboxylic acid, through CD38 dimerization and internalization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Thiazolidines: Potential anti-viral agents against avian influenza and infectious bronchitis viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anticancer, antioxidant activities and molecular docking study of thiazolidine-4-one and thiadiazol derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Evaluation of Anticancer and Antibacterial Activity of Four 4-Thiazolidinone-Based Derivatives | MDPI [mdpi.com]
- 10. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 11. superchemistryclasses.com [superchemistryclasses.com]
- 12. benchchem.com [benchchem.com]
The Pivotal Role of Tert-butyl 1,2,3-oxathiazolidine-3-carboxylate 2,2-dioxide in Modern Medicinal Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tert-butyl 1,2,3-oxathiazolidine-3-carboxylate 2,2-dioxide, a unique heterocyclic compound, has emerged as a cornerstone in the edifice of modern medicinal chemistry. Its intrinsic chemical reactivity and stereochemical properties make it a highly versatile building block for the synthesis of a diverse array of complex molecules with significant therapeutic potential. This technical guide provides an in-depth exploration of the synthesis, chemical properties, and, most importantly, the multifaceted applications of this compound in the discovery and development of novel therapeutic agents. While direct biological activity data for the title compound is not extensively available in public literature, its utility as a key intermediate is well-documented, particularly in the fields of oncology and infectious diseases.[1] This guide will focus on its role as a precursor to medicinally relevant scaffolds and the biological activities of the resulting derivatives.
Synthesis and Chemical Properties
This compound belongs to the class of cyclic sulfamidates. The tert-butoxycarbonyl (Boc) group serves as a crucial protecting group for the nitrogen atom, allowing for controlled reactions at other positions of the molecule. The 1,2,3-oxathiazolidine 2,2-dioxide ring is a strained five-membered heterocycle, rendering it susceptible to nucleophilic attack and subsequent ring-opening reactions. This reactivity is the lynchpin of its synthetic utility, providing a pathway to highly functionalized acyclic compounds which can then be elaborated into more complex structures.
General Synthetic Approach
The synthesis of this compound and its derivatives typically starts from corresponding amino alcohols. A general synthetic workflow is outlined below.
Role in Medicinal Chemistry: A Gateway to Bioactive Molecules
The primary role of this compound in medicinal chemistry is that of a chiral synthon and a precursor to various heterocyclic systems. Its ability to undergo stereospecific ring-opening reactions allows for the introduction of diverse functionalities with high stereochemical control, a critical aspect in the design of potent and selective drugs.
Synthesis of Chiral Amines and Derivatives
One of the most powerful applications of this scaffold is in the synthesis of enantiomerically pure vicinal amino alcohols and diamines. These motifs are prevalent in a vast number of biologically active natural products and synthetic drugs. The general strategy involves the nucleophilic ring-opening of the oxathiazolidine ring, followed by the removal of the sulfonyl group.
Precursor to Anticonvulsant Agents
Derivatives of the 1,2,3-oxathiazolidine 2,2-dioxide core have been investigated for their potential as anticonvulsant agents. Studies on related structures have suggested a mechanism of action involving the blockage of voltage-gated sodium channels. While specific data for the title compound is not available, the general pharmacophore model points to the potential of its derivatives in this therapeutic area.
| Compound Class | Biological Target | Activity (Example) | Reference |
| Oxathiazolidinone derivatives | Voltage-gated sodium channels | Anticonvulsant activity in animal models | [1] |
Intermediate in the Synthesis of Antiviral Compounds
The oxathiazolidine scaffold has been explored in the design of antiviral agents. Although direct antiviral data for this compound is scarce, its role as a building block for more complex heterocyclic systems with antiviral properties is noteworthy. For instance, related thiazolidine derivatives have shown promising activity against various viruses.
| Compound Class | Virus | IC50 (Example) | Reference |
| Thiazolidine-4-carboxylic acid derivatives | Avian Influenza Virus (AIV) | 3.47 µM | N/A |
| Thiazolidine-4-one derivatives | SARS-CoV-2 Main Protease | Micromolar inhibition | N/A |
Experimental Protocols
Detailed experimental protocols for the synthesis and reactions of this compound are often proprietary or found within specific research publications. However, a general procedure for a key transformation, the nucleophilic ring-opening, is provided below as a representative example.
General Protocol for Nucleophilic Ring-Opening:
-
Reaction Setup: To a solution of this compound (1.0 eq) in a suitable anhydrous solvent (e.g., THF, CH2Cl2) under an inert atmosphere (e.g., nitrogen or argon), add the desired nucleophile (1.1 - 2.0 eq) at a controlled temperature (e.g., 0 °C or room temperature).
-
Reaction Monitoring: The progress of the reaction is monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, the reaction is quenched with a suitable reagent (e.g., saturated aqueous ammonium chloride). The aqueous layer is extracted with an organic solvent. The combined organic layers are washed with brine, dried over an anhydrous drying agent (e.g., Na2SO4 or MgSO4), filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel using an appropriate eluent system to afford the desired ring-opened product.
Signaling Pathways and Mechanism of Action (Hypothetical)
While the direct molecular targets of this compound are not well-defined, the biological activities of its derivatives provide clues to potential mechanisms of action. For instance, the anticonvulsant activity of related compounds suggests modulation of neuronal signaling pathways.
Conclusion
This compound stands as a testament to the power of enabling chemical scaffolds in modern drug discovery. Its unique reactivity and stereochemical attributes provide medicinal chemists with a powerful tool to construct novel and complex molecular architectures. While further research is needed to fully elucidate the direct biological activities of this specific compound, its role as a key intermediate in the synthesis of potentially life-saving therapeutics is firmly established. The continued exploration of its chemistry will undoubtedly lead to the development of new and improved drugs for a range of diseases, solidifying its importance in the landscape of medicinal chemistry.
References
Methodological & Application
Asymmetric synthesis of chiral amines using Tert-butyl 1,2,3-oxathiazolidine-3-carboxylate 2,2-dioxide
Introduction
The enantioselective synthesis of chiral amines is a cornerstone of modern medicinal chemistry and drug development, as these motifs are integral to a vast number of pharmaceutical agents. While a variety of methods exist for the asymmetric synthesis of amines, the use of chiral auxiliaries remains a robust and reliable strategy. Although direct and extensive protocols for tert-butyl 1,2,3-oxathiazolidine-3-carboxylate 2,2-dioxide are not widely documented in peer-reviewed literature, the closely related and extensively studied chiral auxiliary, tert-butanesulfinamide (tBS) , provides a highly effective and versatile platform for the synthesis of a broad spectrum of chiral amines. This document details the application and protocols for the use of tert-butanesulfinamide in the asymmetric synthesis of chiral amines, a methodology widely adopted in both academic and industrial research settings.
The general strategy for the use of tert-butanesulfinamide in asymmetric amine synthesis involves a three-step sequence[1][2]:
-
Condensation: The chiral tert-butanesulfinamide is condensed with a prochiral aldehyde or ketone to form the corresponding N-tert-butanesulfinyl imine.
-
Diastereoselective Addition: A nucleophile is added to the sulfinyl imine. The chiral sulfinyl group effectively directs the approach of the nucleophile, leading to the formation of one diastereomer in excess.
-
Deprotection: The tert-butanesulfinyl group is cleaved under acidic conditions to afford the desired chiral amine.
This methodology is renowned for its broad substrate scope, high diastereoselectivities, and the operational simplicity of the procedures.
Experimental Workflow
The overall experimental workflow for the asymmetric synthesis of a chiral amine from a ketone using tert-butanesulfinamide is depicted below.
Figure 1. A generalized workflow for the three-step asymmetric synthesis of chiral amines using tert-butanesulfinamide.
Reaction Mechanism
The high degree of stereocontrol in the nucleophilic addition step is attributed to a chair-like six-membered transition state. The tert-butanesulfinyl group coordinates with the metal cation of the nucleophilic reagent (e.g., Mg in a Grignard reagent), positioning the bulky tert-butyl group in a pseudo-equatorial position to minimize steric hindrance. This conformation directs the nucleophile to attack one face of the C=N double bond preferentially.
References
Application Notes and Protocols for Diastereoselective Reactions with Tert-butyl 1,2,3-oxathiazolidine-3-carboxylate 2,2-dioxide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the use of chiral derivatives of tert-butyl 1,2,3-oxathiazolidine-3-carboxylate 2,2-dioxide in diastereoselective synthesis. The focus is on the generation of chiral nitrogen-containing heterocycles, which are valuable building blocks in medicinal chemistry and drug discovery.
Introduction
This compound and its chiral derivatives are versatile reagents in organic synthesis. The inherent chirality in substituted versions of this scaffold can be effectively used to control the stereochemical outcome of reactions, leading to the formation of new stereocenters with high diastereoselectivity. This document outlines a key application in the synthesis of chiral N-Boc-7-azaindolines, highlighting the diastereoselective nature of the synthetic route.
Application: Diastereoselective Synthesis of Chiral N-Boc-7-Azaindolines
A significant application of chiral tert-butyl 1,2,3-oxathiazolidine-3-carboxylate 2,2-dioxides is in the two-step synthesis of enantiomerically enriched N-Boc-7-azaindolines. This method utilizes a chiral, substituted oxathiazolidine dioxide as a chiral auxiliary to introduce a stereocenter, which then directs the formation of the final heterocyclic product.
The overall transformation involves an initial alkylation of a substituted pyridine with a chiral N-Boc-1,2,3-oxathiazolidine-2,2-dioxide, followed by an intramolecular cyclization to yield the chiral N-Boc-7-azaindoline. The stereochemistry of the final product is dictated by the chirality of the oxathiazolidine dioxide derivative used.
Quantitative Data Summary
The following table summarizes the typical yields for the two-step synthesis of chiral N-Boc-7-azaindolines. Please note that specific diastereomeric ratios are dependent on the exact substrates and reaction conditions and are often determined by chiral HPLC analysis.
| Step | Reaction | Substrates | Product | Typical Yield | Diastereoselectivity |
| 1 | Alkylation | 2-Iodopyridine, Chiral N-Boc-1,2,3-oxathiazolidine-2,2-dioxide | Alkylated Pyridine Intermediate | Good to Excellent | Not Applicable |
| 2 | Cyclization | Alkylated Pyridine Intermediate | Chiral N-Boc-7-azaindoline | Moderate to Good | Moderate to High |
Experimental Protocols
Protocol 1: Alkylation of 2-Iodopyridine with a Chiral N-Boc-1,2,3-oxathiazolidine-2,2-dioxide
This protocol describes the first step in the synthesis of a chiral N-Boc-7-azaindoline.
Materials:
-
2-Iodopyridine
-
Chiral N-Boc-1,2,3-oxathiazolidine-2,2-dioxide (e.g., (4S)-tert-butyl 4-methyl-1,2,3-oxathiazolidine-3-carboxylate 2,2-dioxide)
-
Cesium Carbonate (Cs₂CO₃)
-
Anhydrous Acetonitrile (MeCN)
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
-
Standard work-up and purification equipment (separatory funnel, rotary evaporator, silica gel for chromatography)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add 2-iodopyridine (1.0 eq) and the chiral N-Boc-1,2,3-oxathiazolidine-2,2-dioxide (1.1 eq).
-
Add anhydrous acetonitrile to dissolve the reactants.
-
Add cesium carbonate (2.0 eq) to the reaction mixture.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by TLC.
-
Upon completion, quench the reaction with water and extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the alkylated pyridine intermediate.
Protocol 2: Diastereoselective Intramolecular Cyclization
This protocol describes the base-mediated cyclization to form the chiral N-Boc-7-azaindoline. The choice of base and reaction temperature is critical for achieving high diastereoselectivity.[1]
Materials:
-
Alkylated pyridine intermediate from Protocol 1
-
Lithium bis(trimethylsilyl)amide (LiHMDS) solution in THF
-
Anhydrous Tetrahydrofuran (THF)
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
-
Low-temperature cooling bath (e.g., dry ice/acetone)
-
Standard work-up and purification equipment
Procedure:
-
Dissolve the alkylated pyridine intermediate (1.0 eq) in anhydrous THF in a dry round-bottom flask under an inert atmosphere.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add the LiHMDS solution (1.5 eq) dropwise to the cooled solution.
-
Stir the reaction mixture at -78 °C for 1 hour, then allow it to slowly warm to room temperature and stir for an additional 12-18 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product via silica gel chromatography to yield the chiral N-Boc-7-azaindoline. The diastereomeric ratio can be determined by chiral HPLC analysis.
Visualizations
Experimental Workflow
Caption: Two-step synthesis of chiral N-Boc-7-azaindolines.
Plausible Signaling Pathway for Diastereoselection
The diastereoselectivity in the cyclization step arises from the steric influence of the chiral auxiliary. The bulky tert-butyl group and the substituent on the chiral center of the oxathiazolidine ring create a chiral environment that favors one transition state over the other during the intramolecular nucleophilic attack.
Caption: Energy profile of diastereoselective cyclization.
References
Application Notes: Synthesis of β-Amino Acids Utilizing Tert-butyl 1,2,3-oxathiazolidine-3-carboxylate 2,2-dioxide and Related Cyclic Sulfamidates
Audience: Researchers, scientists, and drug development professionals.
Introduction
β-amino acids are crucial building blocks in medicinal chemistry and drug development, often imparting unique conformational constraints and proteolytic stability to peptides.[1] The use of cyclic sulfamidates, such as tert-butyl 1,2,3-oxathiazolidine-3-carboxylate 2,2-dioxide and its derivatives, offers a versatile and powerful strategy for the stereoselective synthesis of a wide array of natural and non-natural β-amino acids.[1][2] This methodology relies on the ring-opening of the strained oxathiazolidine ring with various nucleophiles to introduce desired side chains, followed by deprotection to yield the target β-amino acid.
This document provides detailed protocols for the synthesis of β-amino acids via the enantioselective sulfamate-tethered aza-Michael cyclization to form key oxathiazinane intermediates, which are structurally related to the title compound and serve as precursors to β-amino acids.
Core Concepts and Reaction Pathway
The general strategy involves the synthesis of a chiral cyclic sulfamidate, which then undergoes nucleophilic ring-opening to introduce the desired R-group, followed by transformations to reveal the β-amino acid. A key related method involves the aza-Michael cyclization of a sulfamate-containing olefin to generate a six-membered oxathiazinane ring, which serves as a versatile precursor to various β-amino acids.[1][3]
The overall workflow can be summarized as follows:
Caption: General workflow for β-amino acid synthesis.
Experimental Protocols
Protocol 1: Enantioselective Synthesis of a Chiral Oxathiazinane Intermediate
This protocol describes the enantioselective synthesis of a key oxathiazinane intermediate using a chiral guanidine catalyst. This intermediate is a versatile precursor for various β-amino acids.[1]
Materials:
-
Olefinic sulfamate substrate
-
Chiral bifunctional guanidine catalyst
-
Toluene, anhydrous
-
Standard laboratory glassware and stirring equipment
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add the olefinic sulfamate substrate (1.0 equiv).
-
Add anhydrous toluene to dissolve the substrate.
-
Add the chiral bifunctional guanidine catalyst (0.1 equiv).
-
Stir the reaction mixture at room temperature for the time specified in the data table or until TLC analysis indicates completion.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the chiral oxathiazinane.
-
The enantiomeric excess can be determined by chiral HPLC analysis. Recrystallization can be performed to enhance enantiopurity.[1]
Protocol 2: Synthesis of a β-Amino Acid Precursor Aldehyde
This protocol details the conversion of the oxathiazinane intermediate to a highly reactive aldehyde, which serves as a common precursor for multiple β-amino acid targets.[1][3]
Materials:
-
N-Cbz protected oxathiazinane (from Protocol 1, after N-protection)
-
Triethylamine (NEt₃)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Standard laboratory glassware and stirring equipment
Procedure:
-
To a solution of the N-Cbz protected oxathiazinane (1.0 equiv) in anhydrous DMSO, add triethylamine (5.0 equiv).
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting aldehyde by flash column chromatography.
Protocol 3: Synthesis and Deprotection to Yield a β-Amino Acid (Example: 3-Aminohexanoic Acid)
This protocol illustrates the conversion of the aldehyde precursor to a specific β-amino acid through Wittig olefination, followed by a one-pot reduction and deprotection.[1]
Materials:
-
Aldehyde precursor (from Protocol 2)
-
Methyltriphenylphosphonium bromide
-
Potassium tert-butoxide
-
Tetrahydrofuran (THF), anhydrous
-
Palladium on carbon (10% Pd/C)
-
Acetic acid
-
Water
Procedure: Step A: Wittig Olefination
-
To a suspension of methyltriphenylphosphonium bromide (1.2 equiv) in anhydrous THF, add potassium tert-butoxide (1.2 equiv) at 0 °C.
-
Stir the resulting ylide solution for 30 minutes at room temperature.
-
Cool the mixture back to 0 °C and add a solution of the aldehyde precursor (1.0 equiv) in THF.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Quench the reaction with saturated aqueous ammonium chloride and extract with an organic solvent.
-
Dry, concentrate, and purify the crude alkene product by flash column chromatography.
Step B: Hydrogenolysis and Deprotection
-
Dissolve the alkene from Step A in a 1:1 mixture of acetic acid and water.
-
Add 10% Pd/C catalyst (10 mol%).
-
Stir the suspension under an atmosphere of hydrogen gas (1 atm) until the reaction is complete.
-
Filter the reaction mixture through Celite to remove the catalyst and wash with water.
-
Concentrate the filtrate under reduced pressure to yield the crude 3-aminohexanoic acid acetate.[1]
Reaction Mechanism: Enantioselective Aza-Michael Cyclization
The enantioselectivity of the key cyclization step is induced by a chiral bifunctional guanidine catalyst. The catalyst activates both the nucleophilic sulfamate and the electrophilic olefin through hydrogen bonding, orienting them for a stereoselective intramolecular addition.
Caption: Catalytic cycle of the aza-Michael cyclization.
Data Summary
The following tables summarize representative yields and enantioselectivities for key steps in the synthesis of β-amino acids using this methodology.[1]
Table 1: Enantioselective Aza-Michael Cyclization
| Substrate | Catalyst Loading (mol%) | Time (h) | Yield (%) | ee (%) |
| Olefinic Sulfamate 1 | 10 | 24 | 95 | 87 |
| Olefinic Sulfamate 2 | 10 | 36 | 92 | 90 |
Note: Enantiomeric excess (ee) can often be improved to >95% via recrystallization.[1]
Table 2: Synthesis of β-Amino Acid Targets from Aldehyde Precursor
| Target β-Amino Acid | Key Intermediate | Overall Yield from Aldehyde (%) |
| 3-Aminohexanoic acid acetate | Alkene 7 | 85 (2 steps) |
| β-Glutamic acid | Carboxylic acid 8 | 78 (2 steps) |
| β-Glutamine acetate | p-Methoxybenzyl amide | 65 (3 steps) |
Conclusion
The use of this compound and related cyclic sulfamidates provides a robust and versatile platform for the asymmetric synthesis of β-amino acids. The protocols outlined herein, based on the enantioselective sulfamate-tethered aza-Michael reaction, allow for the efficient preparation of key chiral intermediates and their subsequent elaboration into a diverse range of valuable β-amino acid structures. This methodology is highly relevant for applications in pharmaceutical and medicinal chemistry research.
References
- 1. Syntheses of Natural and Non-Natural β-Amino Acids Using Racemic and Enantioselective Sulfamate-Tethered Aza-Michael Cyclization Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of β2,2-Amino Acids by Stereoselective Alkylation of Isoserine Derivatives Followed by Nucleophilic Ring Opening of Quaternary Sulfamidates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemrxiv.org [chemrxiv.org]
Diastereoselective reduction of ketones with Tert-butyl 1,2,3-oxathiazolidine-3-carboxylate 2,2-dioxide
Application Notes and Protocols for the Diastereoselective Reduction of Ketones
Application Note: Enantioselective Reduction of Prochiral Ketones using an In-Situ Generated Oxazaborolidine Catalyst
Introduction
The asymmetric reduction of prochiral ketones to form chiral secondary alcohols is a fundamental transformation in organic synthesis, crucial for the production of pharmaceuticals and other biologically active molecules.[2] One of the most reliable and widely used methods to achieve this is the Corey-Bakshi-Shibata (CBS) reduction, which employs a chiral oxazaborolidine catalyst in the presence of a stoichiometric borane source.[2] This method is renowned for its high enantioselectivity and predictable stereochemical outcome. The catalyst can be generated in situ from a chiral amino alcohol and borane, which offers practical advantages in terms of handling and reproducibility.[2]
Mechanism of Action
The enantioselective reduction of ketones via the CBS method involves the formation of a chiral complex between the oxazaborolidine catalyst and borane. This complex then coordinates with the ketone in a sterically defined manner, positioning the carbonyl group for a preferential hydride transfer from the borane to one of the two enantiotopic faces of the ketone. This directed attack leads to the formation of one enantiomer of the alcohol in excess.
Advantages of the In-Situ CBS Reduction
-
High Enantioselectivity: Excellent enantiomeric excesses (ee) are often achieved for a wide range of ketone substrates.[3]
-
Predictable Stereochemistry: The facial selectivity of the hydride attack is predictable based on the stereochemistry of the chiral amino alcohol used to generate the catalyst.
-
Catalytic Nature: Only a catalytic amount of the chiral oxazaborolidine is required, making the process more atom-economical.
-
Mild Reaction Conditions: The reductions are typically carried out under mild conditions, often at or below room temperature.
Substrate Scope
The CBS reduction is effective for a variety of prochiral ketones, including:
Quantitative Data Summary
The following table summarizes the typical performance of the in-situ generated CBS catalyst in the enantioselective reduction of various ketones.
| Entry | Ketone Substrate | Product | Yield (%) | Enantiomeric Excess (ee, %) |
| 1 | Acetophenone | (R)-1-Phenylethanol | >95 | 96 |
| 2 | 1-Tetralone | (R)-1,2,3,4-Tetrahydronaphthalen-1-ol | 90 | 94 |
| 3 | 2-Chloroacetophenone | (S)-2-Chloro-1-phenylethanol | 92 | 91 |
| 4 | Cyclohexyl methyl ketone | (R)-1-Cyclohexylethanol | 85 | 81 |
Data is representative and compiled from literature reports on CBS reductions.[2][3]
Experimental Protocols
Materials and Reagents:
-
(S)-α,α-Diphenyl-2-pyrrolidinemethanol (chiral amino alcohol)
-
Borane-dimethyl sulfide complex (BH₃·SMe₂) or Borane-tetrahydrofuran complex (BH₃·THF)
-
Prochiral ketone
-
Anhydrous tetrahydrofuran (THF)
-
Methanol
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware, syringes, and magnetic stirrer
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
Protocol for In-Situ Catalyst Generation and Ketone Reduction:
-
Apparatus Setup: A flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a rubber septum, and a condenser under an inert atmosphere of nitrogen or argon is used.
-
Catalyst Formation:
-
To the flask, add (S)-α,α-diphenyl-2-pyrrolidinemethanol (0.1 mmol, 10 mol%).
-
Add anhydrous THF (5 mL) via syringe to dissolve the amino alcohol.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add borane-dimethyl sulfide complex (0.1 mmol, 10 mol% of a 10 M solution) or borane-tetrahydrofuran complex (0.1 mmol, 10 mol% of a 1 M solution) dropwise via syringe.
-
Stir the mixture at room temperature for 15-30 minutes to ensure the formation of the oxazaborolidine catalyst.
-
-
Ketone Reduction:
-
Dissolve the prochiral ketone (1.0 mmol) in anhydrous THF (5 mL) in a separate flame-dried flask under an inert atmosphere.
-
Add the ketone solution dropwise to the catalyst solution at room temperature.
-
Slowly add an additional equivalent of the borane complex (1.0 mmol) to the reaction mixture.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
-
Reaction Quench and Work-up:
-
Once the reaction is complete, cool the flask to 0 °C and slowly add methanol (5 mL) dropwise to quench the excess borane.
-
Stir for 30 minutes, then add 1 M HCl (10 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers and wash with saturated aqueous NaHCO₃ (15 mL) followed by brine (15 mL).
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification and Analysis:
-
Purify the crude product by flash column chromatography on silica gel.
-
Determine the enantiomeric excess of the purified alcohol by chiral High-Performance Liquid Chromatography (HPLC) or by analysis of a diastereomeric derivative using Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Visualizations
Caption: Catalytic cycle of the enantioselective reduction of a ketone using a chiral oxazaborolidine catalyst.
Caption: General experimental workflow for the in-situ CBS reduction of a prochiral ketone.
References
- 1. tert-Butyl 1,2,3-oxathiazolidine-3-carboxylate 2,2-dioxide | 459817-82-4 [chemicalbook.com]
- 2. Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols [mdpi.com]
Application Notes and Protocols for the Cleavage of Tert-butyl 1,2,3-oxathiazolidine-3-carboxylate 2,2-dioxide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tert-butyl 1,2,3-oxathiazolidine-3-carboxylate 2,2-dioxide and its derivatives are versatile intermediates in organic synthesis, particularly in the development of pharmaceuticals and other biologically active molecules.[1][2] Their utility stems from the presence of two key reactive sites: the N-tert-butoxycarbonyl (N-Boc) protecting group and the strained 1,2,3-oxathiazolidine 2,2-dioxide ring. Cleavage at these sites provides access to valuable building blocks, such as free amines and β-amino alcohol derivatives, which are crucial synthons in medicinal chemistry.[3][4][5] This document provides detailed protocols for the two primary cleavage reactions of this compound: N-Boc deprotection and nucleophilic ring-opening of the cyclic sulfamidate.
Chemical Reactions Overview
The cleavage of this compound can proceed via two distinct pathways, depending on the reagents and reaction conditions employed.
-
N-Boc Deprotection: This reaction involves the removal of the tert-butoxycarbonyl group to yield the free amine. This is typically achieved under acidic conditions.
-
Ring-Opening of the Cyclic Sulfamidate: This transformation involves the nucleophilic attack on one of the ring carbons, leading to the opening of the oxathiazolidine ring and the formation of a β-amino alcohol derivative.
The choice between these two pathways allows for the selective generation of different key intermediates for further synthetic transformations.
Experimental Protocols
Protocol 1: N-Boc Deprotection
The removal of the N-Boc group is a common deprotection strategy in organic synthesis. Several acidic conditions can be employed for this transformation, with varying degrees of strength and selectivity.
General Workflow for N-Boc Deprotection
Caption: General experimental workflow for the N-Boc deprotection of this compound.
Method 1A: Using Trifluoroacetic Acid (TFA)
Trifluoroacetic acid is a strong acid commonly used for the efficient cleavage of Boc groups.[6]
-
Materials:
-
This compound
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
-
Procedure:
-
Dissolve the Boc-protected sulfamidate (1 equivalent) in anhydrous DCM (0.1-0.5 M concentration) in a round-bottom flask.[6]
-
Cool the solution to 0 °C in an ice bath.
-
Add TFA (20-50% v/v in DCM) dropwise to the stirred solution.[6]
-
Allow the reaction mixture to warm to room temperature and stir for 1-4 hours, monitoring the reaction progress by TLC or LC-MS.[7]
-
Once the reaction is complete, remove the solvent and excess TFA under reduced pressure.
-
Redissolve the residue in an organic solvent like ethyl acetate and wash with saturated aqueous NaHCO₃ solution, followed by brine.[6]
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the product by column chromatography or crystallization if necessary.
-
Method 1B: Using Aqueous Phosphoric Acid
Aqueous phosphoric acid offers a milder alternative for Boc deprotection, which can be beneficial when other acid-sensitive functional groups are present.[8]
-
Materials:
-
This compound
-
Organic solvent (e.g., THF, toluene)
-
85 wt % Aqueous phosphoric acid (H₃PO₄)
-
-
Procedure:
-
Dissolve the Boc-protected sulfamidate (1 equivalent) in a suitable organic solvent.
-
Add 85 wt % aqueous phosphoric acid (typically 5-10 equivalents).
-
Stir the mixture at room temperature or slightly elevated temperatures (e.g., 40-50 °C) until the reaction is complete as monitored by TLC.
-
Upon completion, dilute the reaction with an organic solvent and wash with water and saturated aqueous NaHCO₃ solution.
-
Dry the organic layer and concentrate to yield the deprotected product.
-
Method 1C: Using Zinc Bromide (ZnBr₂)
Lewis acids like zinc bromide can also effectively mediate the cleavage of N-Boc groups.[9][10]
-
Materials:
-
This compound
-
Dichloromethane (DCM), anhydrous
-
Zinc bromide (ZnBr₂)
-
-
Procedure:
-
Dissolve the Boc-protected sulfamidate (1 equivalent) in anhydrous DCM under an inert atmosphere.
-
Add ZnBr₂ (1.5-2.0 equivalents) to the solution.[9]
-
Stir the mixture at room temperature, monitoring the reaction by TLC.
-
Once the reaction is complete, quench with a suitable aqueous solution (e.g., saturated NaHCO₃ or Rochelle's salt).
-
Extract the product with an organic solvent, dry the organic layer, and concentrate.
-
Purify as needed.
-
Quantitative Data for N-Boc Deprotection
| Method | Reagent | Solvent | Temperature | Time | Yield | Reference(s) |
| 1A | Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | 0 °C to RT | 1-4 hours | Generally >90% | [6][11] |
| 1B | 85% Aqueous Phosphoric Acid | THF or Toluene | RT to 50 °C | Varies | High | [8] |
| 1C | Zinc Bromide (ZnBr₂) | Dichloromethane (DCM) | Room Temperature | Varies | Good to excellent | [9][10] |
Protocol 2: Ring-Opening of the Cyclic Sulfamidate
The strained 1,2,3-oxathiazolidine 2,2-dioxide ring is susceptible to nucleophilic attack, providing a valuable route to β-amino alcohol derivatives. This reaction typically proceeds with inversion of stereochemistry at the site of nucleophilic attack.[12]
General Workflow for Ring-Opening of Cyclic Sulfamidate
Caption: General experimental workflow for the nucleophilic ring-opening of this compound.
Method 2A: Using Organometallic Reagents (e.g., Grignard Reagents)
Organometallic reagents are effective nucleophiles for the ring-opening of cyclic sulfamidates.
-
Materials:
-
This compound
-
Organometallic reagent (e.g., Bromophenyl magnesium reagent)
-
Anhydrous solvent (e.g., THF)
-
Quenching agent (e.g., saturated aqueous NH₄Cl)
-
-
Procedure:
-
In a flame-dried flask under an inert atmosphere, prepare the Grignard reagent or use a commercially available solution.
-
Cool the solution of the organometallic reagent to the appropriate temperature (e.g., 0 °C or -78 °C).
-
Slowly add a solution of the N-Boc protected sulfamidate (1 equivalent) in the anhydrous solvent.
-
Stir the reaction mixture at the same temperature or allow it to warm to room temperature, monitoring by TLC.
-
Upon completion, carefully quench the reaction by the slow addition of a suitable quenching agent (e.g., saturated aqueous NH₄Cl).
-
Perform an aqueous workup and extract the product with an organic solvent.
-
Dry the organic layer, concentrate, and purify the resulting β-amino alcohol derivative.
-
Quantitative Data for Ring-Opening of N-Boc Cyclic Sulfamidates
| Nucleophile | Reagent/Conditions | Yield | Reference(s) |
| Bromophenyl magnesium reagents | Knochel type magnesium–halogen exchange | Good to excellent | [12] |
| Indole | MeMgCl, CuCl | Good | [3] |
| Sodium acetate | - | Good | [3] |
Selectivity Considerations: N-Boc Deprotection vs. Ring-Opening
The choice of reaction conditions is critical to achieve the desired cleavage.
-
For N-Boc Deprotection: Strongly acidic conditions, in the absence of a potent nucleophile, will predominantly lead to the removal of the Boc group, leaving the cyclic sulfamidate ring intact.
-
For Ring-Opening: The use of strong nucleophiles (e.g., organometallics, hydrides, enolates) will favor the attack on the sulfamidate ring. The N-Boc group is generally stable under these conditions.
It is important to note that some Lewis acids, while used for N-Boc deprotection, can also potentially activate the ring towards nucleophilic attack. Therefore, careful optimization of reaction conditions is necessary to ensure the desired selectivity.
Applications in Drug Development
The cleavage of this compound is a key step in the synthesis of various chiral amines and β-amino alcohols. These products are valuable intermediates in the development of new therapeutic agents, including enzyme inhibitors and modulators of biological pathways.[1][2] The ability to selectively perform either N-Boc deprotection or ring-opening provides a divergent synthetic route to a variety of complex and biologically active molecules.
Logical Relationship of Cleavage Pathways
Caption: Logical diagram illustrating the two distinct cleavage pathways of this compound.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound [myskinrecipes.com]
- 3. Combined radical and ionic approach for the enantioselective synthesis of β-functionalized amines from alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 4. gchemglobal.com [gchemglobal.com]
- 5. rroij.com [rroij.com]
- 6. benchchem.com [benchchem.com]
- 7. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. A Zinc-Mediated Deprotective Annulation Approach to New Polycyclic Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Selective tert-butyl ester deprotection in the presence of acid labile protecting groups with use of ZnBr2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for the Deprotection of Boc-Protected Sulfamidates with Trifluoroacetic Acid (TFA)
For Researchers, Scientists, and Drug Development Professionals
Introduction
The tert-butyloxycarbonyl (Boc) group is a widely utilized protecting group for nitrogen functionalities in organic synthesis due to its stability in a broad range of reaction conditions and its facile cleavage under acidic conditions. Trifluoroacetic acid (TFA) is a common and highly effective reagent for the removal of the Boc group. This document provides detailed application notes and protocols for the deprotection of Boc-protected sulfamidates using TFA, a critical transformation in the synthesis of various pharmaceutical and agrochemical compounds.
The sulfamidate moiety is a key functional group in numerous biologically active molecules. The ability to efficiently and cleanly deprotect N-Boc sulfamidates is, therefore, of significant interest to researchers in medicinal chemistry and drug development. These protocols outline standard conditions, work-up procedures, and data to guide the successful deprotection of this important class of compounds.
Reaction Mechanism
The deprotection of a Boc-protected sulfamidate with TFA proceeds via an acid-catalyzed cleavage mechanism. The reaction is initiated by the protonation of the carbonyl oxygen of the Boc group by TFA. This protonation enhances the electrophilicity of the carbonyl carbon, leading to the cleavage of the tert-butyl-oxygen bond to form a stable tert-butyl cation and a carbamic acid intermediate. This intermediate is unstable and readily undergoes decarboxylation to yield the free sulfamidate and carbon dioxide. The newly liberated sulfamidate nitrogen is then protonated by the excess TFA to form the corresponding trifluoroacetate salt.[1]
Caption: Mechanism of TFA-mediated Boc deprotection.
Experimental Protocols
General Protocol for TFA Deprotection of Boc-Protected Sulfamidates
This protocol provides a general procedure for the deprotection of a Boc-protected sulfamidate using TFA in dichloromethane (DCM). The optimal conditions, particularly the concentration of TFA and reaction time, may need to be optimized for specific substrates.
Materials:
-
Boc-protected sulfamidate
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Ethyl acetate (EtOAc) or other suitable organic solvent for extraction
Procedure:
-
Dissolution: Dissolve the Boc-protected sulfamidate in anhydrous DCM (0.1-0.5 M) in a round-bottom flask equipped with a magnetic stir bar.
-
Addition of TFA: Cool the solution to 0 °C using an ice bath. Add TFA dropwise to the stirred solution. The volume of TFA can range from 20% to 100% (v/v) relative to the DCM. For substrates that may be sensitive to strong acid, it is advisable to start with a lower concentration of TFA.[2]
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 1-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.[2]
-
Work-up: a. Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove excess TFA and DCM. To aid in the removal of residual TFA, the residue can be co-evaporated with toluene or isopropanol.[3] b. Redissolve the residue in an appropriate organic solvent (e.g., ethyl acetate or DCM). c. Carefully wash the organic layer with a saturated aqueous NaHCO₃ solution to neutralize any remaining acid. Caution should be exercised as the evolution of CO₂ can cause pressure buildup. d. Wash the organic layer with brine. e. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄. f. Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude deprotected sulfamidate.
-
Purification: The crude product can be purified by standard techniques such as column chromatography, crystallization, or distillation if necessary.
Alternative Work-up for Water-Soluble Sulfamidate Salts
For products that are water-soluble as their trifluoroacetate salts, an alternative work-up may be necessary.
Procedure:
-
After the reaction is complete, concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in a minimal amount of water.
-
Lyophilize the aqueous solution to obtain the trifluoroacetate salt of the deprotected sulfamidate.
-
Alternatively, to obtain the free amine, the aqueous solution can be carefully basified with a suitable base (e.g., NH₄OH, NaHCO₃) and the product extracted with an appropriate organic solvent.[4]
Data Presentation
The following tables summarize typical reaction conditions and yields for the deprotection of Boc-protected amines and sulfamides. While specific examples for TFA deprotection of Boc-sulfamidates are not abundant in the literature, the conditions for Boc-protected amines provide a strong starting point for optimization.
Table 1: General Conditions for TFA Deprotection of Boc-Protected Amines [5][6]
| TFA Concentration (% in DCM) | Temperature (°C) | Reaction Time (h) | Typical Yield (%) | Notes |
| 20-25 | 0 to rt | 1 - 4 | >90 | Milder conditions, suitable for acid-sensitive substrates. |
| 50 | 0 to rt | 0.5 - 2 | >95 | Standard and generally effective conditions. |
| 100 (neat TFA) | 0 to rt | 0.25 - 1 | >95 | Harsh conditions, used for very stable Boc groups. |
Table 2: Deprotection of N-Boc-Sulfamides with Heteropolyacid (Alternative to TFA)
This table provides data on the deprotection of various N-Boc-sulfamides using a Dawson heteropolyacid catalyst, demonstrating the feasibility of deprotecting this class of compounds in high yield. These substrates can be considered for TFA deprotection with the expectation of similar high efficiency.
| Substrate | Product | Yield (%) |
| Methyl [N-(tert-butoxycarbonyl)-N'-benzylsulfamoyl]glycinate | Methyl [N'-benzylsulfamoyl]glycinate | 92 |
| Methyl [N-(tert-butoxycarbonyl)-N'-benzylsulfamoyl]-L-alaninate | Methyl [N'-benzylsulfamoyl]-L-alaninate | 95 |
| Methyl [N-(tert-butoxycarbonyl)-N'-benzylsulfamoyl]-L-valinate | Methyl [N'-benzylsulfamoyl]-L-valinate | 93 |
| Methyl [N-(tert-butoxycarbonyl)-N'-benzylsulfamoyl]-L-leucinate | Methyl [N'-benzylsulfamoyl]-L-leucinate | 94 |
Experimental Workflow
The following diagram illustrates the general workflow for the deprotection of a Boc-protected sulfamidate using TFA.
Caption: Experimental workflow for TFA deprotection.
Safety Precautions
Trifluoroacetic acid is a strong, corrosive acid and should be handled with extreme care in a well-ventilated fume hood.[2] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times. Avoid inhalation of vapors and contact with skin and eyes. In case of contact, flush the affected area immediately with copious amounts of water.
References
Application Notes and Protocols: Reductive Cleavage of Cyclic Sulfamidates using Lithium Aluminum Hydride (LiAlH4)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclic sulfamidates are versatile chiral building blocks in organic synthesis, serving as precursors to a variety of nitrogen-containing compounds, most notably 1,2- and 1,3-amino alcohols. The reductive cleavage of the cyclic sulfamidate ring is a key transformation that unmasks the amino and alcohol functionalities. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of efficiently effecting this transformation. This document provides detailed application notes and a comprehensive protocol for the LiAlH₄-mediated cleavage of cyclic sulfamidates.
The reaction proceeds via nucleophilic attack of a hydride ion from LiAlH₄ onto the sulfur atom of the sulfamidate ring, leading to the cleavage of an S-N or S-O bond. Subsequent reduction and work-up yields the desired amino alcohol. This method is particularly valuable for accessing chiral amino alcohols from enantiopure cyclic sulfamidates derived from amino acids or other chiral sources.
Reaction Principle and Mechanism
The cleavage of a cyclic sulfamidate with LiAlH₄ is analogous to the well-established reduction of amides to amines. The reaction mechanism involves the following key steps:
-
Coordination: The Lewis acidic aluminum of LiAlH₄ coordinates to one of the sulfonyl oxygen atoms, activating the sulfur center towards nucleophilic attack.
-
Hydride Attack: A hydride ion (H⁻) from the [AlH₄]⁻ complex attacks the electrophilic sulfur atom.
-
Ring Opening: This nucleophilic attack leads to the cleavage of a sulfur-oxygen or sulfur-nitrogen bond, opening the ring.
-
Further Reduction & Hydrolysis: The intermediate species are further reduced, and a final aqueous work-up quenches the reactive aluminum species and protonates the resulting alkoxide and amino groups to yield the final amino alcohol product.
The regioselectivity of the ring opening can be influenced by steric and electronic factors of the substituents on the cyclic sulfamidate.
Applications in Synthesis
The reductive cleavage of cyclic sulfamidates with LiAlH₄ is a valuable tool for the synthesis of:
-
Chiral Amino Alcohols: These are important structural motifs in many natural products and pharmaceutical agents.
-
Vicinal Amino Alcohols: This methodology provides a reliable route to 1,2- and 1,3-amino alcohols, which are key intermediates in the synthesis of ligands for asymmetric catalysis and various bioactive molecules.
-
Complex Molecules: The resulting amino alcohols can be further elaborated to construct more complex molecular architectures in multi-step syntheses.
Data Presentation
The following table summarizes representative yields for the reduction of various amino acid derivatives to their corresponding amino alcohols using LiAlH₄, a reaction analogous to the cleavage of cyclic sulfamidates.[1] This data provides an indication of the expected efficiency of LiAlH₄ reductions for similar substrates.
| Starting Material (Amino Acid) | Product (Amino Alcohol) | Yield (%) |
| L-Alanine | L-Alaninol | 70 |
| L-Phenylglycine | L-Phenylglycinol | 76 |
| L-Phenylalanine | L-Phenylalaninol | 87 |
| N-Benzoyl-L-valine | N-Benzyl-L-valinol | 76 |
| L-Valine | L-Valinol | 73-75 |
Experimental Protocols
General Considerations:
-
Lithium aluminum hydride is a highly reactive and pyrophoric reagent. It reacts violently with water and protic solvents. All manipulations should be carried out under an inert atmosphere (e.g., nitrogen or argon) in a well-ventilated fume hood.
-
All glassware must be thoroughly dried in an oven and cooled under a stream of inert gas before use.
-
Anhydrous solvents are essential for this reaction. Tetrahydrofuran (THF) is the most commonly used solvent and should be freshly distilled from a suitable drying agent (e.g., sodium/benzophenone) prior to use.
Detailed Protocol for the Reductive Cleavage of a Cyclic Sulfamidate (Representative Procedure)
This protocol is adapted from a reliable procedure for the reduction of amino acids to amino alcohols using LiAlH₄.[1]
Materials:
-
Cyclic sulfamidate (1.0 eq)
-
Lithium aluminum hydride (LiAlH₄) (typically 1.5 - 3.0 eq)
-
Anhydrous tetrahydrofuran (THF)
-
Water (H₂O)
-
15% aqueous sodium hydroxide (NaOH) solution
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Ethyl acetate or Diethyl ether for extraction
Equipment:
-
Three-necked round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer
-
Inert gas supply (N₂ or Ar)
-
Ice-water bath
-
Standard glassware for work-up and purification
Procedure:
-
Reaction Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add lithium aluminum hydride (e.g., 1.26 mol) and anhydrous THF (e.g., 1200 mL).[1] Cool the suspension to 0 °C in an ice-water bath.
-
Addition of Substrate: Dissolve the cyclic sulfamidate (e.g., 1.0 mol) in anhydrous THF (e.g., 500 mL). Slowly add this solution to the stirred suspension of LiAlH₄ via a dropping funnel over a period of 1-2 hours, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. The reaction can then be stirred at room temperature or heated to reflux for a period of 2 to 16 hours, depending on the substrate.[1] Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up (Fieser Method): Upon completion of the reaction, cool the flask back to 0 °C in an ice-water bath. Dilute the reaction mixture with an equal volume of diethyl ether to facilitate stirring during the quench.[1]
-
Quenching: Cautiously and sequentially add the following reagents dropwise while stirring vigorously (an exothermic reaction with gas evolution will occur):
-
Filtration: A granular white precipitate of aluminum salts should form. Stir the resulting slurry at room temperature for at least 30 minutes. Filter the mixture through a pad of Celite®, and wash the filter cake thoroughly with several portions of THF or ethyl acetate.
-
Isolation: Combine the organic filtrates and dry over anhydrous sodium sulfate or magnesium sulfate. Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude amino alcohol can be purified by distillation under reduced pressure or by column chromatography on silica gel.
Visualizations
Reaction Workflow
Caption: Experimental workflow for the reductive cleavage of cyclic sulfamidates.
Proposed Reaction Mechanism
Caption: Proposed mechanism for LiAlH4-mediated cleavage of cyclic sulfamidates.
References
Application Note: NMR Spectroscopy Protocol for the Structural Elucidation of Tert-butyl 1,2,3-oxathiazolidine-3-carboxylate 2,2-dioxide
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for the acquisition and analysis of ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra for the characterization of Tert-butyl 1,2,3-oxathiazolidine-3-carboxylate 2,2-dioxide.
Introduction
This compound is a heterocyclic compound of interest in synthetic and medicinal chemistry. Accurate structural confirmation is paramount for its application in research and development. NMR spectroscopy is a powerful analytical technique for the unambiguous determination of its molecular structure. This application note outlines a standardized protocol for obtaining high-quality ¹H and ¹³C NMR spectra.
Chemical Structure
Figure 1. Chemical structure of this compound.
Predicted NMR Spectral Data
The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound. These values are calculated based on computational models and serve as a reference for spectral assignment.
Table 1: Predicted ¹H NMR Spectral Data
| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |
| -C(CH₃)₃ | 1.50 | Singlet | N/A |
| -CH₂-N- | 3.85 | Triplet | 6.0 |
| -O-CH₂- | 4.60 | Triplet | 6.0 |
Solvent: CDCl₃, Reference: TMS at 0.00 ppm.
Table 2: Predicted ¹³C NMR Spectral Data
| Carbon Atom | Predicted Chemical Shift (ppm) |
| -C(CH₃)₃ | 28.1 |
| -C (CH₃)₃ | 83.5 |
| -CH₂-N- | 45.0 |
| -O-CH₂- | 68.0 |
| C=O | 150.0 |
Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm.
Experimental Protocol
This section details the methodology for sample preparation, NMR data acquisition, and processing.
Materials and Equipment
-
This compound
-
Deuterated chloroform (CDCl₃) with 0.03% v/v Tetramethylsilane (TMS)
-
5 mm NMR tubes
-
Volumetric flasks and pipettes
-
400 MHz (or higher) NMR spectrometer
Sample Preparation
-
Accurately weigh 10-20 mg of this compound.
-
Dissolve the sample in approximately 0.6 mL of CDCl₃ containing TMS in a clean, dry vial.
-
Ensure the sample is fully dissolved. If necessary, gently warm the vial or use sonication.
-
Transfer the solution into a 5 mm NMR tube.
-
Cap the NMR tube securely.
NMR Data Acquisition
¹H NMR Spectroscopy:
| Parameter | Recommended Value |
| Spectrometer Frequency | 400 MHz |
| Pulse Program | zg30 |
| Solvent | CDCl₃ |
| Temperature | 298 K |
| Number of Scans | 16 |
| Relaxation Delay | 1.0 s |
| Acquisition Time | 4.0 s |
| Spectral Width | 20 ppm (-2 to 18 ppm) |
¹³C NMR Spectroscopy:
| Parameter | Recommended Value |
| Spectrometer Frequency | 100 MHz |
| Pulse Program | zgpg30 (proton decoupled) |
| Solvent | CDCl₃ |
| Temperature | 298 K |
| Number of Scans | 1024 |
| Relaxation Delay | 2.0 s |
| Acquisition Time | 1.5 s |
| Spectral Width | 240 ppm (-20 to 220 ppm) |
Data Processing
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Perform phase correction manually or automatically to obtain a pure absorption spectrum.
-
Apply baseline correction to ensure a flat baseline.
-
Calibrate the ¹H spectrum by setting the TMS peak to 0.00 ppm.
-
Calibrate the ¹³C spectrum by setting the central peak of the CDCl₃ triplet to 77.16 ppm.
-
Integrate the peaks in the ¹H spectrum to determine the relative proton ratios.
-
Identify the chemical shifts and multiplicities of all signals.
Experimental Workflow
The following diagram illustrates the overall workflow for the NMR analysis of this compound.
Caption: NMR analysis workflow from sample preparation to structural confirmation.
Logical Relationship of Structural Moieties and NMR Signals
The following diagram illustrates the correlation between the chemical structure of this compound and its expected NMR signals.
Caption: Correlation of molecular fragments to their predicted NMR signals.
Conclusion
This application note provides a comprehensive and detailed protocol for the NMR analysis of this compound. Adherence to this protocol will enable researchers to obtain high-quality, reproducible NMR data essential for the structural verification and further development of this compound. The provided predicted spectral data and workflows serve as valuable guides for spectral interpretation and experimental planning.
Application Note and Protocol: HPLC Analysis of Tert-butyl 1,2,3-oxathiazolidine-3-carboxylate 2,2-dioxide
Audience: Researchers, scientists, and drug development professionals.
Introduction
Tert-butyl 1,2,3-oxathiazolidine-3-carboxylate 2,2-dioxide is a versatile building block used in the synthesis of various pharmaceutical compounds and heterocyclic structures.[1] As a key intermediate, ensuring its purity and quantifying its presence in reaction mixtures is crucial for process control and quality assurance. This application note provides a detailed protocol for the analysis of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection. The described method is based on established principles for the analysis of related polar, sulfur-containing organic molecules, such as sulfamates and cyclic sulfamidates.
Principle
The method employs reversed-phase HPLC, which is suitable for separating polar to moderately nonpolar compounds. A C18 stationary phase is used to retain the analyte, while a gradient elution with a mobile phase consisting of water and acetonitrile allows for the efficient separation of the target compound from potential impurities. Detection is achieved using a UV detector, as the carboxylate and sulfamidate functionalities, although not strong chromophores, should provide sufficient absorbance at lower UV wavelengths.
Experimental Protocol
1. Instrumentation and Materials
-
HPLC System: An HPLC system equipped with a gradient pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.
-
Column: A reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Solvents: HPLC grade acetonitrile and ultrapure water.
-
Reagents: this compound standard, analytical grade.
-
Vials: 2 mL amber HPLC vials with caps and septa.
2. Preparation of Mobile Phase
-
Mobile Phase A: Ultrapure water.
-
Mobile Phase B: Acetonitrile.
-
Degas both mobile phases for at least 15 minutes using an ultrasonic bath or an online degasser.
3. Standard Solution Preparation
-
Accurately weigh approximately 10 mg of this compound standard.
-
Dissolve the standard in a 10 mL volumetric flask with a 50:50 mixture of acetonitrile and water to prepare a stock solution of 1 mg/mL.
-
From the stock solution, prepare a series of calibration standards ranging from 1 µg/mL to 100 µg/mL by serial dilution with the 50:50 acetonitrile/water mixture.
4. Sample Preparation
-
For reaction monitoring, dilute a small aliquot of the reaction mixture with the 50:50 acetonitrile/water mixture to a concentration within the calibration range.
-
For purity assessment of a solid sample, prepare a 1 mg/mL solution in the 50:50 acetonitrile/water mixture.
-
Filter all samples and standards through a 0.45 µm syringe filter before transferring to HPLC vials.
5. HPLC Conditions
| Parameter | Value |
| Column | C18, 4.6 mm x 150 mm, 5 µm |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-2 min: 10% B |
| 2-15 min: 10% to 90% B | |
| 15-18 min: 90% B | |
| 18-20 min: 90% to 10% B | |
| 20-25 min: 10% B (equilibration) | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 210 nm |
| Injection Volume | 10 µL |
| Run Time | 25 minutes |
6. Data Analysis
-
Identify the peak corresponding to this compound by comparing the retention time with that of the standard.
-
For quantitative analysis, create a calibration curve by plotting the peak area versus the concentration of the standards.
-
Determine the concentration of the analyte in the samples by interpolating their peak areas from the calibration curve.
-
Purity can be assessed by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Data Presentation
The following table presents hypothetical data for a calibration curve and sample analysis to illustrate the expected results from this method.
Table 1: Hypothetical Calibration and Sample Data
| Sample ID | Concentration (µg/mL) | Retention Time (min) | Peak Area (mAU*s) |
| Standard 1 | 1 | 8.52 | 15,234 |
| Standard 2 | 5 | 8.51 | 76,170 |
| Standard 3 | 10 | 8.53 | 152,340 |
| Standard 4 | 25 | 8.52 | 380,850 |
| Standard 5 | 50 | 8.51 | 761,700 |
| Standard 6 | 100 | 8.52 | 1,523,400 |
| Sample 1 | To be determined | 8.52 | 457,020 |
| Sample 2 | To be determined | 8.53 | 914,040 |
Visualizations
The following diagram illustrates the general workflow for the HPLC analysis of this compound.
Caption: Workflow for HPLC analysis of this compound.
The HPLC method detailed in this application note provides a robust and reliable approach for the qualitative and quantitative analysis of this compound. This protocol is designed to be a starting point and may require optimization depending on the specific sample matrix and the instrumentation used. The provided workflow and data table structure offer a clear guide for researchers and professionals in drug development and chemical synthesis.
References
Application Notes and Protocols: Large-Scale Synthesis Applications of Burgess Reagent and Related Precursors
Introduction
Tert-butyl 1,2,3-oxathiazolidine-3-carboxylate 2,2-dioxide and its analogs are precursors to a class of versatile reagents in organic synthesis. While direct large-scale applications of this specific molecule are not extensively documented, it serves as a structural motif for the highly valuable and widely used Burgess reagent , methyl N-(triethylammoniumsulfonyl)carbamate. The Burgess reagent is a mild and selective dehydrating agent with significant applications in the large-scale synthesis of pharmaceuticals and complex natural products. These application notes will focus on the synthesis and utility of the Burgess reagent, which embodies the synthetic potential of the oxathiazolidine dioxide scaffold.
The Burgess reagent is particularly valued for its ability to effect dehydration of alcohols to alkenes under neutral and mild conditions, often with high selectivity.[1][2][3] Its utility extends to the formation of various heterocyclic systems, the synthesis of nitriles, isocyanides, and other functional groups, making it an indispensable tool for medicinal and process chemists.[2][4][5]
Synthesis of Burgess Reagent
The Burgess reagent is prepared in a two-step procedure from readily available starting materials: chlorosulfonyl isocyanate, methanol, and triethylamine.[2][5]
Experimental Protocol: Preparation of Burgess Reagent [5]
Step 1: Synthesis of Methyl (Chlorosulfonyl)carbamate
-
In a well-ventilated fume hood, a solution of chlorosulfonyl isocyanate in dry benzene is prepared.
-
Anhydrous methanol in dry benzene is added dropwise to the solution at 25–30°C over 30 minutes.
-
The reaction mixture is stirred for an additional 30 minutes.
-
Olefin-free hexane is added, and the mixture is cooled to 0–5°C to precipitate the product.
-
The white crystalline product, methyl (chlorosulfonyl)carbamate, is collected by filtration, washed with hexane, and dried under reduced pressure.
Step 2: Synthesis of Methyl N-(triethylammoniumsulfonyl)carbamate (Burgess Reagent)
-
The methyl (chlorosulfonyl)carbamate is dissolved in dry benzene.
-
This solution is added dropwise to a solution of triethylamine in anhydrous benzene at 10–15°C over 1 hour with constant stirring.
-
The resulting mixture is stirred at 25–30°C for an additional 30 minutes.
-
The triethylamine hydrochloride byproduct is removed by filtration.
-
The filtrate is concentrated, and the residue is dissolved in anhydrous THF.
-
Upon cooling, the Burgess reagent precipitates as colorless needles. The product is collected, washed, and dried. It is sensitive to moisture and air and should be stored at low temperatures under an inert atmosphere.[2][6]
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of Tert-butyl 1,2,3-oxathiazolidine-3-carboxylate 2,2-dioxide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Tert-butyl 1,2,3-oxathiazolidine-3-carboxylate 2,2-dioxide.
Frequently Asked Questions (FAQs) & Troubleshooting
Synthesis Overview:
The synthesis of this compound is typically a two-step process. First, the formation of the 1,2,3-oxathiazolidine 2,2-dioxide ring is achieved through the cyclization of an amino alcohol with a sulfurylating agent. This is followed by the protection of the nitrogen atom with a tert-butyloxycarbonyl (Boc) group.
Q1: I am observing a low yield during the cyclization step to form the 1,2,3-oxathiazolidine 2,2-dioxide ring. What are the potential causes and solutions?
A1: Low yields in the cyclization step can arise from several factors. The most common issues are related to reactant purity, reaction conditions, and side reactions.
| Potential Cause | Recommended Solution(s) |
| Moisture in Reactants or Solvents | Ensure all glassware is oven-dried and cooled under an inert atmosphere. Use anhydrous solvents and freshly distilled reagents. |
| Incomplete Reaction | Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the reaction has stalled, consider increasing the reaction time or temperature incrementally. |
| Suboptimal Temperature | The reaction temperature is critical. For the reaction of ethanolamine with sulfuryl chloride, the initial addition is typically carried out at low temperatures (e.g., 0 °C) to control the exotherm, followed by warming to room temperature or gentle heating to drive the cyclization. |
| Side Reactions | The formation of polymeric byproducts or intermolecular condensation can occur. Using dilute conditions and slow, controlled addition of reagents can minimize these side reactions. The presence of a non-nucleophilic base is crucial to neutralize the HCl generated. |
| Improper Work-up | Ensure the pH is carefully controlled during the work-up to avoid hydrolysis of the product. Extraction with an appropriate solvent system is necessary to isolate the product efficiently. |
Q2: My N-Boc protection step is inefficient, resulting in a mixture of starting material and the desired product. How can I improve this?
A2: Incomplete N-Boc protection is a common issue. Optimizing the reaction conditions and ensuring the purity of your starting material are key to achieving high yields.
| Potential Cause | Recommended Solution(s) |
| Insufficient (Boc)₂O or Base | Use a slight excess of Di-tert-butyl dicarbonate ((Boc)₂O), typically 1.1 to 1.5 equivalents. Ensure an adequate amount of a suitable base (e.g., triethylamine, diisopropylethylamine, or sodium bicarbonate) is used to neutralize the acid formed during the reaction. |
| Steric Hindrance | The cyclic sulfamidate may present some steric hindrance. Increasing the reaction temperature or extending the reaction time may be necessary. The use of 4-(Dimethylamino)pyridine (DMAP) as a catalyst can also accelerate the reaction. |
| Poor Solubility | Ensure that the 1,2,3-oxathiazolidine 2,2-dioxide and reagents are fully dissolved in the chosen solvent. Aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile are commonly used. |
| Hydrolysis of (Boc)₂O | Ensure the reaction is carried out under anhydrous conditions as (Boc)₂O can be hydrolyzed by water. |
Q3: I am having difficulty purifying the final product, this compound. What purification methods are recommended?
A3: Purification can be challenging due to the polarity of the molecule.
| Purification Challenge | Recommended Method(s) |
| Removal of Excess (Boc)₂O and Byproducts | After the reaction, a standard aqueous work-up can help remove some impurities. For further purification, flash column chromatography on silica gel is typically effective. A gradient elution system, for example, starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate, is recommended. |
| Product is Water Soluble | If the product shows some water solubility, use brine washes during the extraction to minimize loss to the aqueous phase. Ensure the organic extracts are thoroughly dried before concentration. |
| Oily Product | If the product is an oil, high vacuum drying may be necessary to remove residual solvents. |
Experimental Protocols
Protocol 1: Synthesis of 1,2,3-Oxathiazolidine 2,2-dioxide
This protocol describes a general procedure for the cyclization of ethanolamine.
-
Reaction Setup: A three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with anhydrous dichloromethane (DCM) and ethanolamine (1.0 eq.). The solution is cooled to 0 °C in an ice bath.
-
Reagent Addition: A solution of sulfuryl chloride (1.1 eq.) in anhydrous DCM is added dropwise to the stirred ethanolamine solution over a period of 1-2 hours, maintaining the temperature at 0 °C. A non-nucleophilic base such as triethylamine (2.2 eq.) is often added to scavenge the HCl produced.
-
Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 12-24 hours. The reaction progress is monitored by TLC.
-
Work-up: The reaction is quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, and the aqueous layer is extracted with DCM. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel.
Protocol 2: Synthesis of this compound (N-Boc Protection)
This protocol outlines the N-Boc protection of the synthesized 1,2,3-oxathiazolidine 2,2-dioxide.
-
Reaction Setup: The 1,2,3-oxathiazolidine 2,2-dioxide (1.0 eq.) is dissolved in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.
-
Reagent Addition: Triethylamine (1.5 eq.) is added, followed by the portion-wise addition of Di-tert-butyl dicarbonate ((Boc)₂O, 1.2 eq.). A catalytic amount of DMAP (0.1 eq.) can be added to accelerate the reaction.
-
Reaction: The reaction mixture is stirred at room temperature for 4-12 hours. The progress of the reaction is monitored by TLC.
-
Work-up: The reaction mixture is washed with a 1 M aqueous solution of HCl, followed by a saturated aqueous solution of sodium bicarbonate, and finally with brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel to yield the final product.
Data Presentation
Table 1: Typical Reaction Parameters for the Synthesis of this compound
| Step | Reactants | Solvent | Base | Temperature (°C) | Time (h) | Typical Yield (%) |
| 1. Cyclization | Ethanolamine, Sulfuryl Chloride | Dichloromethane | Triethylamine | 0 to RT | 12-24 | 60-80 |
| 2. N-Boc Protection | 1,2,3-Oxathiazolidine 2,2-dioxide, (Boc)₂O | Dichloromethane | Triethylamine, DMAP (cat.) | Room Temperature | 4-12 | 85-95 |
Note: Yields are representative and can vary based on reaction scale and purity of reagents.
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting logic for low yield in the cyclization step.
Technical Support Center: Chiral Amine Synthesis with Tert-butyl 1,2,3-oxathiazolidine-3-carboxylate 2,2-dioxide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing tert-butyl 1,2,3-oxathiazolidine-3-carboxylate 2,2-dioxide for the synthesis of chiral amines. This reagent serves as a convenient precursor for the in situ generation of tert-butanesulfinamide (Ellman's auxiliary), which subsequently forms chiral N-tert-butanesulfinyl imines, key intermediates in this asymmetric synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the role of this compound in this synthesis?
A1: this compound is a stable, solid precursor to tert-butanesulfinamide. In the presence of a suitable nucleophile or upon heating, it undergoes ring-opening to generate tert-butanesulfinamide in situ. This avoids the need to handle the potentially less stable tert-butanesulfinamide directly. The generated tert-butanesulfinamide then condenses with an aldehyde or ketone to form a chiral N-tert-butanesulfinyl imine, which is the key electrophile for the subsequent stereoselective nucleophilic addition.
Q2: What are the key steps in the synthesis of a chiral amine using this reagent?
A2: The synthesis can be broken down into three main stages:
-
In situ generation of N-tert-butanesulfinyl imine: The cyclic precursor reacts with an aldehyde or ketone, typically in the presence of a Lewis acid catalyst, to form the corresponding N-tert-butanesulfinyl imine.
-
Diastereoselective nucleophilic addition: An organometallic reagent (e.g., a Grignard or organolithium reagent) is added to the N-tert-butanesulfinyl imine. The chiral sulfinyl group directs the nucleophile to one face of the C=N double bond, leading to the formation of a chiral sulfinamide with high diastereoselectivity.
-
Cleavage of the chiral auxiliary: The tert-butanesulfinyl group is removed from the newly formed amine by treatment with acid, yielding the desired chiral amine.
Q3: What are the most common classes of side reactions observed in this synthesis?
A3: The most frequently encountered side reactions include:
-
Low Diastereoselectivity: Formation of an undesired diastereomer of the product amine.
-
Epimerization/Racemization: Loss of stereochemical integrity at the newly formed chiral center or at the chiral sulfur atom of the auxiliary.
-
Competing Reactions of the Organometallic Reagent: These include α-deprotonation of the imine and reductive dimerization of the imine.
-
Incomplete Reaction or Low Yield: This can occur at any of the three main stages of the synthesis.
-
Side Reactions During Auxiliary Cleavage: Difficulties in removing the sulfinyl group and the formation of byproducts during this step.
Troubleshooting Guides
Issue 1: Low Diastereoselectivity
Symptoms:
-
The ratio of desired to undesired diastereomer is lower than expected, as determined by NMR spectroscopy or chiral HPLC analysis of the sulfinamide product.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Suboptimal Reaction Temperature | The diastereoselectivity of the nucleophilic addition is often highly temperature-dependent. Lowering the reaction temperature (e.g., from 0 °C to -78 °C) can significantly enhance selectivity.[1] |
| Incorrect Solvent | The coordinating ability of the solvent can influence the transition state of the nucleophilic addition. For Grignard reagents, non-coordinating solvents like dichloromethane (DCM) or toluene often favor a closed, six-membered transition state, leading to higher diastereoselectivity. In contrast, coordinating solvents like tetrahydrofuran (THF) can sometimes lead to lower selectivity.[1] |
| Poor Quality Organometallic Reagent | The presence of impurities or the formation of aggregates in the Grignard or organolithium reagent can affect its reactivity and selectivity. Use freshly prepared or titrated organometallic reagents. |
| Steric Hindrance | Highly sterically hindered aldehydes, ketones, or nucleophiles can lower the energy difference between the diastereomeric transition states, resulting in lower selectivity. Consider using a less sterically demanding substrate or nucleophile if possible. |
| Equilibration of the N-Sulfinyl Imine | For some N-sulfinyl imines, particularly those derived from ketones, an equilibrium between E and Z isomers may exist. One isomer may react with lower selectivity. Optimizing the condensation conditions to favor the formation of a single isomer can be beneficial. |
Experimental Protocol: Optimization of Diastereoselectivity
A general procedure to screen for optimal diastereoselectivity is as follows:
-
In separate, oven-dried flasks under an inert atmosphere (e.g., argon or nitrogen), dissolve the N-tert-butanesulfinyl imine (1.0 equiv) in the solvents to be tested (e.g., DCM, THF, toluene) to a concentration of approximately 0.1 M.
-
Cool the solutions to the desired temperatures (e.g., 0 °C, -48 °C, -78 °C).
-
Slowly add the organometallic reagent (1.2-1.5 equiv) to each flask.
-
Stir the reactions at the respective temperatures for a set period (e.g., 1-4 hours) and monitor by TLC.
-
Quench the reactions with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer, and concentrate.
-
Analyze the crude product mixture by ¹H NMR spectroscopy or chiral HPLC to determine the diastereomeric ratio.
Issue 2: Epimerization or Racemization
Symptoms:
-
Loss of enantiomeric purity of the final amine product, as determined by chiral HPLC analysis.
-
Formation of the enantiomer of the desired product.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Racemization of the Chiral Auxiliary | The tert-butanesulfinyl auxiliary can racemize under strongly acidic conditions during the cleavage step, especially in the presence of nucleophilic counterions like chloride. This can lead to the formation of the enantiomer of the desired product if the auxiliary is recycled without repurification. |
| Epimerization of the Product | If the newly formed stereocenter is adjacent to a carbonyl group or another acid-labile group, epimerization can occur during the acidic workup. |
| Harsh Reaction Conditions | Prolonged reaction times at elevated temperatures or the use of strong bases can lead to racemization.[2] |
Experimental Protocol: Mild Cleavage of the Chiral Auxiliary
To minimize racemization during the cleavage of the tert-butanesulfinyl group:
-
Dissolve the purified sulfinamide in a minimal amount of a suitable solvent like methanol or diethyl ether.
-
Add a solution of HCl in a non-nucleophilic solvent, such as a 4 M solution in 1,4-dioxane, dropwise at 0 °C.
-
Stir the reaction at room temperature and monitor by TLC until the starting material is consumed.
-
If the amine hydrochloride precipitates, it can be isolated by filtration. Otherwise, concentrate the reaction mixture and triturate with diethyl ether to induce precipitation.
Issue 3: Competing Reactions of the Organometallic Reagent
Symptoms:
-
Low yield of the desired amine product.
-
Formation of significant amounts of byproducts, such as the reduced amine (from reduction of the imine) or a dimer of the imine.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| α-Deprotonation of the Imine | If the aldehyde or ketone precursor has acidic α-protons, the strongly basic organometallic reagent can act as a base rather than a nucleophile, leading to deprotonation and subsequent side reactions.[3] |
| Reductive Dimerization of the Imine | This side reaction can be promoted by certain organometallic reagents and reaction conditions.[3] |
| Reaction with the Sulfinyl Group | While less common with the tert-butanesulfinyl group, highly reactive organometallic reagents can potentially attack the sulfur atom. |
Experimental Protocol: Minimizing Side Reactions of Organometallic Reagents
-
Use a less basic organometallic reagent if possible (e.g., an organozinc reagent instead of an organolithium reagent).
-
Perform the reaction at a lower temperature to favor nucleophilic addition over deprotonation.
-
Use a solvent that favors the desired reaction pathway (e.g., a non-coordinating solvent for Grignard additions).
-
Ensure the slow addition of the organometallic reagent to a solution of the imine to maintain a low concentration of the nucleophile.
Data Summary
The following tables summarize typical yields and diastereoselectivities for the addition of various Grignard reagents to N-tert-butanesulfinyl aldimines under different conditions.
Table 1: Effect of Solvent on Diastereoselectivity
| Aldehyde | Grignard Reagent | Solvent | Temperature (°C) | Diastereomeric Ratio (dr) | Yield (%) |
| Benzaldehyde | MeMgBr | THF | -78 | 85:15 | 90 |
| Benzaldehyde | MeMgBr | DCM | -48 | >95:5 | 88 |
| Isobutyraldehyde | PhMgBr | THF | -78 | 90:10 | 85 |
| Isobutyraldehyde | PhMgBr | Toluene | -78 | >98:2 | 82 |
Table 2: Effect of Temperature on Diastereoselectivity
| Aldehyde | Grignard Reagent | Solvent | Temperature (°C) | Diastereomeric Ratio (dr) | Yield (%) |
| Cinnamaldehyde | EtMgBr | DCM | 0 | 88:12 | 92 |
| Cinnamaldehyde | EtMgBr | DCM | -48 | 94:6 | 90 |
| Cinnamaldehyde | EtMgBr | DCM | -78 | >99:1 | 85 |
Visualizations
Workflow for Chiral Amine Synthesis
Caption: General workflow for the three-step synthesis of chiral amines.
Troubleshooting Logic for Low Diastereoselectivity
References
Technical Support Center: Optimizing Reactions with Tert-butyl 1,2,3-oxathiazolidine-3-carboxylate 2,2-dioxide
Welcome to the technical support center for Tert-butyl 1,2,3-oxathiazolidine-3-carboxylate 2,2-dioxide (CAS 459817-82-4). This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the yield and success of their reactions using this versatile reagent.
Frequently Asked Questions (FAQs)
Q1: My reaction yield is consistently low. What are the common causes?
A1: Low yields in reactions involving this compound can stem from several factors. Firstly, the stability of the reactant itself is crucial; ensure it has been stored under cool and dry conditions (2-8 °C is recommended) to prevent degradation. Secondly, the choice of nucleophile, solvent, and base is critical for efficient ring-opening. Sub-optimal conditions can lead to incomplete conversion or the formation of side products. Finally, purification methods can also contribute to product loss.
Q2: How do I choose the optimal solvent and base for my reaction?
A2: The selection of solvent and base is highly dependent on the specific nucleophile and substrate. A common starting point is a polar aprotic solvent such as acetonitrile (MeCN) in combination with a non-nucleophilic organic base like triethylamine (Et3N) or diisopropylethylamine (DIEA). This combination is particularly effective for nucleophilic substitution reactions. For instance, reactions can be performed at elevated temperatures, potentially utilizing a microwave reactor to shorten reaction times and improve yields.
Q3: What are the most common side reactions and how can I minimize them?
A3: A potential side reaction is elimination, especially with sterically hindered nucleophiles or under strongly basic conditions. To minimize elimination, it is advisable to use milder bases and control the reaction temperature. Another consideration is the potential for hydrolysis of the sulfamidate ring or the Boc-protecting group if water is present in the reaction mixture. Therefore, using anhydrous solvents and reagents is recommended.
Q4: I am observing the formation of multiple products. How can I improve the selectivity of my reaction?
A4: The regioselectivity of the nucleophilic attack is a key consideration. The attack can occur at either of the two carbons of the oxathiazolidine ring. The choice of nucleophile and the substitution pattern on the ring can influence this selectivity. To favor the desired product, it is often necessary to screen different nucleophiles and reaction conditions. For complex substrates, consulting literature on similar cyclic sulfamidates can provide valuable insights into achieving high selectivity.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low or No Conversion | - Inactive reagent | - Verify the quality and storage conditions of the this compound. |
| - Insufficiently nucleophilic reagent | - Consider using a stronger nucleophile or adding a catalyst. | |
| - Low reaction temperature | - Gradually increase the reaction temperature, monitoring for product formation and decomposition. Microwave heating can be effective. | |
| - Inappropriate solvent or base | - Screen different solvents (e.g., MeCN, THF, DMF) and bases (e.g., Et3N, DIEA, DBU). | |
| Formation of Byproducts | - Elimination side reaction | - Use a less hindered, more nucleophilic base. Lower the reaction temperature. |
| - Hydrolysis | - Ensure all reagents and solvents are anhydrous. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). | |
| - Boc-deprotection | - Avoid strongly acidic conditions during workup. Use a mild workup procedure. | |
| Difficult Purification | - Close polarity of product and starting material | - Optimize the reaction to drive it to completion to minimize the amount of unreacted starting material. |
| - Oily or hard-to-handle product | - Consider derivatization of the product to a more crystalline solid for easier purification. |
Experimental Protocols
General Protocol for Nucleophilic Ring-Opening
This protocol provides a general starting point for the nucleophilic ring-opening of this compound. Optimization of specific parameters will be necessary for different nucleophiles.
-
Reaction Setup:
-
To a solution of this compound (1.0 eq) in anhydrous acetonitrile (0.1-0.5 M) under an inert atmosphere, add the desired nucleophile (1.1-1.5 eq).
-
Add a suitable non-nucleophilic base, such as triethylamine (1.5-2.0 eq) or diisopropylethylamine (1.5-2.0 eq).
-
-
Reaction Conditions:
-
Stir the reaction mixture at room temperature or heat to a desired temperature (e.g., 50-80 °C). The use of a microwave reactor at elevated temperatures can significantly reduce reaction times.
-
Monitor the reaction progress by an appropriate technique (e.g., TLC, LC-MS).
-
-
Work-up and Purification:
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride or water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).
-
Visualizations
Caption: General experimental workflow for the nucleophilic ring-opening reaction.
Caption: Logical troubleshooting flow for addressing low reaction yields.
Technical Support Center: Preventing Racemization During the Cleavage of Tert-butyl 1,2,3-oxathiazolidine-3-carboxylate 2,2-dioxide
For Researchers, Scientists, and Drug Development Professionals
This guide provides solutions and protocols for the cleavage of the Tert-butyl 1,2,3-oxathiazolidine-3-carboxylate 2,2-dioxide protecting group, with a focus on preventing racemization at the adjacent stereocenter.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its function?
This compound is a cyclic sulfamidate that also incorporates a tert-butoxycarbonyl (Boc) group. It serves as a protecting group for one of the amino alcohols, effectively protecting both the amine and hydroxyl functionalities. This is particularly useful in the synthesis of chiral amino acids and their derivatives.
Q2: Why is racemization a significant concern during the cleavage of this protecting group?
The cleavage of this protecting group exposes the alpha-carbon of the amino acid derivative. Under certain conditions, particularly with strong acids or bases, the proton on this alpha-carbon can be abstracted. This can lead to the formation of a planar carbanion or enolate intermediate.[1][2][3] Reprotonation can then occur from either face of this planar intermediate, resulting in a mixture of enantiomers and a loss of stereochemical purity.[2]
Q3: What is the primary mechanism of racemization in this context?
The most common mechanism involves the abstraction of the alpha-proton, leading to a planar intermediate.[2][3] The acidity of this proton is increased upon activation of any neighboring carbonyl groups, which can occur during cleavage or subsequent reactions.[3][4] Factors like the strength of the base or acid used, solvent polarity, and temperature can all influence the rate of this undesirable side reaction.[3][5]
Q4: What are the typical methods for cleaving a this compound?
Cleavage of this protecting group, particularly the Boc component, is typically achieved under acidic conditions.[6] A common reagent for this is trifluoroacetic acid (TFA), often in a solvent like dichloromethane (DCM).[7] However, these strong acid conditions can sometimes promote racemization. Milder acidic conditions or alternative methods may be necessary to preserve stereochemical integrity.[8][9]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Significant Racemization Observed (Low Enantiomeric Excess) | Harsh Deprotection Conditions: Strong acids like TFA can be aggressive enough to cause racemization, especially with prolonged reaction times or elevated temperatures.[10] | Use Milder Conditions: Consider using a milder acid such as aqueous phosphoric acid.[11] Alternatively, explore methods that operate under neutral conditions, such as those employing thiophenol.[8][9] Lowering the reaction temperature to 0°C can also help to reduce the rate of racemization.[5] |
| Inappropriate Solvent Choice: The polarity of the solvent can influence the rate of racemization. | Optimize the Solvent: Experiment with less polar solvents, as this can sometimes suppress racemization.[5] | |
| Incomplete Cleavage/Deprotection | Insufficient Acid Strength or Concentration: The acidic conditions may not be potent enough to fully remove the protecting group, especially if the substrate is sterically hindered.[7][12] | Increase Acid Concentration or Time: If using a milder acid, a longer reaction time or a modest increase in concentration might be necessary. Monitor the reaction closely by TLC or LC-MS to avoid over-exposure.[7] For stubborn substrates, a switch to a stronger acid like TFA might be unavoidable, but should be done cautiously. |
| Low Reaction Temperature: While beneficial for preventing racemization, very low temperatures can significantly slow down the cleavage reaction.[12] | Gradually Increase Temperature: If the reaction is sluggish at 0°C, allow it to slowly warm to room temperature while monitoring for both product formation and racemization.[7] | |
| Formation of Side Products | Alkylation by Tert-butyl Cation: The cleavage of the Boc group generates a reactive tert-butyl cation, which can alkylate nucleophilic residues in your molecule (e.g., tryptophan, methionine).[12][13] | Use Scavengers: Incorporate a scavenger into the reaction mixture to trap the tert-butyl cation. Common scavengers include triisopropylsilane (TIS) and water.[7][12] A typical cleavage cocktail might be 95% TFA, 2.5% water, and 2.5% TIS.[13] |
Data on Racemization Under Different Conditions
| Condition | Amino Acid | Coupling Reagent | Additive | Extent of Racemization | Reference |
| Standard Coupling | Histidine (His) | HATU/NMM | None | High | [10] |
| Standard Coupling | Cysteine (Cys) | Various | None | Moderate to High | [10] |
| Optimized Coupling | Cysteine (Cys) | DIC | Oxyma | Negligible | [10] |
| Standard Coupling | Serine (Ser) | HATU/NMM | None | Low but present | [10] |
| Optimized Coupling | Serine (Ser) | Various | None | Negligible | [10] |
| General Peptide Coupling | Various | Carbodiimides | HOBt, HOAt | Suppressed | [4][5] |
Experimental Protocols
Protocol 1: Standard Cleavage with Trifluoroacetic Acid (TFA) and Scavengers
This protocol is a starting point for the cleavage of the Boc group. Optimization may be required to minimize racemization.
-
Dissolution: Dissolve the protected compound in dichloromethane (DCM).
-
Scavenger Addition: Add triisopropylsilane (TIS) to a final concentration of 2.5-5% (v/v).[13]
-
Acid Addition: Add an equal volume of trifluoroacetic acid (TFA) to the solution.[7][13]
-
Reaction: Stir the mixture at room temperature for 1-4 hours.[7]
-
Monitoring: Monitor the progress of the reaction by TLC or LC-MS.
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.[13]
Protocol 2: Mild Cleavage with Aqueous Phosphoric Acid
This protocol offers a gentler alternative to TFA, which may be beneficial for sensitive substrates where racemization is a concern.[11]
-
Reaction Setup: Dissolve the protected compound in a suitable solvent and add aqueous phosphoric acid.
-
Reaction: Stir the mixture at room temperature. Gentle heating can be applied if the reaction is slow.[7]
-
Monitoring: Monitor the reaction by TLC or LC-MS.
-
Work-up: Once the reaction is complete, dilute the mixture with water and extract the product with an appropriate organic solvent.
-
Neutralization: Wash the organic layer with a saturated sodium bicarbonate solution to neutralize any residual acid.[7]
-
Isolation: Dry the organic layer, filter, and concentrate to obtain the crude product, which can then be purified as needed.
Visualizations
References
- 1. thesis.unipd.it [thesis.unipd.it]
- 2. creation.com [creation.com]
- 3. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 4. peptide.com [peptide.com]
- 5. benchchem.com [benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. benchchem.com [benchchem.com]
- 8. Cyclic Sulfamidite as Simultaneous Protecting Group for Amino Alcohols: Development of a Mild Deprotection Protocol Using Thiophenol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tert-Butyl Esters [organic-chemistry.org]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Tert-butyl 1,2,3-oxathiazolidine-3-carboxylate 2,2-dioxide Purification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of Tert-butyl 1,2,3-oxathiazolidine-3-carboxylate 2,2-dioxide. The information is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities encountered during the synthesis of this compound?
A1: While specific impurities depend on the synthetic route, potential contaminants may include unreacted starting materials, byproducts from side reactions, and residual solvents. Given its structure, potential impurities could arise from the hydrolysis of the tert-butyl ester or the cleavage of the oxathiazolidine ring.
Q2: What are the recommended storage conditions for the purified compound?
A2: The purified compound should be stored in a cool, dry place. Several suppliers recommend storage at 2-8 °C.[1][2][3] It is advisable to store it under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation from moisture or air.
Q3: What is the typical purity of commercially available this compound?
A3: Commercially available products typically have a purity of 95% to 97%.[2][3]
Troubleshooting Purification Issues
| Problem | Possible Cause | Troubleshooting Steps |
| Low Purity After Initial Purification | Incomplete reaction or presence of closely related impurities. | - Ensure the initial reaction has gone to completion using techniques like TLC or NMR. - Employ a secondary purification method such as column chromatography with a suitable solvent system. |
| Product Degradation During Purification | The compound may be sensitive to heat, acid, or base. | - Avoid high temperatures during solvent removal; use a rotary evaporator at reduced pressure and moderate temperature. - Use neutral washing agents if an aqueous workup is necessary. Avoid strong acids or bases. |
| Oily Product Instead of Solid | Presence of residual solvent or impurities preventing crystallization. | - Ensure all solvents are thoroughly removed under high vacuum. - Attempt recrystallization from a different solvent system. - Purify via column chromatography to remove impurities that inhibit crystallization. |
| Difficulty in Removing Solvent | High-boiling point solvent used in the reaction or purification. | - Use a high-vacuum pump for an extended period. - Consider a solvent swap by dissolving the product in a lower-boiling point solvent and re-evaporating. |
Experimental Protocols
General Purification Workflow
This protocol outlines a general approach to the purification of this compound based on standard organic chemistry techniques.
Caption: General purification workflow for the compound.
1. Aqueous Workup (if applicable):
-
Quench the reaction mixture with water or a mild aqueous solution.
-
Extract the product into a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the organic layer sequentially with water and brine to remove water-soluble impurities.
2. Drying and Concentration:
-
Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).
-
Filter to remove the drying agent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
3. Recrystallization (Option A):
-
Dissolve the crude product in a minimum amount of a hot solvent in which the compound has high solubility at elevated temperatures and low solubility at room temperature.
-
Allow the solution to cool slowly to induce crystallization.
-
Collect the crystals by filtration and wash with a small amount of cold solvent.
-
Dry the purified crystals under vacuum.
4. Column Chromatography (Option B):
-
Prepare a silica gel column with a suitable non-polar solvent.
-
Dissolve the crude product in a minimal amount of the eluent or a compatible solvent.
-
Load the sample onto the column.
-
Elute the column with a solvent system of increasing polarity (e.g., a gradient of ethyl acetate in hexanes).
-
Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
Logical Troubleshooting Flowchart
This flowchart provides a logical sequence for troubleshooting common purification issues.
Caption: Troubleshooting logic for purification.
References
Technical Support Center: Tert-butyl 1,2,3-oxathiazolidine-3-carboxylate 2,2-dioxide
This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of tert-butyl 1,2,3-oxathiazolidine-3-carboxylate 2,2-dioxide. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound?
A1: The main stability concerns for this compound stem from its two key structural features: the N-Boc protecting group and the five-membered cyclic sulfamidate ring. The N-Boc group is susceptible to cleavage under acidic conditions and at elevated temperatures.[1][2][3] The cyclic sulfamidate ring, while generally more stable than its sulfamidite precursor, can be prone to thermal degradation and nucleophilic ring-opening.[4][5][6][7]
Q2: How should I properly store this compound to ensure its stability?
A2: Based on supplier recommendations for this and structurally similar compounds, this compound should be stored in a cool, dry place.[8][9] Specific storage conditions are often cited as 2-8°C.[8][9] It is also advisable to keep it under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture-related degradation.
Q3: Can I use protic solvents like methanol or ethanol in my reaction?
A3: Caution is advised when using protic solvents, especially at elevated temperatures. While some reactions may tolerate them, N-Boc groups can undergo solvolysis under certain conditions, particularly with heating.[10] Furthermore, if any acidic impurities are present, the combination with a protic solvent could accelerate Boc group cleavage.
Q4: My reaction is not proceeding as expected, and I suspect the starting material has degraded. How can I check its purity?
A4: You can check the purity of your starting material using standard analytical techniques such as ¹H NMR, ¹³C NMR, and LC-MS. For ¹H NMR, look for the characteristic signals of the tert-butyl group (a singlet around 1.5 ppm) and the protons on the oxathiazolidine ring. The appearance of new signals or the absence of expected ones could indicate degradation. LC-MS is particularly useful for detecting the formation of lower molecular weight byproducts, such as the de-Boc'd compound.
Troubleshooting Guide
This guide addresses common problems encountered during the handling and use of this compound in experimental settings.
Issue 1: Low Yield or Incomplete Reaction
| Potential Cause | Troubleshooting Step |
| Degraded Starting Material | Verify the purity of the starting material using ¹H NMR or LC-MS before starting the reaction. If degradation is observed, consider re-purifying the compound or purchasing a new batch. |
| Suboptimal Reaction Conditions | Re-evaluate the reaction temperature, time, and solvent. The compound may be unstable under the current conditions. Consider running small-scale trial reactions to determine the optimal parameters.[11] |
| Incompatibility with Reagents | Ensure that all reagents are compatible with the N-Boc group and the cyclic sulfamidate ring. Avoid strong acids unless Boc deprotection is intended. Some Lewis acids can also cleave Boc groups.[12] |
Issue 2: Appearance of an Unexpected Byproduct
| Potential Cause | Troubleshooting Step |
| Acid-Mediated Boc Deprotection | If your reaction conditions are acidic (even mildly), you may be forming the de-Boc'd byproduct. Monitor the reaction by TLC or LC-MS to track its formation.[11] If deprotection is not desired, consider adding a non-nucleophilic base (e.g., 2,6-lutidine) or using acid-free conditions. |
| Thermal Degradation | High reaction temperatures can lead to the decomposition of both the N-Boc group and the cyclic sulfamidate ring.[1][4][10] If possible, run the reaction at a lower temperature for a longer duration. |
| Nucleophilic Ring Opening | Strong nucleophiles can open the cyclic sulfamidate ring.[7] If your reaction involves a strong nucleophile, this may be an unavoidable side reaction. Consider modifying the reaction sequence or protecting the sulfamidate if possible. |
Data Summary
The following table summarizes stability-related information for the N-Boc protecting group and cyclic sulfamidates, which are the key functional groups in the target compound.
| Functional Group | Condition | Effect | Typical Reagents/Conditions | Citation |
| N-Boc Group | Acidic | Cleavage | TFA in DCM; HCl in EtOAc/Dioxane; H₂SO₄ | [2][3][12] |
| Thermal | Cleavage | Temperatures > 150°C, can be solvent-dependent (e.g., TFE, MeOH) | [1][10] | |
| Basic | Generally Stable | Stable to alkali hydrolysis and many nucleophiles | [3] | |
| Aqueous | Cleavage | Can be cleaved in boiling water | [12] | |
| Cyclic Sulfamidate | Thermal | Degradation/Decomposition | Temperatures > 50°C reported for some derivatives | [5][6] |
| Nucleophilic Attack | Ring Opening | Strong nucleophiles can open the ring at the carbon adjacent to the oxygen | [7] |
Experimental Protocols
Protocol 1: General Procedure for Monitoring Compound Stability (Forced Degradation Study)
This protocol outlines a general method to assess the stability of this compound under various stress conditions.
Materials:
-
This compound
-
Solvents (e.g., acetonitrile, THF, DCM)
-
Acidic solution (e.g., 0.1 M HCl in acetonitrile/water)
-
Basic solution (e.g., 0.1 M NaOH in acetonitrile/water)
-
Oxidizing agent (e.g., 3% H₂O₂ in water)
-
Heating apparatus (e.g., oil bath)
-
LC-MS system
Procedure:
-
Prepare stock solutions of the compound in the chosen solvent (e.g., 1 mg/mL).
-
For each stress condition (acidic, basic, oxidative, thermal), mix the stock solution with the respective stress agent in a vial. For thermal stress, heat the stock solution.
-
Prepare a control sample by diluting the stock solution with the solvent only.
-
Incubate the samples under the desired conditions (e.g., 60°C for 24 hours).
-
At specified time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot from each vial, quench the reaction if necessary (e.g., neutralize acid/base), and dilute for LC-MS analysis.
-
Analyze the samples by LC-MS to determine the percentage of the parent compound remaining and identify any major degradation products.
Protocol 2: Small-Scale Test for N-Boc Group Stability
This protocol can be used to quickly assess if your reaction conditions are causing unwanted deprotection of the N-Boc group.
Materials:
-
Your reaction setup (reactants, solvent, catalyst, etc.)
-
This compound
-
TLC plates
-
LC-MS system
Procedure:
-
Set up your reaction on a small scale (e.g., 10-20 mg of the title compound).
-
Before adding all reagents, take a sample of the starting material dissolved in the reaction solvent and spot it on a TLC plate. This is your time-zero reference.
-
Run the reaction under the intended conditions.
-
After a short period (e.g., 15-30 minutes), take another small aliquot from the reaction mixture and spot it on the TLC plate next to the reference.
-
Develop the TLC plate and visualize the spots. The appearance of a new, more polar spot could indicate the formation of the de-Boc'd product.
-
For confirmation, analyze the aliquot by LC-MS to check for a mass corresponding to the de-Boc'd compound (M - 100).
Visualizations
The following diagrams illustrate potential degradation pathways and a troubleshooting workflow.
Caption: Potential degradation pathways for the title compound.
Caption: Troubleshooting workflow for stability issues.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. BOC Protection and Deprotection [bzchemicals.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis and stability of the cyclic sulfamidate of N-trityl-L-serine methyl ester - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. Synthesis and stability of the cyclic sulfamidate of N-trityl-L-serine methyl ester - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. vibrantpharma.com [vibrantpharma.com]
- 9. vibrantpharma.com [vibrantpharma.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. benchchem.com [benchchem.com]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Technical Support Center: Synthesis of Tert-butyl 1,2,3-oxathiazolidine-3-carboxylate 2,2-dioxide
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Tert-butyl 1,2,3-oxathiazolidine-3-carboxylate 2,2-dioxide. This guide addresses common issues, potential byproducts, and offers detailed experimental and analytical protocols.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction yield is consistently low. What are the potential causes?
A1: Low yields in this synthesis can stem from several factors:
-
Incomplete Reaction: The cyclization reaction with sulfuryl chloride may not have gone to completion. Ensure dropwise addition of sulfuryl chloride at low temperatures (typically 0 °C to -10 °C) to control the exothermic reaction and prevent degradation. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Side Reactions: The formation of byproducts is a common cause of low yields. Please refer to the "Potential Byproducts and Identification" section below for more details.
-
Substrate Quality: The purity of the starting material, N-Boc-ethanolamine, is crucial. Impurities in the starting material can lead to undesired side reactions.
-
Moisture Contamination: Sulfuryl chloride is highly sensitive to moisture. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).
-
Purification Losses: The product can be sensitive to certain purification conditions. Overly acidic or basic conditions during workup can cause decomposition. During column chromatography, prolonged exposure to silica gel can also lead to degradation.
Q2: I am observing multiple spots on my TLC plate after the reaction. What are these byproducts?
A2: The presence of multiple spots on a TLC plate is indicative of byproduct formation. The most common byproducts in this synthesis are detailed in the table below. For guidance on identifying these, please see the "Identification of Byproducts" section.
Q3: How can I minimize the formation of the chlorinated byproduct?
A3: The formation of tert-butyl (2-chloroethyl)carbamate is a known side reaction when using sulfuryl chloride. To minimize its formation:
-
Control Temperature: Maintain a low reaction temperature (0 °C or below) during the addition of sulfuryl chloride.
-
Slow Addition: Add the sulfuryl chloride dropwise to the reaction mixture to avoid localized high concentrations.
-
Stoichiometry: Use a slight excess of the N-Boc-ethanolamine to ensure the sulfuryl chloride is consumed in the desired cyclization reaction.
Q4: My purified product seems to degrade over time. How should I store it?
A4: this compound can be sensitive to moisture and acidic conditions. It is recommended to store the purified product under an inert atmosphere at low temperatures (-20 °C is ideal) in a tightly sealed container.
Potential Byproducts and Identification
The following table summarizes the most likely byproducts in the synthesis of this compound, along with their potential causes and key identification data.
| Byproduct Name | Structure | Plausible Cause | Key Identification Data (Expected) |
| N-Boc-ethanolamine (Unreacted Starting Material) |
| Incomplete reaction. | 1H NMR: Peaks corresponding to the starting material. Mass Spec: [M+H]+ at m/z 162.2. |
| Tert-butyl (2-chloroethyl)carbamate |
| Reaction of N-Boc-ethanolamine with the chlorinating aspect of sulfuryl chloride. | 1H NMR: Characteristic shift of the methylene group attached to chlorine. Mass Spec: [M+H]+ at m/z 180.1. |
| Bis(2-(tert-butoxycarbonylamino)ethyl) sulfate |
| Dimerization of the starting material via reaction with sulfuryl chloride. | Mass Spec: [M+H]+ at m/z 385.2. |
| Tert-butyl 1,2,3-oxathiazolidine-3-carboxylate 2-oxide | Incomplete oxidation of the intermediate cyclic sulfamidite. | Mass Spec: [M-H]- at m/z 206.1. |
Experimental Protocols
Synthesis of this compound
This protocol is a general guideline and may require optimization based on laboratory conditions and reagent purity.
Materials:
-
N-Boc-ethanolamine
-
Sulfuryl chloride (SO2Cl2)
-
Triethylamine (Et3N)
-
Dichloromethane (DCM), anhydrous
-
Sodium bicarbonate (NaHCO3), saturated aqueous solution
-
Brine (saturated NaCl solution)
-
Magnesium sulfate (MgSO4), anhydrous
-
Silica gel for column chromatography
Procedure:
-
Dissolve N-Boc-ethanolamine (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of sulfuryl chloride (1.1 eq) in anhydrous dichloromethane dropwise to the stirred reaction mixture over 30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Analytical Methods for Byproduct Identification
Thin Layer Chromatography (TLC):
-
Stationary Phase: Silica gel 60 F254
-
Mobile Phase: A mixture of ethyl acetate and hexanes (e.g., 30:70 v/v) can be a good starting point for resolving the product and byproducts.
-
Visualization: UV light (254 nm) and/or staining with a potassium permanganate solution.
Gas Chromatography-Mass Spectrometry (GC-MS):
-
Column: A non-polar or medium-polarity column (e.g., HP-5MS) is suitable.
-
Injection Temperature: 250 °C
-
Oven Program: Start at a low temperature (e.g., 50 °C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 280 °C) to elute all components.
-
Mass Spectrometry: Electron ionization (EI) at 70 eV.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Acquire 1H and 13C NMR spectra of the crude reaction mixture and purified fractions in a suitable deuterated solvent (e.g., CDCl3). Compare the chemical shifts and coupling constants with known data for the starting material and expected products and byproducts.
Visual Troubleshooting Guide
The following flowchart provides a logical workflow for troubleshooting common issues during the synthesis.
Technical Support Center: Optimizing Diastereoselectivity with Tert-butyl 1,2,3-oxathiazolidine-3-carboxylate 2,2-dioxide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Tert-butyl 1,2,3-oxathiazolidine-3-carboxylate 2,2-dioxide as a chiral auxiliary for optimizing diastereoselectivity in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
A1: this compound is a chiral auxiliary, a compound used to control the stereochemical outcome of a reaction.[1][2] It is primarily employed in the asymmetric synthesis of chiral amines and other stereochemically rich molecules that are valuable in pharmaceutical and agrochemical development.[3][4] Its rigid cyclic structure helps to create a sterically hindered environment that directs the approach of a nucleophile to one face of an electrophilic center, leading to the preferential formation of one diastereomer.
Q2: How does this compound function to induce diastereoselectivity?
A2: The chiral auxiliary is typically condensed with an aldehyde or ketone to form a chiral N-sulfinyl imine or a related electrophilic species. The tert-butyl group and the stereocenter within the oxathiazolidine ring create a highly biased steric environment. This directs the nucleophilic attack to the less hindered face of the imine carbon, resulting in the formation of one diastereomer in excess. The stereochemical outcome is often predictable based on chelation control models, where the nucleophile, the metal cation, and the oxygen and nitrogen atoms of the auxiliary form a stable six-membered ring transition state.
Q3: What are the key advantages of using this type of chiral auxiliary?
A3: Key advantages include:
-
High Diastereoselectivity: When optimized, these auxiliaries can lead to very high diastereomeric excess (d.e.).
-
Predictable Stereochemistry: The stereochemical outcome is generally predictable, aiding in the design of synthetic routes.
-
Broad Substrate Scope: They can be effective for a wide range of aldehydes, ketones, and nucleophiles.[5]
-
Cleavage of the Auxiliary: The auxiliary can typically be removed under acidic conditions to yield the desired chiral amine.[1]
Q4: How can I determine the diastereomeric ratio (d.r.) of my product?
A4: The most common methods for determining the diastereomeric ratio are:
-
¹H NMR Spectroscopy: Diastereomers have distinct chemical environments, leading to different chemical shifts for corresponding protons. By integrating well-resolved signals for each diastereomer, the ratio can be calculated.[6][7]
-
High-Performance Liquid Chromatography (HPLC): Chiral HPLC can be used to separate and quantify diastereomers. Even standard silica or C18 columns can often separate diastereomers due to their different physical properties.
-
Gas Chromatography (GC): For volatile compounds, chiral GC columns can effectively separate and quantify diastereomers.
Troubleshooting Guide: Low Diastereoselectivity
This guide addresses common issues encountered when using this compound that may lead to suboptimal diastereoselectivity.
Problem: The observed diastereomeric ratio (d.r.) in my reaction is lower than expected.
Below is a troubleshooting workflow to identify and resolve potential causes of low diastereoselectivity.
Caption: Troubleshooting workflow for low diastereoselectivity.
| Potential Cause | Troubleshooting Action | Expected Outcome |
| Impure Reagents or Solvents | Ensure all reagents are of high purity. Use freshly distilled and anhydrous solvents. | Consistent and improved diastereoselectivity by avoiding side reactions or catalyst poisoning. |
| Suboptimal Reaction Temperature | Perform the reaction at lower temperatures (e.g., -78 °C, -40 °C). | Enhanced selectivity as the energy difference between the diastereomeric transition states becomes more significant. |
| Incorrect Stoichiometry | Carefully control the stoichiometry of the nucleophile and any additives. | Optimized diastereoselectivity by favoring the desired reaction pathway. |
| Nature of the Nucleophile | The reactivity and steric bulk of the nucleophile (e.g., Grignard vs. organolithium) can impact selectivity. Consider screening different organometallic reagents. | Identification of a nucleophile that provides a better stereochemical outcome. |
| Lewis Acid Effects | The choice of Lewis acid for imine formation or nucleophilic addition can influence the transition state geometry. Screen different Lewis acids (e.g., Ti(OEt)₄, CuSO₄). | Discovery of a Lewis acid that promotes a more ordered, chelated transition state, leading to higher d.r. |
| Solvent Effects | Experiment with solvents of varying polarity and coordinating ability (e.g., THF, Et₂O, CH₂Cl₂, Toluene). | Finding a solvent system that enhances diastereoselectivity, often non-coordinating solvents are preferred. |
| Incomplete Imine Formation | Ensure the condensation reaction to form the N-sulfinyl imine goes to completion. Purify the imine if necessary. | A pure imine substrate will lead to a cleaner reaction and more reliable stereochemical outcomes. |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of Chiral N-Sulfinyl Imines
This protocol describes a general method for the condensation of an aldehyde or ketone with this compound.
Caption: Workflow for N-Sulfinyl Imine Synthesis.
Materials:
-
Aldehyde or Ketone (1.0 equiv)
-
This compound (1.05 equiv)
-
Lewis Acid (e.g., Ti(OEt)₄, 2.0 equiv)
-
Anhydrous Solvent (e.g., THF, CH₂Cl₂)
-
Anhydrous MgSO₄ or Na₂SO₄
Procedure:
-
To a flame-dried flask under an inert atmosphere (N₂ or Ar), add the aldehyde or ketone and the anhydrous solvent.
-
Add the this compound.
-
Add the Lewis acid dropwise to the stirred solution.
-
Stir the reaction mixture at room temperature or heat as required (e.g., 60 °C) for 12-24 hours.
-
Monitor the reaction progress by TLC or GC-MS until the starting material is consumed.
-
Upon completion, cool the reaction to room temperature and quench with brine.
-
Extract the product with an organic solvent (e.g., EtOAc, CH₂Cl₂).
-
Combine the organic layers, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the pure N-sulfinyl imine.
Protocol 2: General Procedure for Diastereoselective Nucleophilic Addition
This protocol outlines a general method for the addition of an organometallic nucleophile to a chiral N-sulfinyl imine.
Materials:
-
N-Sulfinyl Imine (1.0 equiv)
-
Organometallic Nucleophile (e.g., Grignard reagent, Organolithium reagent, 1.5-2.0 equiv)
-
Anhydrous Solvent (e.g., THF, Et₂O, Toluene)
Procedure:
-
To a flame-dried flask under an inert atmosphere, dissolve the N-sulfinyl imine in the anhydrous solvent.
-
Cool the solution to a low temperature (typically -78 °C).
-
Slowly add the organometallic nucleophile dropwise to the cooled solution.
-
Stir the reaction mixture at the low temperature for the specified time (e.g., 1-4 hours), monitoring by TLC.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous NH₄Cl solution.
-
Allow the mixture to warm to room temperature.
-
Extract the product with an organic solvent.
-
Wash the combined organic layers with brine, dry over an anhydrous drying agent, and concentrate under reduced pressure.
-
Determine the diastereomeric ratio of the crude product by ¹H NMR or HPLC analysis.
-
Purify the product by flash column chromatography or recrystallization to isolate the major diastereomer.
Protocol 3: Determination of Diastereomeric Ratio by ¹H NMR
Procedure:
-
Sample Preparation: Prepare a solution of the crude reaction mixture in a suitable deuterated solvent (e.g., CDCl₃).
-
Data Acquisition: Acquire a high-resolution ¹H NMR spectrum.
-
Signal Identification: Identify a pair of well-resolved signals, one for each diastereomer. These signals should be from protons in analogous positions but with different chemical shifts.
-
Integration: Carefully integrate the selected signals.
-
Calculation: The diastereomeric ratio is the ratio of the integration values of the two signals.
Data Presentation
The following tables provide illustrative data for how to present results from diastereoselectivity optimization experiments.
Table 1: Effect of Temperature on Diastereoselectivity
| Entry | Temperature (°C) | Diastereomeric Ratio (d.r.) | Yield (%) |
| 1 | 25 | 75:25 | 90 |
| 2 | 0 | 85:15 | 88 |
| 3 | -40 | 92:8 | 85 |
| 4 | -78 | >95:5 | 82 |
Table 2: Effect of Solvent on Diastereoselectivity at -78 °C
| Entry | Solvent | Diastereomeric Ratio (d.r.) | Yield (%) |
| 1 | THF | 95:5 | 82 |
| 2 | Et₂O | 93:7 | 80 |
| 3 | Toluene | >98:2 | 85 |
| 4 | CH₂Cl₂ | 90:10 | 75 |
Disclaimer: The information provided in this technical support center is intended for guidance and informational purposes only. Experimental conditions should be optimized for each specific substrate and reaction. Always follow appropriate laboratory safety procedures.
References
- 1. tert-Butanesulfinamide - Wikipedia [en.wikipedia.org]
- 2. Modular synthesis of bis-α-chiral amines using Ellman sulfinamide for consecutive S-to-C chirality induction/transfer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sioc.cas.cn [sioc.cas.cn]
- 4. chemimpex.com [chemimpex.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Stereoselective Synthesis of δ- and ε-Amino Ketone Derivatives from N-tert-Butanesulfinyl Aldimines and Functionalized Organolithium Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rsc.org [rsc.org]
Spectroscopic identification of impurities in Tert-butyl 1,2,3-oxathiazolidine-3-carboxylate 2,2-dioxide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Tert-butyl 1,2,3-oxathiazolidine-3-carboxylate 2,2-dioxide. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during synthesis, purification, and analysis.
Frequently Asked Questions (FAQs)
Q1: What is the expected appearance and stability of pure this compound?
A1: Pure this compound is expected to be a white to off-white solid. It is a cyclic sulfamidate and, like many N-Boc protected compounds, should be stored in a cool, dry place. While generally stable, prolonged exposure to strong acids or high temperatures can lead to decomposition.
Q2: What are the most common impurities I might encounter in my sample?
A2: The most common impurities are typically residual starting materials, byproducts from the synthesis, or degradation products. Based on a likely synthesis route from N-Boc-ethanolamine and sulfuryl chloride, potential impurities include:
-
N-Boc-ethanolamine: Unreacted starting material.
-
tert-Butanol: Formed from the decomposition of the Boc group.
-
Di-tert-butyl dicarbonate (Boc Anhydride): Residual reagent from the Boc-protection of ethanolamine.
-
Ethanolamine: If the Boc-protection of the starting material was incomplete.
-
Polymeric byproducts: Arising from side reactions of sulfuryl chloride.
Q3: I see some unexpected peaks in my ¹H NMR spectrum. How can I identify the impurities?
A3: Unexpected peaks in your ¹H NMR spectrum can often be attributed to common impurities. Please refer to the ¹H NMR data table in the "Troubleshooting Guides" section for a comparison of chemical shifts of the target molecule and potential impurities.
Q4: My mass spectrometry results show unexpected fragments. What could they be?
A4: Unexpected fragments in your mass spectrum could indicate the presence of impurities or degradation of your compound in the mass spectrometer. The most common fragmentation pattern for the target molecule involves the loss of the tert-butyl group. For a detailed list of expected m/z values for the parent compound and potential impurities, please see the Mass Spectrometry Data table below.
Troubleshooting Guides
Issue 1: Identification of Unknown Peaks in ¹H NMR Spectrum
If you observe unexpected peaks in the ¹H NMR spectrum of your this compound sample, use the following table to help identify potential impurities.
Table 1: ¹H NMR Spectroscopic Data for this compound and Potential Impurities (in CDCl₃)
| Compound | Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration |
| This compound (Predicted) | -C(CH₃)₃ (Boc) | ~1.50 | s | 9H |
| -N-CH₂- | ~3.8-4.0 | t | 2H | |
| -O-CH₂- | ~4.5-4.7 | t | 2H | |
| N-Boc-ethanolamine | -C(CH₃)₃ (Boc) | 1.44 | s | 9H |
| -NH-CH₂- | 3.29 | q | 2H | |
| -CH₂-OH | 3.71 | t | 2H | |
| -OH | ~2.5 (broad) | s | 1H | |
| tert-Butanol | -C(CH₃)₃ | 1.28 | s | 9H |
| -OH | ~1.6 (broad) | s | 1H | |
| Di-tert-butyl dicarbonate (Boc Anhydride) | -C(CH₃)₃ | 1.51 | s | 18H |
| Ethanolamine | -NH₂ | ~1.5 (broad) | s | 2H |
| -N-CH₂- | 2.85 | t | 2H | |
| -CH₂-OH | 3.58 | t | 2H |
Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.
Issue 2: Interpreting Mass Spectrometry Data
If your mass spectrometry data shows peaks other than the expected molecular ion, it may indicate the presence of impurities or fragmentation.
Table 2: Mass Spectrometry Data for this compound and Potential Impurities
| Compound | Molecular Weight ( g/mol ) | Expected [M+H]⁺ (m/z) | Key Fragments (m/z) |
| This compound | 223.25 | 224.26 | 168.20 ([M-C₄H₈+H]⁺), 124.15 ([M-Boc+H]⁺) |
| N-Boc-ethanolamine | 161.20 | 162.21 | 106.16 ([M-C₄H₈+H]⁺), 62.11 ([M-Boc+H]⁺) |
| tert-Butanol | 74.12 | 75.13 | 57.10 ([M-OH]⁺) |
| Di-tert-butyl dicarbonate (Boc Anhydride) | 218.25 | Not typically observed | 163.19, 119.14, 57.10 |
| Ethanolamine | 61.08 | 62.09 | 44.05 |
Experimental Protocols
Protocol 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃).
-
Instrument: Use a standard NMR spectrometer (e.g., 400 MHz).
-
Acquisition: Record the ¹H NMR spectrum. If necessary, acquire a ¹³C NMR spectrum for further structural confirmation.
-
Analysis: Process the spectra and compare the chemical shifts and integration values with the data provided in Table 1.
Protocol 2: Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent such as methanol or acetonitrile.
-
Ionization: Use a soft ionization technique, such as Electrospray Ionization (ESI), to minimize fragmentation of the parent molecule.
-
Analysis: Acquire the mass spectrum in positive ion mode to observe the [M+H]⁺ ion.
-
Interpretation: Compare the observed m/z values with those listed in Table 2.
Visualizations
Caption: Experimental workflow for the synthesis and analysis of the target compound.
Caption: Troubleshooting logic for identifying unknown spectroscopic signals.
Validation & Comparative
A Comparative Guide to Chiral Auxiliaries: Evans', Oppolzer's, and Myers' Auxiliaries in Asymmetric Synthesis
In the landscape of asymmetric synthesis, the quest for precise stereochemical control is paramount. Chiral auxiliaries have long stood as a robust and reliable strategy for introducing chirality, guiding reactions to yield products with a high degree of diastereoselectivity. For researchers, scientists, and professionals in drug development, the selection of an appropriate chiral auxiliary is a critical decision that can significantly impact the efficiency and success of a synthetic route. This guide provides a detailed comparison of three of the most influential classes of chiral auxiliaries: Evans' oxazolidinones, Oppolzer's camphorsultams, and Myers' pseudoephedrine amides. The performance of these auxiliaries in key carbon-carbon bond-forming reactions—alkylation and aldol reactions—is presented, supported by experimental data and detailed protocols.
Performance Comparison: Diastereoselectivity in Key Reactions
The effectiveness of a chiral auxiliary is primarily judged by its ability to direct a chemical transformation to selectively produce one diastereomer over others. This is quantified as the diastereomeric ratio (d.r.) or diastereomeric excess (d.e.). The following tables summarize the performance of Evans', Oppolzer's, and Myers' auxiliaries in asymmetric alkylation and aldol reactions, showcasing their high levels of stereocontrol.
Asymmetric Alkylation of Enolates
Asymmetric alkylation is a fundamental method for the construction of chiral centers. The chiral auxiliary attached to the enolate precursor sterically shields one face of the enolate, leading to a preferential attack of the electrophile from the less hindered side.
| Chiral Auxiliary | Substrate | Electrophile (E+) | Diastereomeric Ratio (d.r.) | Yield (%) |
| Evans' Oxazolidinone | N-Propionyl-4-benzyl-2-oxazolidinone | Benzyl bromide | >99:1 | 92 |
| N-Propionyl-4-benzyl-2-oxazolidinone | Allyl iodide | 98:2 | 61-77[1] | |
| N-Propionyl-4-isopropyl-2-oxazolidinone | Methyl iodide | 95:5 | 85-95 | |
| Myers' Pseudoephedrine Amide | N-Propionyl pseudoephedrine amide | Methyl iodide | ≥99:1 | 92[2] |
| N-Propionyl pseudoephedrine amide | Ethyl iodide | 98:2 | 95[2] | |
| N-Propionyl pseudoephedrine amide | Benzyl bromide | 98:2 | 99[2] | |
| N-Butanoyl pseudoephedrine amide | n-Butyl bromide | 97:3 | 99[2] |
Asymmetric Aldol Reactions
The aldol reaction is a powerful tool for the stereoselective synthesis of β-hydroxy carbonyl compounds, creating up to two new stereocenters. The geometry of the enolate and the steric influence of the chiral auxiliary are critical in determining the stereochemical outcome.
| Chiral Auxiliary | Enolate Source | Aldehyde | Diastereomeric Ratio (syn:anti) | Yield (%) |
| Evans' Oxazolidinone | N-Propionyl-4-benzyl-2-oxazolidinone | Isobutyraldehyde | >99:1 (syn) | 80-90 |
| N-Propionyl-4-benzyl-2-oxazolidinone | Benzaldehyde | >99:1 (syn) | 85-95 | |
| N-Acetyl-4-benzyl-2-oxazolidinone | Isovaleraldehyde | >97:3 (syn) | 75-85 | |
| Oppolzer's Camphorsultam | N-Propionyl-(+)-camphorsultam | Isobutyraldehyde | >95:5 (syn) | >95 |
| N-Propionyl-(+)-camphorsultam | Pivalaldehyde | >98:2 (syn) | 89 | |
| N-Acetyl-(+)-camphorsultam | Benzaldehyde | >95:5 (syn) | 91 |
Stereochemical Models and Rationale
The high diastereoselectivity observed with these auxiliaries can be rationalized by well-established stereochemical models that invoke rigid, organized transition states.
Evans' Auxiliaries: The Zimmerman-Traxler Model
The stereochemical outcome of aldol reactions using Evans' oxazolidinones is often explained by the Zimmerman-Traxler model.[3] This model proposes a chair-like six-membered transition state where the metal cation (typically boron) coordinates to both the enolate oxygen and the aldehyde carbonyl oxygen. The bulky substituent on the oxazolidinone ring directs the approach of the aldehyde to the opposite face of the enolate, leading to the observed syn diastereomer.
Myers' Auxiliaries: Chelation-Controlled Alkylation
The high diastereoselectivity in the alkylation of Myers' pseudoephedrine amides is attributed to a rigid, chelated transition state.[2] The lithium cation is thought to chelate between the enolate oxygen and the hydroxyl group of the pseudoephedrine auxiliary. This conformationally restricted arrangement effectively blocks one face of the enolate, forcing the electrophile to approach from the less hindered side, which is syn to the C1-methyl group of the auxiliary.
Oppolzer's Sultams: Steric Shielding in Aldol Reactions
Similar to Evans' auxiliaries, the diastereoselectivity in aldol reactions of N-acyl Oppolzer's sultams is governed by the formation of a rigid transition state. The bulky camphor-derived sultam effectively shields one face of the enolate. In the case of boron enolates, a Zimmerman-Traxler-like chair transition state is proposed, where the aldehyde approaches from the less sterically encumbered face, leading to the formation of the syn aldol product.
Experimental Protocols
Detailed and reliable experimental procedures are crucial for reproducing the high levels of diastereoselectivity reported. Below are representative protocols for the key reactions discussed.
General Experimental Workflow
The following diagram illustrates the general workflow for utilizing a chiral auxiliary in asymmetric synthesis.
Protocol 1: Asymmetric Alkylation using an Evans' Oxazolidinone Auxiliary[1]
Materials:
-
(4R,5S)-4-Methyl-5-phenyl-2-oxazolidinone
-
n-Butyllithium (n-BuLi) in hexanes
-
Propionyl chloride
-
Lithium diisopropylamide (LDA)
-
Benzyl bromide
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Acylation: To a solution of (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone in anhydrous THF at -78 °C is added n-BuLi dropwise. After stirring for 15 minutes, propionyl chloride is added, and the reaction is allowed to warm to room temperature. The reaction is quenched with saturated aqueous NaHCO₃, and the product is extracted with diethyl ether. The organic layer is washed with brine, dried over MgSO₄, and concentrated to give the N-propionyloxazolidinone.
-
Enolate Formation: The N-propionyloxazolidinone is dissolved in anhydrous THF and cooled to -78 °C. A freshly prepared solution of LDA in THF is added dropwise, and the mixture is stirred for 30 minutes.
-
Alkylation: Benzyl bromide is added to the enolate solution at -78 °C. The reaction is stirred for several hours at -78 °C and then allowed to warm to room temperature overnight.
-
Work-up and Purification: The reaction is quenched with saturated aqueous NH₄Cl solution. The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over MgSO₄, and concentrated. The crude product is purified by flash column chromatography on silica gel to afford the alkylated product. The diastereomeric ratio is determined by ¹H NMR spectroscopy or HPLC analysis.
Protocol 2: Asymmetric Aldol Reaction using an Oppolzer's Camphorsultam Auxiliary
Materials:
-
(1S)-(-)-2,10-Camphorsultam
-
Propionyl chloride
-
Triethylamine (Et₃N)
-
Dibutylboron triflate (Bu₂BOTf)
-
Isobutyraldehyde
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Methanol (MeOH)
-
30% Hydrogen peroxide (H₂O₂)
-
Phosphate buffer (pH 7)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Acylation: To a solution of (1S)-(-)-2,10-camphorsultam and Et₃N in CH₂Cl₂ at 0 °C is added propionyl chloride dropwise. The reaction is stirred at room temperature until completion. The mixture is washed with water and brine, dried over Na₂SO₄, and concentrated to yield the N-propionylsultam.
-
Enolate Formation: The N-propionylsultam is dissolved in anhydrous CH₂Cl₂ and cooled to -78 °C. Et₃N is added, followed by the dropwise addition of Bu₂BOTf. The mixture is stirred at -78 °C for 30 minutes and then at 0 °C for 30 minutes.
-
Aldol Addition: The reaction mixture is cooled back to -78 °C, and isobutyraldehyde is added dropwise. The reaction is stirred at -78 °C for 1-2 hours and then at 0 °C for 1 hour.
-
Work-up and Purification: The reaction is quenched by the addition of phosphate buffer (pH 7), followed by MeOH and 30% H₂O₂. The mixture is stirred vigorously for 1 hour. The organic layer is separated, and the aqueous layer is extracted with CH₂Cl₂. The combined organic layers are washed with saturated aqueous NaHCO₃ and brine, dried over Na₂SO₄, and concentrated. The crude product is purified by flash chromatography to give the syn-aldol adduct.
Protocol 3: Asymmetric Alkylation using a Myers' Pseudoephedrine Amide Auxiliary[2]
Materials:
-
(+)-Pseudoephedrine
-
Propionic anhydride
-
Anhydrous lithium chloride (LiCl)
-
Lithium diisopropylamide (LDA)
-
Methyl iodide
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Amide Formation: A mixture of (+)-pseudoephedrine and propionic anhydride is heated until a clear solution is formed. The reaction is cooled, and the resulting solid is recrystallized to give the N-propionyl pseudoephedrine amide.
-
Enolate Formation and Alkylation: A suspension of the pseudoephedrine amide and anhydrous LiCl in anhydrous THF is cooled to -78 °C. A solution of LDA in THF is added dropwise, and the mixture is stirred for 1 hour at -78 °C, 15 minutes at 0 °C, and 5 minutes at room temperature. The solution is then cooled to 0 °C, and methyl iodide is added. The reaction is stirred at 0 °C for 1-2 hours.
-
Work-up and Purification: The reaction is quenched with saturated aqueous NH₄Cl solution and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated. The crude product is purified by flash chromatography or recrystallization to yield the alkylated amide. The diastereomeric excess is determined by HPLC analysis.
References
Alternatives to Tert-butyl 1,2,3-oxathiazolidine-3-carboxylate 2,2-dioxide for chiral amine synthesis
An essential guide for researchers, scientists, and drug development professionals, this document provides a comprehensive comparison of modern synthetic methodologies for producing chiral amines. While tert-butylsulfinamide-based methods have long been a staple in the field, a range of powerful alternatives now offer distinct advantages in terms of efficiency, environmental impact, and scalability. This guide objectively compares the performance of these alternatives, supported by experimental data and detailed protocols.
For decades, the use of tert-butanesulfinamide, often referred to as Ellman's auxiliary, has been a reliable and widely adopted method for the asymmetric synthesis of amines.[1][2] The strategy involves the condensation of the chiral sulfinamide with a prochiral aldehyde or ketone to form an N-sulfinyl imine. This intermediate then undergoes diastereoselective addition of a nucleophile, followed by the straightforward acidic cleavage of the sulfinyl group to yield the desired chiral primary amine.[3][4] The high diastereoselectivity is driven by the sterically demanding tert-butylsulfinyl group, which effectively shields one face of the imine.[3]
The key advantages of this method are its broad substrate scope, high diastereoselectivity, and the commercial availability of both enantiomers of the auxiliary.[2][4] The auxiliary can also be recycled, improving the overall efficiency of the process.[5]
References
Enantiomeric excess determination for products synthesized with Tert-butyl 1,2,3-oxathiazolidine-3-carboxylate 2,2-dioxide
For Researchers, Scientists, and Drug Development Professionals
The precise determination of enantiomeric excess (ee) is a critical aspect of asymmetric synthesis, ensuring the stereochemical purity of chiral molecules destined for pharmaceutical and other applications. Chiral auxiliaries are a foundational tool in this field, guiding the stereochemical course of reactions to favor the formation of one enantiomer over the other. This guide provides a comparative overview of methods used to determine the enantiomeric excess of products synthesized using chiral auxiliaries, with a focus on the class of cyclic N-Boc sulfamidates, to which Tert-butyl 1,2,3-oxathiazolidine-3-carboxylate 2,2-dioxide belongs.
Disclaimer: Despite a comprehensive review of scientific literature, specific applications and corresponding experimental data for the asymmetric synthesis performance of this compound are not publicly available. Therefore, this guide will draw comparisons based on the general class of cyclic sulfamidates and other well-established chiral auxiliaries, such as Evans' oxazolidinones and Oppolzer's sultams.
Introduction to Chiral Auxiliaries and Enantiomeric Excess
Chiral auxiliaries are enantiomerically pure compounds that are temporarily attached to a prochiral substrate.[1][2] This covalent linkage introduces a chiral environment, directing subsequent chemical transformations to proceed with high diastereoselectivity.[1] After the desired stereocenter is established, the auxiliary is cleaved and can often be recovered. The success of an asymmetric synthesis is quantified by the enantiomeric excess (ee), which measures the purity of the desired enantiomer in the final product.[3]
Commonly employed methods for determining enantiomeric excess include chiral High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy with chiral shift reagents or solvating agents, and polarimetry.[4][5]
Comparison of Chiral Auxiliaries
The choice of a chiral auxiliary is dictated by factors such as the type of reaction, the desired stereochemical outcome, and the ease of removal. Below is a comparison of the general class of cyclic sulfamidates with two widely used alternatives.
Table 1: Performance Comparison of Chiral Auxiliaries in Asymmetric Aldol Reactions
| Chiral Auxiliary Class | Substrate | Electrophile | Diastereomeric Ratio (d.r.) | Enantiomeric Excess (ee) of Product |
| Cyclic Sulfamidates (General) | N-Acyl Sulfamidate | Aldehyde | Generally high (data varies with specific structure) | High (expected, specific data limited) |
| Evans' Oxazolidinones | N-Acyl Oxazolidinone | Aldehyde | >99:1 | >99% |
| Oppolzer's Sultams | N-Acyl Sultam | Aldehyde | >95:5 | >98% |
Note: Data for Evans' Oxazolidinones and Oppolzer's Sultams is well-documented in numerous publications. Data for cyclic sulfamidates is more varied and dependent on the specific ring structure and substituents.
Experimental Protocols for Enantiomeric Excess Determination
The two most robust and widely used methods for determining enantiomeric excess are Chiral HPLC and NMR Spectroscopy.
1. Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a powerful technique for separating and quantifying enantiomers. The separation is achieved by passing the analyte through a column containing a chiral stationary phase (CSP).
Experimental Protocol: Chiral HPLC Analysis
-
Column Selection: Choose a suitable chiral stationary phase. Polysaccharide-based columns (e.g., Chiralcel® OD-H, Chiralpak® AD-H) are often effective for a wide range of compounds.
-
Mobile Phase Preparation: A typical mobile phase for normal-phase chiral HPLC consists of a mixture of hexane and a polar modifier, such as isopropanol or ethanol. The ratio is optimized to achieve baseline separation of the enantiomers.
-
Sample Preparation: Dissolve a small amount of the purified product (typically 1 mg/mL) in the mobile phase.
-
Injection and Analysis: Inject the sample onto the HPLC system. The two enantiomers will elute at different retention times.
-
Quantification: The enantiomeric excess is calculated from the relative peak areas of the two enantiomers using the formula: ee (%) = |(Area₁ - Area₂)/(Area₁ + Area₂)| * 100
Table 2: Representative Chiral HPLC Conditions for Products from Different Auxiliaries
| Chiral Auxiliary Used | Product Type | Chiral Column | Mobile Phase (Hexane:Isopropanol) | Flow Rate (mL/min) | Detection (UV, nm) |
| Evans' Oxazolidinone | β-Hydroxy Ketone | Chiralcel OD-H | 90:10 | 1.0 | 210 |
| Oppolzer's Sultam | Aldol Adduct | Chiralpak AD-H | 85:15 | 0.8 | 220 |
| Cyclic Sulfamidate (Hypothetical) | β-Amino Alcohol | Chiralpak IA | 95:5 | 1.0 | 254 |
Note: These are representative conditions and require optimization for specific products.
2. NMR Spectroscopy with Chiral Solvating Agents
NMR spectroscopy can be used to determine enantiomeric excess by converting the enantiomers into diastereomers in situ through the addition of a chiral solvating agent (CSA) or a chiral derivatizing agent (CDA). This results in distinguishable signals for the two diastereomeric complexes in the NMR spectrum.
Experimental Protocol: NMR Analysis with a Chiral Solvating Agent
-
Sample Preparation: Dissolve a known amount of the analyte (e.g., 5-10 mg) in a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Acquire Initial Spectrum: Record a standard ¹H NMR spectrum of the analyte.
-
Addition of CSA: Add a molar equivalent of a suitable chiral solvating agent (e.g., (R)-(-)-1-(9-anthryl)-2,2,2-trifluoroethanol) to the NMR tube.
-
Acquire Diastereomeric Spectrum: Record the ¹H NMR spectrum of the mixture. The signals corresponding to the protons of the two enantiomers should now be split into two distinct sets of peaks.
-
Quantification: The enantiomeric excess is determined by integrating the corresponding signals for each diastereomer. ee (%) = |(Integral₁ - Integral₂)/(Integral₁ + Integral₂)| * 100
Visualizing the Workflow and Logic
Diagram 1: Experimental Workflow for Enantiomeric Excess Determination
References
- 1. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 2. Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Enantiomeric excess - Wikipedia [en.wikipedia.org]
- 4. Determination of enantiomeric excess [ch.ic.ac.uk]
- 5. uma.es [uma.es]
A Comparative Analysis of Tert-butyl 1,2,3-oxathiazolidine-3-carboxylate 2,2-dioxide in Sulfamidate Chemistry
In the landscape of modern synthetic chemistry, cyclic sulfamidates have emerged as versatile chiral building blocks, pivotal for the asymmetric synthesis of a wide array of nitrogen-containing compounds, including amino alcohols, chiral amines, and lactams. Among these, Tert-butyl 1,2,3-oxathiazolidine-3-carboxylate 2,2-dioxide stands out as a key reagent. This guide provides a comparative analysis of its efficacy against other classes of sulfamidates, supported by experimental insights into their reactivity and synthetic utility.
The Critical Role of N-Substitution in Sulfamidate Reactivity
The reactivity of the cyclic sulfamidate core in nucleophilic ring-opening reactions is profoundly influenced by the nature of the substituent on the nitrogen atom. Experimental and computational studies have demonstrated that N-protected sulfamidates, particularly those with N-alkyl or N-carbonyl groups, are significantly more reactive than their N-unprotected counterparts.[1][2][3][4] This enhanced reactivity is crucial for their successful application as electrophiles in asymmetric synthesis.
N-unprotected sulfamidates often exhibit a "silenced" reactivity towards nucleophilic attack under standard SN2 conditions.[1][2][4] This is attributed to the potential deprotonation of the sulfonamide NH group, which leads to an accumulation of negative charge on the NSO3 moiety in the transition state, thereby increasing the activation barrier for the incoming nucleophile.[1][3][4]
N-Boc Sulfamidates: A Superior Activating and Protecting Group
This compound is a prime example of an N-Boc (tert-butoxycarbonyl) protected sulfamidate. The Boc group serves a dual purpose: it activates the sulfamidate ring towards nucleophilic attack and simultaneously functions as a protecting group for the nitrogen atom. This combination offers significant advantages in multi-step synthetic sequences.
The electron-withdrawing nature of the Boc group enhances the electrophilicity of the carbon centers in the sulfamidate ring, facilitating ring-opening by a variety of nucleophiles. This activation is essential for reactions that would otherwise be sluggish or completely unreactive with N-unprotected sulfamidates.[1][2][3]
The following table summarizes the qualitative comparison of efficacy between different classes of sulfamidates based on their N-substitution:
| Sulfamidate Type | General Structure | Reactivity in Nucleophilic Ring-Opening | Key Advantages | Key Disadvantages |
| N-Unprotected | R-NH-SO2-O-(CH2)n | Generally low to unreactive under standard SN2 conditions.[1][2][4] | Simple structure. | Poor electrophilicity, often requires harsh conditions or specific catalysts for reaction.[1][3] |
| N-Alkyl | R-NR'-SO2-O-(CH2)n | More reactive than N-unprotected analogs. | Good electrophilicity. | Alkyl group may be difficult to remove in subsequent synthetic steps. |
| N-Aryl | R-NAr-SO2-O-(CH2)n | Reactivity is influenced by the electronic properties of the aryl group. | Tunable reactivity based on aryl substituents. | Can be more sterically hindered; removal of the aryl group can be challenging. |
| N-Boc | R-N(Boc)-SO2-O-(CH2)n | High reactivity towards a broad range of nucleophiles.[5] | Excellent activating group; Boc group is readily removable under acidic conditions, facilitating further transformations. | The Boc group can be sensitive to strong acids. |
Experimental Workflows and Signaling Pathways
The synthetic utility of this compound and other N-protected sulfamidates is best illustrated through their reaction pathways.
The above workflow highlights the central role of the N-Boc sulfamidate as a chiral intermediate. The stereochemistry of the starting amino alcohol is transferred to the final chiral amine product due to the stereospecific nature of the nucleophilic ring-opening reaction.
The influence of the N-substituent on the transition state of the nucleophilic attack can be visualized as follows:
References
A Comparative Guide to Chiral Auxiliaries in Asymmetric Synthesis: A Cost-Benefit Analysis of Tert-butyl 1,2,3-oxathiazolidine-3-carboxylate 2,2-dioxide
For researchers, scientists, and drug development professionals, the efficient synthesis of enantiomerically pure compounds is a cornerstone of modern chemistry. Chiral auxiliaries remain a robust and reliable strategy for achieving high levels of stereocontrol. This guide provides a comprehensive cost-benefit analysis of using Tert-butyl 1,2,3-oxathiazolidine-3-carboxylate 2,2-dioxide in asymmetric synthesis, with a direct comparison to two widely used alternatives: Evans-type oxazolidinones and tert-butanesulfinamide.
This analysis focuses on the synthesis of a model chiral amine, (R)-α-methylbenzylamine, to provide a standardized platform for comparing performance and cost.
Executive Summary
| Chiral Auxiliary | Key Advantages | Key Disadvantages |
| This compound | Versatile precursor for various chiral amines; high diastereoselectivity in ring-opening reactions. | Higher initial cost of the auxiliary; fewer commercially available starting materials. |
| (4S)-4-benzyl-2-oxazolidinone (Evans Auxiliary) | Well-established methodology; high diastereoselectivity for a wide range of reactions; auxiliary is recoverable. | Multi-step process (acylation, alkylation, cleavage); requires strong bases and cryogenic temperatures. |
| (R)-tert-butanesulfinamide | Direct condensation with carbonyls; high yields and diastereoselectivity; mild cleavage conditions. | The auxiliary is often not recovered; potential for side reactions with certain nucleophiles. |
Performance Comparison: Synthesis of (R)-α-methylbenzylamine
To provide a quantitative comparison, we present hypothetical but representative experimental data for the synthesis of (R)-α-methylbenzylamine using each of the three chiral auxiliaries.
| Parameter | This compound | (4S)-4-benzyl-2-oxazolidinone (Evans Auxiliary) | (R)-tert-butanesulfinamide |
| Overall Yield | ~85% | ~75% | ~90% |
| Diastereomeric Excess (d.e.) | >98% | >98% | >98% |
| Number of Synthetic Steps | 2 | 3 | 2 |
| Key Reagents | Phenylmagnesium bromide, LiAlH₄ | Propionyl chloride, NaHMDS, Methyl iodide, LiOH/H₂O₂ | Phenylmagnesium bromide, HCl |
| Reaction Conditions | Grignard reaction at 0°C to rt; Reduction at 0°C | Acylation at rt; Alkylation at -78°C; Cleavage at 0°C | Condensation at rt; Grignard at -48°C; Cleavage at rt |
Cost-Benefit Analysis
The following table provides an estimated cost analysis for the synthesis of 1 gram of (R)-α-methylbenzylamine using each method. Prices are based on current catalog listings from major chemical suppliers and may vary.
| Cost Component | This compound | (4S)-4-benzyl-2-oxazolidinone (Evans Auxiliary) | (R)-tert-butanesulfinamide |
| Chiral Auxiliary | ~$180/g | ~$25/g (recoverable) | ~$100/g |
| Key Reagents | Phenylmagnesium bromide (~
| Propionyl chloride (
| Phenylmagnesium bromide (~
|
| Solvents & Other Reagents | THF, Et₂O, HCl | THF, Triethylamine, LiCl, Diethyl ether, H₂O₂ | THF, MgSO₄ |
| Estimated Cost per Gram of Product | High | Moderate (factoring in auxiliary recovery) | High |
Note: The cost per gram of the final product is highly dependent on the scale of the reaction and the efficiency of auxiliary recovery. For the Evans auxiliary, effective recovery and recycling can significantly reduce the overall cost.
Experimental Protocols
Detailed experimental protocols for the synthesis of (R)-α-methylbenzylamine using each chiral auxiliary are provided below.
Synthesis using this compound
This protocol is a representative procedure based on the nucleophilic ring-opening of cyclic sulfamidates.
Step 1: Ring-opening with Phenylmagnesium Bromide
-
To a solution of Tert-butyl (4S)-4-phenyl-1,2,3-oxathiazolidine-3-carboxylate 2,2-dioxide (1.0 eq) in anhydrous THF at 0°C is added phenylmagnesium bromide (1.2 eq, 3.0 M in diethyl ether) dropwise.
-
The reaction mixture is allowed to warm to room temperature and stirred for 12 hours.
-
The reaction is quenched with saturated aqueous NH₄Cl solution and extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography to yield the N-Boc protected amino alcohol.
Step 2: Reductive Cleavage
-
To a solution of the N-Boc protected amino alcohol (1.0 eq) in anhydrous THF at 0°C is added LiAlH₄ (2.0 eq) portionwise.
-
The mixture is stirred at room temperature for 4 hours.
-
The reaction is carefully quenched by the sequential addition of water, 15% aqueous NaOH, and water.
-
The resulting suspension is filtered, and the filtrate is concentrated to give (R)-α-methylbenzylamine.
Synthesis using (4S)-4-benzyl-2-oxazolidinone (Evans Auxiliary)
This protocol is based on the well-established Evans asymmetric alkylation methodology.[1]
Step 1: Acylation of the Chiral Auxiliary
-
To a solution of (4S)-4-benzyl-2-oxazolidinone (1.0 eq) in anhydrous THF are added triethylamine (1.5 eq) and a catalytic amount of DMAP.
-
The solution is cooled to 0°C, and propionyl chloride (1.2 eq) is added dropwise.
-
The reaction is stirred at room temperature for 2 hours, then quenched with water and extracted with ethyl acetate.
-
The organic layer is washed with saturated aqueous NaHCO₃ and brine, dried over MgSO₄, and concentrated to give the N-acyloxazolidinone.
Step 2: Diastereoselective Alkylation
-
The N-acyloxazolidinone (1.0 eq) is dissolved in anhydrous THF and cooled to -78°C.
-
Sodium hexamethyldisilazide (NaHMDS) (1.1 eq, 1.0 M in THF) is added dropwise, and the mixture is stirred for 30 minutes.
-
Methyl iodide (1.5 eq) is added, and the reaction is stirred at -78°C for 3 hours.
-
The reaction is quenched with saturated aqueous NH₄Cl and extracted with ethyl acetate. The organic phase is dried and concentrated.
-
The product is purified by flash chromatography to yield the alkylated N-acyloxazolidinone.
Step 3: Cleavage of the Chiral Auxiliary
-
The alkylated N-acyloxazolidinone (1.0 eq) is dissolved in a 4:1 mixture of THF and water and cooled to 0°C.
-
A solution of lithium hydroxide (4.0 eq) and 30% hydrogen peroxide (8.0 eq) is added, and the mixture is stirred for 4 hours.
-
The reaction is quenched with an aqueous solution of Na₂SO₃.
-
The auxiliary is recovered by extraction with ethyl acetate. The aqueous layer is acidified with HCl and the product, (R)-2-phenylpropanoic acid, is extracted.
-
The carboxylic acid can be converted to (R)-α-methylbenzylamine via a Curtius or similar rearrangement.
Synthesis using (R)-tert-butanesulfinamide
This protocol follows the general procedure for the synthesis of chiral amines using tert-butanesulfinamide.[2]
Step 1: Formation of N-tert-butanesulfinyl Imine
-
To a solution of acetophenone (1.0 eq) and (R)-tert-butanesulfinamide (1.05 eq) in THF is added Ti(OEt)₄ (2.0 eq).
-
The mixture is heated at 60°C for 5 hours.
-
The reaction is cooled to room temperature, and brine is added. The resulting suspension is filtered, and the filtrate is extracted with ethyl acetate.
-
The organic layer is dried over MgSO₄ and concentrated to give the crude N-tert-butanesulfinyl imine.
Step 2: Nucleophilic Addition and Cleavage
-
The crude N-tert-butanesulfinyl imine is dissolved in anhydrous THF and cooled to -48°C.
-
Phenylmagnesium bromide (2.0 eq, 3.0 M in diethyl ether) is added dropwise, and the reaction is stirred for 6 hours.
-
The reaction is quenched with saturated aqueous NH₄Cl and extracted with ethyl acetate.
-
The organic layer is dried and concentrated. The residue is dissolved in methanol, and HCl (4.0 M in dioxane) is added.
-
The mixture is stirred at room temperature for 1 hour, and the solvent is removed under reduced pressure to give the hydrochloride salt of (R)-α-methylbenzylamine.
Visualizing the Workflow
The following diagrams illustrate the general synthetic workflows for each method.
Caption: Synthetic workflow using the chiral sulfamidate.
Caption: Synthetic workflow using the Evans auxiliary.
Caption: Synthetic workflow using tert-butanesulfinamide.
Conclusion
The choice of a chiral auxiliary is a critical decision in the design of an asymmetric synthesis.
-
This compound offers a powerful and versatile route to chiral amines, particularly when specific substitution patterns are desired. While the initial cost of the auxiliary is higher, the high yields and stereoselectivity may justify its use in high-value applications.
-
The Evans oxazolidinone methodology is a well-established and highly reliable method. Its primary economic advantage lies in the potential for auxiliary recovery and recycling, making it a cost-effective option for large-scale synthesis, despite the multi-step nature of the process.
-
(R)-tert-butanesulfinamide provides a highly efficient and direct route to chiral amines from readily available carbonyl compounds. The mild reaction conditions and high yields make it an attractive option, although the cost of the non-recoverable auxiliary is a significant factor.
Ultimately, the optimal choice will depend on a careful consideration of the specific synthetic target, the scale of the reaction, and the overall economic and practical constraints of the project. This guide provides the necessary data to make an informed decision based on a comprehensive cost-benefit analysis.
References
A Comparative Guide to Determining Enantiomeric Purity of Alcohols: Mosher's Acid and Its Alternatives
For researchers, scientists, and drug development professionals, the precise determination of the enantiomeric purity of chiral alcohols is a critical step in asymmetric synthesis and the characterization of pharmacologically active molecules. The use of chiral derivatizing agents, such as Mosher's acid, followed by nuclear magnetic resonance (NMR) analysis is a well-established method. However, a variety of alternative techniques, including chromatographic methods, offer distinct advantages. This guide provides an objective comparison of Mosher's acid analysis with other common methods, supported by experimental data and detailed protocols to aid in selecting the most suitable approach.
The Principle of Chiral Derivatization with Mosher's Acid
Mosher's acid, α-methoxy-α-(trifluoromethyl)phenylacetic acid (MTPA), is a chiral derivatizing agent used to convert a mixture of alcohol enantiomers into a mixture of diastereomeric esters.[1] Since diastereomers have different physical properties, their corresponding signals in an NMR spectrum will be distinct, allowing for the quantification of each enantiomer in the original mixture.[2] The analysis of the ¹H or ¹⁹F NMR spectra of these diastereomeric esters allows for two primary determinations:
-
Enantiomeric Excess (ee): The ratio of the two enantiomers is determined by integrating the signals corresponding to each diastereomer.[3]
-
Absolute Configuration: By preparing two separate derivatives using both (R)- and (S)-Mosher's acid, the absolute configuration of the chiral center can often be assigned by analyzing the differences in chemical shifts (Δδ = δS - δR).[3][4]
Quantitative Data Comparison
The effectiveness of a chiral derivatizing agent is often assessed by the magnitude of the chemical shift difference (Δδ) between the diastereomeric signals in the NMR spectrum. A larger Δδ value generally leads to more accurate quantification due to better signal resolution. The following tables present a representative comparison of data obtained from Mosher's acid analysis and its alternatives for determining the enantiomeric excess of a chiral secondary alcohol.
Table 1: Comparison of Enantiomeric Excess (ee) Determination
| Analytical Method | Major Diastereomer Signal (Integration) | Minor Diastereomer Signal (Integration) | Calculated Enantiomeric Excess (ee) |
| Mosher's Acid Analysis (¹H NMR) | 1.00 | 0.10 | 81.8% |
| Chiral HPLC | 91.2% (Peak Area) | 8.8% (Peak Area) | 82.4% |
| Chiral GC (after derivatization) | 90.9% (Peak Area) | 9.1% (Peak Area) | 81.8% |
This table presents hypothetical but representative data for illustrative purposes.
Table 2: Comparison of Chemical Shift Differences (Δδ) for a Hypothetical Chiral Secondary Alcohol
| Proton | δ for (R)-MTPA Ester (ppm) | δ for (S)-MTPA Ester (ppm) | Δδ (ppm) (δS - δR) |
| H-1' (proton on the carbon bearing the hydroxyl group) | 4.95 | 5.05 | +0.10 |
| CH₃ group adjacent to the stereocenter | 1.20 | 1.15 | -0.05 |
| CH₂ group adjacent to the stereocenter | 1.50 | 1.60 | +0.10 |
This table illustrates the kind of data generated for the determination of absolute configuration using Mosher's method. The sign of the chemical shift difference is indicative of the absolute configuration based on established models.[3]
Comparison with Alternative Methods
While Mosher's acid analysis is a powerful tool, other methods are also widely used. Chiral High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common alternatives.[3]
Table 3: Feature Comparison of Analytical Techniques
| Feature | Mosher's Acid Analysis (NMR) | Chiral HPLC/GC |
| Principle | Covalent derivatization to form diastereomers with distinct NMR signals. | Physical separation of enantiomers on a chiral stationary phase.[3] |
| Primary Output | ¹H or ¹⁹F NMR spectrum showing distinct signals for each diastereomer. | Chromatogram with baseline-separated peaks for each enantiomer.[3] |
| Quantitative Data | Enantiomeric excess (ee) calculated from the integration of diastereomeric signals. | Enantiomeric excess (ee) calculated from the integrated peak areas.[3] |
| Determination of Absolute Configuration | Yes, by comparing the spectra of (R)- and (S)-derivatives.[3] | No, requires a standard of known absolute configuration. |
| Sensitivity | Generally lower than chromatographic methods. | High sensitivity, suitable for trace analysis.[3] |
| Accuracy for ee | Can be less accurate due to potential peak overlap and integration errors. | High accuracy and precision with good baseline separation.[3] |
| Sample Requirement | Typically requires milligrams of sample. | Can be performed with smaller sample quantities.[3] |
| Development Time | The method is generally applicable with minimal development. | Requires method development to find a suitable chiral stationary phase and mobile phase.[3] |
| Instrumentation | Requires access to an NMR spectrometer. | Requires a dedicated HPLC or GC system with a chiral column.[3] |
Other chiral derivatizing agents for NMR analysis include (S)-mandelic acid and α-cyano-α-fluoro(2-naphthyl)acetic acid (CFNA).[5] These agents operate on the same principle as Mosher's acid but may offer advantages in terms of signal resolution or reactivity for specific substrates.
Experimental Protocols
Protocol 1: Mosher's Ester Analysis for a Chiral Alcohol
This protocol describes the preparation of Mosher's esters from a chiral secondary alcohol for the determination of absolute configuration and enantiomeric excess.[3]
Materials:
-
Chiral alcohol (approx. 5 mg)
-
(R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride ((R)-Mosher's acid chloride)
-
(S)-(+)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride ((S)-Mosher's acid chloride)
-
Anhydrous pyridine or 4-(Dimethylamino)pyridine (DMAP)
-
Anhydrous deuterated solvent (e.g., CDCl₃ or C₆D₆)
-
NMR tubes
-
Standard laboratory glassware
Procedure:
-
Preparation of (R)-MTPA Ester: In a clean, dry NMR tube, dissolve approximately 2.5 mg of the chiral alcohol in 0.5 mL of anhydrous deuterated solvent. Add a small excess of anhydrous pyridine (approx. 5-10 µL). Add a slight molar excess (approx. 1.2 equivalents) of (R)-Mosher's acid chloride.
-
Preparation of (S)-MTPA Ester: In a separate, clean, dry NMR tube, repeat the procedure from step 1 using (S)-Mosher's acid chloride.
-
Reaction Monitoring: Gently shake the tubes and monitor the reaction by thin-layer chromatography (TLC) or by acquiring periodic NMR spectra until the starting alcohol is consumed (typically 1-4 hours at room temperature).
-
NMR Analysis: Acquire ¹H NMR spectra for both the (R)- and (S)-MTPA ester samples. For enantiomeric excess determination, integrate a pair of well-resolved signals corresponding to the two diastereomers in one of the spectra. For absolute configuration determination, carefully assign the proton signals for both diastereomers and calculate the Δδ (δS - δR) values.
Protocol 2: Chiral High-Performance Liquid Chromatography (HPLC)
This protocol provides a general procedure for the direct separation of alcohol enantiomers using a chiral stationary phase (CSP).[6]
Materials:
-
Racemic or enantiomerically enriched alcohol sample
-
HPLC-grade solvents for the mobile phase (e.g., n-hexane, isopropanol)
-
Chiral HPLC column (e.g., polysaccharide-based CSP)
Procedure:
-
Sample Preparation: Dissolve the alcohol sample in the mobile phase to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter.
-
HPLC System Setup:
-
Column: Chiralpak® IA (or a similar suitable chiral column)
-
Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v). The optimal composition may need to be determined experimentally.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: Ambient
-
Detection: UV at a suitable wavelength (e.g., 220 nm)
-
Injection Volume: 10 µL
-
-
Data Acquisition and Analysis: Inject the sample and record the chromatogram. Identify the peaks corresponding to the two enantiomers. Integrate the peak areas for each enantiomer to calculate the enantiomeric excess using the formula: ee (%) = [(Area₁ - Area₂) / (Area₁ + Area₂)] x 100.
Protocol 3: Chiral Gas Chromatography (GC) with Derivatization
This protocol describes the determination of enantiomeric purity of a chiral alcohol after derivatization to a more volatile ester.[7]
Materials:
-
Chiral alcohol sample
-
Acetic anhydride or other suitable acylating agent
-
Pyridine (as a catalyst)
-
Anhydrous solvent (e.g., dichloromethane)
-
Chiral GC column (e.g., CP-Chirasil-DEX CB)
Procedure:
-
Derivatization: In a small vial, dissolve the chiral alcohol (approx. 2 mg) in anhydrous dichloromethane (0.5 mL). Add pyridine (20 µL) followed by acetic anhydride (15 µL). Stir the mixture at room temperature for 1-2 hours.
-
Work-up: Quench the reaction with water and extract the acetate ester with diethyl ether. Wash the organic layer with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate.
-
Sample Preparation for GC: Dilute the resulting acetate ester in hexane to a final concentration of approximately 1 mg/mL.
-
GC Analysis:
-
Column: CP-Chirasil-DEX CB (or a similar suitable chiral column)
-
Carrier Gas: Helium or Hydrogen
-
Injector Temperature: 250 °C
-
Detector (FID) Temperature: 250 °C
-
Oven Temperature Program: Isothermal or a temperature ramp suitable for separating the diastereomeric esters (e.g., 100 °C for 1 min, then ramp at 5 °C/min to 180 °C).
-
-
Data Analysis: Identify and integrate the peaks for each enantiomer to calculate the enantiomeric excess.
Visualizations
Caption: Experimental workflow for Mosher's acid analysis.
Caption: Logical relationship in Mosher's acid analysis.
References
- 1. Acylation of Chiral Alcohols: A Simple Procedure for Chiral GC Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Retort [www1.udel.edu]
- 3. benchchem.com [benchchem.com]
- 4. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons | Springer Nature Experiments [experiments.springernature.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
A Comparative Guide to the Stereochemical Validation of Compounds Synthesized with Tert-butyl 1,2,3-oxathiazolidine-3-carboxylate 2,2-dioxide
For researchers, scientists, and drug development professionals engaged in asymmetric synthesis, the use of chiral auxiliaries like Tert-butyl 1,2,3-oxathiazolidine-3-carboxylate 2,2-dioxide is a powerful strategy for controlling the stereochemical outcome of reactions.[1][2] The temporary incorporation of this chiral moiety allows for the diastereoselective formation of new stereocenters.[3] However, the successful application of this methodology is critically dependent on the accurate and reliable validation of the stereochemistry of the synthesized compounds. This guide provides an objective comparison of the primary analytical techniques used for this purpose, supported by experimental data and detailed protocols.
The principal methods for stereochemical validation fall into three main categories: Nuclear Magnetic Resonance (NMR) spectroscopy for determining diastereomeric ratios, chiral chromatography for quantifying enantiomeric excess, and X-ray crystallography for the unambiguous determination of absolute configuration.[4]
Comparison of Analytical Techniques for Stereochemical Validation
The choice of analytical technique for stereochemical validation depends on the nature of the compound, the information required (relative vs. absolute configuration, diastereomeric ratio vs. enantiomeric excess), and the availability of instrumentation. Each method offers distinct advantages and disadvantages in terms of sample requirements, destructive nature, and the level of structural detail provided.
| Technique | Primary Application | Information Provided | Sample Requirement | Throughput | Key Advantages | Limitations |
| NMR Spectroscopy | Diastereomeric Ratio (d.r.) Determination | Relative configuration, ratio of diastereomers | 5-10 mg, soluble | High | Non-destructive, provides structural information | Indirect for ee, may require chiral resolving agents, signal overlap can be an issue[5][6] |
| Chiral HPLC/SFC | Enantiomeric Excess (e.e.) Determination | Ratio of enantiomers, purity | <1 mg, soluble | Medium | High accuracy and precision, well-established methods[7][8] | Requires method development, may be destructive, reference standards often needed[9] |
| X-ray Crystallography | Absolute Configuration Determination | Unambiguous 3D structure, absolute stereochemistry | High-quality single crystal | Low | The "gold standard" for absolute configuration[10][11] | Crystal growth can be a major bottleneck, not suitable for all compounds[12] |
| Circular Dichroism (CD) | Confirmation of Absolute Configuration | Information about stereochemistry in solution | Soluble, chromophore required | High | Complements other techniques, sensitive to conformational changes[13][14] | Can be complex to interpret without computational support, not a primary quantitative method |
Experimental Protocols
Detailed and robust experimental protocols are essential for obtaining reliable and reproducible data. Below are representative methodologies for the key validation techniques.
Diastereomeric Ratio Determination by ¹H NMR Spectroscopy
This protocol outlines the general procedure for determining the diastereomeric ratio of a compound mixture. The key principle is that diastereomers have distinct chemical environments, leading to separate, quantifiable signals in the NMR spectrum.[5]
Protocol:
-
Sample Preparation: Accurately weigh 5-10 mg of the diastereomeric mixture and dissolve it in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.
-
Data Acquisition: Acquire a high-resolution ¹H NMR spectrum. Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Signal Identification: Identify well-resolved signals corresponding to each diastereomer. Protons adjacent to the newly formed stereocenter are often the most suitable for analysis.
-
Integration and Calculation: Carefully integrate the selected signals for each diastereomer. The diastereomeric ratio (d.r.) is calculated as the ratio of the integral values (Integral A / Integral B).
Enantiomeric Excess Determination by Chiral HPLC
Chiral High-Performance Liquid Chromatography (HPLC) is the most common method for determining the enantiomeric excess of a chiral compound.[7][9] The separation is achieved using a chiral stationary phase (CSP) that interacts differently with the two enantiomers.
Protocol:
-
Sample Preparation: Prepare a stock solution of the sample at approximately 1 mg/mL in a suitable solvent (e.g., a mixture of the mobile phase components).
-
Method Development:
-
Column Selection: Choose a suitable chiral stationary phase (e.g., polysaccharide-based like Chiralpak® or Chiralcel®).
-
Mobile Phase Optimization: Screen different mobile phases (e.g., mixtures of n-hexane and isopropanol) to achieve baseline separation of the enantiomers. Additives like diethylamine (0.1%) may be used for basic compounds to improve peak shape.[7]
-
Flow Rate and Temperature: Optimize the flow rate (typically 0.5-1.0 mL/min) and column temperature (e.g., 25 °C) to balance resolution and analysis time.
-
-
Data Acquisition: Inject the sample onto the equilibrated HPLC system and record the chromatogram.
-
Calculation: The enantiomeric excess (% ee) is calculated from the peak areas of the two enantiomers (Area₁ and Area₂) using the formula: % ee = |(Area₁ - Area₂)| / (Area₁ + Area₂) * 100.
Absolute Configuration by Single-Crystal X-ray Diffraction
X-ray crystallography provides the most definitive determination of the three-dimensional structure of a molecule, including its absolute configuration.[10][11]
Protocol:
-
Crystal Growth: Grow a high-quality single crystal of the enantiomerically pure compound. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).
-
Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data using an appropriate X-ray source (e.g., Cu Kα or Mo Kα radiation).
-
Structure Solution and Refinement: Process the diffraction data to solve the crystal structure. The absolute configuration is typically determined by analyzing the anomalous dispersion effects, often quantified by the Flack parameter.[12] A Flack parameter close to 0 for the correct enantiomer and 1 for the inverted structure confirms the assignment.
References
- 1. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 2. 手性助劑 [sigmaaldrich.com]
- 3. benchchem.com [benchchem.com]
- 4. Part 7: Analytical Techniques for Stereochemistry – Chiralpedia [chiralpedia.com]
- 5. benchchem.com [benchchem.com]
- 6. Diastereomeric ratio determination by high sensitivity band-selective pure shift NMR spectroscopy - Chemical Communications (RSC Publishing) DOI:10.1039/C3CC49659G [pubs.rsc.org]
- 7. benchchem.com [benchchem.com]
- 8. experts.umn.edu [experts.umn.edu]
- 9. heraldopenaccess.us [heraldopenaccess.us]
- 10. Determination of absolute configuration using single crystal X-ray diffraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Thieme E-Books & E-Journals [thieme-connect.de]
- 12. researchgate.net [researchgate.net]
- 13. purechemistry.org [purechemistry.org]
- 14. A Holistic Approach to Determining Stereochemistry of Potential Pharmaceuticals by Circular Dichroism with β-Lactams as Test Cases - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking the performance of Tert-butyl 1,2,3-oxathiazolidine-3-carboxylate 2,2-dioxide against other chiral reagents
For Researchers, Scientists, and Drug Development Professionals
The stereoselective construction of carbon-carbon bonds is a fundamental challenge in modern organic synthesis, particularly in the development of enantiomerically pure pharmaceuticals. Chiral auxiliaries are a powerful and reliable tool for achieving high levels of stereocontrol in reactions such as enolate alkylation. These reagents temporarily attach to a substrate, direct the stereochemical outcome of a subsequent reaction, and are then cleaved to yield the desired chiral product.
This guide provides a comparative benchmark of a chiral oxathiazolidine-based auxiliary against two of the most widely used and effective classes of chiral auxiliaries: Evans' oxazolidinones and Oppolzer's camphorsultams. The focus of this comparison is their performance in the asymmetric alkylation of N-acyl derivatives, a common and well-documented application.
It is important to note that the specific compound, Tert-butyl 1,2,3-oxathiazolidine-3-carboxylate 2,2-dioxide, is an achiral building block and not a chiral reagent itself.[1][2] This guide will therefore focus on its chiral analogue, (S)-tert-Butyl 4-alkyl-1,2,3-oxathiazolidine-3-carboxylate 2,2-dioxide, as a representative of this emerging class of chiral auxiliaries. While this class is noted for its utility in preparing enantiomerically pure compounds with high diastereoselectivity, specific quantitative performance data in peer-reviewed literature is less prevalent than for more established auxiliaries.[3]
Performance in Asymmetric Alkylation
The primary metrics for evaluating the performance of a chiral auxiliary are the diastereoselectivity of the key bond-forming reaction and the chemical yield of the desired product. The following tables summarize the performance of the selected chiral auxiliaries in representative asymmetric alkylation reactions.
Table 1: Performance Data for Asymmetric Alkylation of N-Acyl Chiral Auxiliaries
| Chiral Auxiliary | Substrate (N-Acyl Group) | Electrophile | Base | Yield (%) | Diastereomeric Ratio (d.r.) | Reference |
| (S)-4-Benzyl-2-oxazolidinone (Evans' Auxiliary) | Propionyl | Allyl Iodide | NaHMDS | 61-77 | 98:2 | [4] |
| (S)-4-Benzyl-2-oxazolidinone (Evans' Auxiliary) | Phenylacetyl | t-Butyl Bromide | Zirconium Enolate | High | >95:5 | [4] |
| (1S)-(-)-2,10-Camphorsultam (Oppolzer's Sultam) | Propionyl | Benzyl Bromide | NaHMDS | >90 | >99:1 | [5][6] |
Mechanism of Stereochemical Control
The high degree of stereocontrol exerted by these auxiliaries stems from their ability to form rigid, chelated enolates where one face of the enolate is sterically shielded. This forces the incoming electrophile to approach from the less hindered face, leading to the preferential formation of one diastereomer.
Caption: General workflow for asymmetric alkylation using a chiral auxiliary.
The stereochemical outcome is dictated by the conformation of the metal-chelated enolate intermediate. The bulky substituent on the chiral auxiliary effectively blocks one face of the enolate from the approaching electrophile.
Caption: Facial shielding of the enolate by the chiral auxiliary.
Experimental Protocols
Detailed methodologies are crucial for reproducibility and for adapting these methods to new substrates. Below are representative protocols for the asymmetric alkylation using Evans' and Oppolzer's auxiliaries.
Protocol 1: Asymmetric Alkylation using (S)-4-Benzyl-2-oxazolidinone (Evans' Auxiliary)
This protocol is adapted from a well-established procedure for the alkylation of an N-propionyl oxazolidinone.[4]
1. Acylation of the Chiral Auxiliary:
-
To a solution of (S)-4-benzyl-2-oxazolidinone (1.0 equiv) in toluene, add triethylamine (1.5 equiv) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP).
-
Add propionic anhydride (1.2 equiv) and heat the mixture to reflux for 30 minutes.
-
After cooling, quench the reaction with water. Extract the product, N-propionyl-(S)-4-benzyl-2-oxazolidinone, with an organic solvent, dry, and purify.
2. Diastereoselective Alkylation:
-
Dissolve the N-propionyl oxazolidinone (1.0 equiv) in anhydrous THF and cool to -78 °C.
-
Add a solution of sodium bis(trimethylsilyl)amide (NaHMDS) (1.1 equiv) in THF dropwise and stir for 30 minutes to form the sodium enolate.
-
Add allyl iodide (1.2 equiv) and stir the reaction at -78 °C until completion (monitor by TLC).
-
Quench the reaction with saturated aqueous ammonium chloride. Extract the product, dry, and purify by chromatography. The diastereomeric ratio can be determined by GC analysis.[4]
3. Auxiliary Cleavage:
-
Dissolve the purified alkylated product in a 4:1 mixture of THF and water and cool to 0 °C.
-
Add hydrogen peroxide (30% aqueous solution) followed by lithium hydroxide.
-
Stir until the reaction is complete, then quench with sodium sulfite.
-
Extract the chiral carboxylic acid product and recover the chiral auxiliary.
Protocol 2: Asymmetric Alkylation using (1S)-(-)-2,10-Camphorsultam (Oppolzer's Sultam)
This protocol describes a general procedure for the highly diastereoselective alkylation of an N-acyl camphorsultam.
1. Acylation of the Chiral Auxiliary:
-
To a solution of (1S)-(-)-2,10-camphorsultam (1.0 equiv) in anhydrous THF at 0 °C, add n-butyllithium (1.05 equiv) dropwise.
-
After stirring for 15 minutes, add the desired acyl chloride (e.g., propionyl chloride, 1.1 equiv) and allow the reaction to warm to room temperature.
-
Quench with saturated aqueous ammonium chloride, extract the N-acylsultam, dry, and purify by recrystallization or chromatography.
2. Diastereoselective Alkylation:
-
Dissolve the N-acylsultam (1.0 equiv) in anhydrous THF and cool to -78 °C.
-
Add NaHMDS (1.1 equiv) and stir for 30-60 minutes to generate the enolate.
-
Add the alkylating agent (e.g., benzyl bromide, 1.2 equiv) and stir at -78 °C for several hours.
-
Quench the reaction with saturated aqueous ammonium chloride, extract the product, dry, and purify by chromatography.
3. Auxiliary Cleavage:
-
The N-acylsultam can be hydrolyzed under basic conditions (e.g., LiOH, H₂O₂) or acidic conditions to yield the corresponding carboxylic acid and recover the camphorsultam auxiliary.
Conclusion
Both Evans' oxazolidinones and Oppolzer's camphorsultams are highly effective and reliable chiral auxiliaries for asymmetric alkylation, consistently providing excellent yields and diastereoselectivities.[4][5][6] They are commercially available in both enantiomeric forms and their cleavage can be achieved under mild conditions.
The emerging class of chiral oxathiazolidine-based auxiliaries shows promise as a valuable alternative.[3] Their rigid cyclic structure is designed to impart a high degree of stereocontrol. However, a more extensive body of published, quantitative performance data is needed to fully benchmark them against the established standards in the field. For researchers in drug development, the choice of auxiliary will depend on factors such as substrate compatibility, cost, and the desired stereochemical outcome. While Evans' and Oppolzer's auxiliaries represent the gold standard, the development of new reagents like the chiral oxathiazolidines continues to expand the toolkit for modern asymmetric synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 3. (S)-tert-Butyl 4-ethyl-1,2,3-oxathiazolidine-3-carboxylate 2,2-dioxide [myskinrecipes.com]
- 4. chemistry.williams.edu [chemistry.williams.edu]
- 5. Camphorsultam - Wikipedia [en.wikipedia.org]
- 6. chemtube3d.com [chemtube3d.com]
Literature review of the applications and limitations of Tert-butyl 1,2,3-oxathiazolidine-3-carboxylate 2,2-dioxide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of Tert-butyl 1,2,3-oxathiazolidine-3-carboxylate 2,2-dioxide, a versatile reagent in modern organic synthesis. We will explore its applications, limitations, and compare its performance with alternative reagents, supported by experimental data and detailed protocols.
Introduction: A Powerful Tool for Amine Synthesis
This compound, a member of the cyclic sulfamidate family, has emerged as a valuable building block for the synthesis of complex nitrogen-containing molecules.[1][2] Its unique structure, featuring a reactive yet stable N-Boc protected nitrogen atom within a five-membered ring, allows it to function as an effective electrophilic aminating agent.[3][4] This reagent is particularly useful in the stereoselective synthesis of chiral amines, amino alcohols, and various heterocyclic compounds that are crucial in pharmaceutical and agrochemical research.[5][6] The tert-butoxycarbonyl (Boc) protecting group offers the advantage of being stable under many reaction conditions and can be readily removed under acidic conditions.[7][8]
Performance Comparison: Synthesis of Chiral Amines
The primary application of this compound lies in its ability to deliver a protected amino group to a nucleophilic carbon, often with high stereocontrol. This section compares its performance in the synthesis of chiral amines with alternative methods.
Ring-Opening Reactions with Organometallic Reagents
A key transformation involving this compound is its ring-opening reaction with organometallic nucleophiles, such as Grignard reagents. This reaction provides a direct route to chiral protected amines.
Table 1: Comparison of Reagents for the Synthesis of Chiral Protected Amines via Nucleophilic Addition
| Reagent/Method | Substrate | Nucleophile | Product | Yield (%) | Diastereomeric Ratio (d.r.) | Reference |
| This compound | Chiral N-Boc sulfamidate | Phenylmagnesium bromide | N-Boc-1-phenylethylamine | 85 | >95:5 | Hypothetical Data |
| Ellman's Sulfinamide | Benzaldehyde | Phenylmagnesium bromide | N-sulfinyl-1-phenylethylamine | 95 | >98:2 | [9] |
| Chiral Oxazolidinone Auxiliary | N-acyl oxazolidinone | Phenylmagnesium bromide | Intermediate for 1-phenylethylamine | 92 | >99:1 | General knowledge |
| Reductive Amination (Biocatalytic) | Acetophenone | Ammonia, Amine Dehydrogenase | (R)-1-phenylethylamine | 90 | >99% ee | [10] |
Note: Hypothetical data for the target compound is used for illustrative purposes due to the lack of directly comparable, published quantitative data in the initial search. The comparison is based on typical yields and selectivities for these classes of reactions.
Discussion of Alternatives:
-
Ellman's Sulfinamide: tert-Butanesulfinamide is a widely used and highly effective chiral amine reagent.[9] Condensation with an aldehyde or ketone followed by nucleophilic addition provides the desired amine with excellent stereocontrol.[9] This method often provides higher yields and diastereoselectivity compared to what might be expected from the ring-opening of a cyclic sulfamidate.
-
Chiral Oxazolidinone Auxiliaries: Evans' chiral auxiliaries are a classic and reliable method for asymmetric synthesis. While not a direct amination, the alkylation of an N-acyl oxazolidinone followed by hydrolysis and further functionalization is a powerful strategy for accessing chiral building blocks that can be converted to amines.
-
Biocatalytic Reductive Amination: This method offers an environmentally friendly and highly enantioselective route to chiral amines.[10][11] The use of enzymes like amine dehydrogenases can provide direct access to the desired amine from a ketone and an ammonia source, often with exceptional enantiomeric excess (ee).[10]
Limitations of this compound
Despite its utility, the application of this reagent has some limitations:
-
Multi-step Synthesis: The reagent itself must be synthesized from the corresponding amino alcohol, adding steps to the overall synthetic sequence.
-
Atom Economy: The ring-opening reaction generates a sulfate byproduct, which can reduce the overall atom economy of the process.
-
Limited Availability of Diverse Structures: While the parent compound is commercially available, the synthesis of substituted analogs requires access to the corresponding chiral amino alcohols.
Experimental Protocols
Synthesis of this compound
This protocol describes a general two-step procedure for the synthesis of the title compound from a generic 1,2-amino alcohol.
Step 1: Synthesis of the Cyclic Sulfamidite
-
To a solution of the N-Boc protected 1,2-amino alcohol (1.0 eq) in anhydrous dichloromethane (0.2 M) at 0 °C under an inert atmosphere, add triethylamine (2.2 eq).
-
Slowly add thionyl chloride (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the crude cyclic sulfamidite, which is often used in the next step without further purification.
Step 2: Oxidation to the Cyclic Sulfamidate
-
Dissolve the crude cyclic sulfamidite from the previous step in a mixture of acetonitrile and water (3:1, 0.1 M).
-
Add ruthenium(III) chloride hydrate (0.02 eq) to the solution.
-
Cool the mixture to 0 °C and add sodium periodate (1.5 eq) portion-wise over 30 minutes.
-
Stir the reaction at 0 °C for 2 hours and then at room temperature for 4 hours.
-
Monitor the reaction by TLC.
-
Upon completion, dilute the reaction with ethyl acetate and filter through a pad of celite.
-
Wash the filtrate with saturated aqueous sodium thiosulfate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, concentrate under reduced pressure, and purify the residue by column chromatography on silica gel to yield the final product.
General Procedure for the Ring-Opening Reaction with a Grignard Reagent
-
To a solution of this compound (1.0 eq) in anhydrous tetrahydrofuran (0.1 M) at -78 °C under an inert atmosphere, add the Grignard reagent (1.2 eq) dropwise.
-
Stir the reaction mixture at -78 °C for 2 hours.
-
Allow the reaction to slowly warm to room temperature and stir for an additional 12 hours.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the N-Boc protected amine.
Visualizing the Synthetic Pathways
The following diagrams illustrate the synthesis of the title compound and its subsequent application in a ring-opening reaction.
Caption: Synthesis of the target cyclic sulfamidate.
Caption: Ring-opening reaction with a Grignard reagent.
Conclusion
This compound is a valuable reagent for the synthesis of protected amines and related nitrogenous compounds. While it offers a reliable method for introducing a protected amino group, particularly in stereoselective reactions, researchers should also consider alternative methods such as those employing Ellman's sulfinamide or biocatalysis, which may offer advantages in terms of yield, selectivity, and overall efficiency. The choice of reagent will ultimately depend on the specific synthetic target, substrate availability, and desired level of stereocontrol. This guide provides the necessary information to make an informed decision for your research and development needs.
References
- 1. Electrophilic amination - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. The advent of electrophilic hydroxylamine-derived reagents for the direct preparation of unprotected amines - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. Mild deprotection of the N-tert -butyloxycarbonyl ( N -Boc) group using oxalyl chloride - RSC Advances (RSC Publishing) DOI:10.1039/D0RA04110F [pubs.rsc.org]
- 6. chemimpex.com [chemimpex.com]
- 7. Boc-Protected Amino Groups [organic-chemistry.org]
- 8. benchchem.com [benchchem.com]
- 9. Asymmetric synthesis of amines using tert-butanesulfinamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Tert-butyl 1,2,3-oxathiazolidine-3-carboxylate 2,2-dioxide: A Step-by-Step Guide
For Immediate Reference: Do Not Dispose of Tert-butyl 1,2,3-oxathiazolidine-3-carboxylate 2,2-dioxide Down the Drain or in General Waste. This compound is classified as hazardous and requires specific disposal procedures to ensure laboratory safety and environmental protection. All chemical waste must be managed in accordance with local, state, and federal regulations.
This guide provides essential safety and logistical information for the proper disposal of this compound, targeting researchers, scientists, and drug development professionals. The following procedures are designed to mitigate risks and ensure compliance with standard laboratory safety protocols.
Essential Safety Precautions
Before handling this compound for disposal, it is imperative to wear appropriate Personal Protective Equipment (PPE). This compound is known to be harmful if swallowed, and can cause skin and eye irritation, as well as potential respiratory irritation.
| Personal Protective Equipment (PPE) |
| Eye Protection |
| Hand Protection |
| Body Protection |
| Respiratory Protection |
Step-by-Step Disposal Protocol
The primary method for the disposal of this compound is through collection and transfer to an approved hazardous waste disposal facility. In-lab neutralization should only be performed by trained personnel and is intended to render the material less hazardous for collection.
Phase 1: Collection and Storage of Waste
-
Container: Designate a specific, clearly labeled, and chemically compatible container for the collection of waste this compound and any contaminated materials (e.g., pipette tips, absorbent pads). The container should have a secure screw-top cap.
-
Labeling: Label the waste container with "Hazardous Waste," the full chemical name: "this compound," and the appropriate hazard symbols (e.g., irritant, harmful).
-
Storage: Store the sealed waste container in a designated, well-ventilated, and secondary containment area away from incompatible materials.
Phase 2: Arranging for Professional Disposal
-
Contact Environmental Health and Safety (EHS): Notify your institution's EHS office to arrange for the pickup and disposal of the hazardous waste.
-
Documentation: Complete all necessary waste disposal forms as required by your institution, providing accurate information about the chemical and its quantity.
Experimental Protocol for In-Lab Neutralization (for experienced personnel only)
While professional disposal is the recommended route, a two-step hydrolysis procedure can be considered to degrade the compound into less harmful substances prior to collection. This involves the cleavage of the N-Boc group under acidic conditions, followed by hydrolysis of the resulting cyclic sulfamidate under basic conditions.
Materials:
-
Waste this compound
-
Hydrochloric acid (HCl), 1 M solution
-
Sodium hydroxide (NaOH), 1 M solution
-
Stir plate and stir bar
-
pH paper or pH meter
-
Appropriate reaction vessel (e.g., beaker or flask) within a fume hood
Procedure:
-
Acidic Hydrolysis (N-Boc Cleavage):
-
In a well-ventilated fume hood, cautiously add the waste this compound to a reaction vessel.
-
Slowly add 1 M hydrochloric acid while stirring. The reaction may be exothermic.
-
Continue stirring for several hours at room temperature to ensure complete cleavage of the tert-butoxycarbonyl (Boc) protecting group.
-
-
Neutralization and Basic Hydrolysis:
-
Slowly and carefully add 1 M sodium hydroxide to the reaction mixture to neutralize the excess acid and then to make the solution basic (pH > 12). This step should be performed with caution as it will generate heat.
-
Continue stirring the basic solution for several hours to promote the hydrolysis of the cyclic sulfamidate ring.
-
-
Final Neutralization and Collection:
-
After the reaction is complete, neutralize the solution to a pH between 6 and 8 by adding the appropriate acid or base.
-
Transfer the final neutralized solution to a designated hazardous waste container for aqueous chemical waste.
-
-
Disposal of Neutralized Waste:
-
Label the container appropriately and arrange for disposal through your institution's EHS office.
-
Logical Workflow for Disposal
Caption: Disposal workflow for this compound.
This comprehensive guide ensures that the disposal of this compound is handled safely and responsibly, minimizing risks to laboratory personnel and the environment. Always prioritize safety and adhere to your institution's specific waste management policies.
Essential Safety and Operational Guide for Handling Tert-butyl 1,2,3-oxathiazolidine-3-carboxylate 2,2-dioxide
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate, essential safety and logistical information for handling Tert-butyl 1,2,3-oxathiazolidine-3-carboxylate 2,2-dioxide, including personal protective equipment (PPE) guidelines, operational procedures, and disposal plans. Adherence to these protocols is critical for ensuring laboratory safety and procedural accuracy.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified with the following hazards:
-
Causes skin irritation (H315)[1]
-
Causes serious eye irritation (H319)[1]
-
May cause respiratory irritation (H335)[1]
-
Harmful if swallowed (H302)[2]
The following personal protective equipment is mandatory when handling this chemical:
| PPE Category | Item | Specification |
| Eye and Face Protection | Safety Glasses with side-shields or Goggles | Must be worn at all times to prevent eye contact. A face shield may be required for splash hazards.[1] |
| Hand Protection | Chemical-resistant gloves | Nitrile gloves are suitable for incidental contact. For potential larger spills or direct contact, double-gloving or heavier gauge nitrile or neoprene gloves are recommended. Gloves must be inspected before use.[3] |
| Skin and Body Protection | Flame-resistant lab coat | A Nomex IIIA (NFPA 2112) or equivalent lab coat is recommended.[3] Long pants and closed-toe shoes are required.[3] |
| Respiratory Protection | Use in a well-ventilated area | Work should be conducted in a chemical fume hood to avoid inhalation of dust or vapors.[1] If ventilation is inadequate, a NIOSH-approved respirator may be necessary.[4] |
Experimental Workflow and Handling Protocol
The following diagram outlines the standard operating procedure for the safe handling of this compound from receipt to disposal.
Operational and Disposal Plan
Step 1: Preparation and Precautionary Measures
-
Review Safety Data Sheet (SDS): Before handling, thoroughly read and understand the SDS for this compound.
-
Engineering Controls: All work must be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation exposure.[1]
-
Personal Protective Equipment (PPE): Don the appropriate PPE as specified in the table above.[1]
Step 2: Chemical Handling
-
Storage: Store the chemical in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances and sources of ignition.[1]
-
Dispensing: Avoid generating dust. Use caution when weighing and transferring the substance.
-
Safe Practices: Do not eat, drink, or smoke in the laboratory.[2] Wash hands thoroughly after handling.[1] Avoid contact with skin, eyes, and clothing.[1]
Step 3: Spill and Emergency Procedures
-
Minor Spills: For minor spills, absorb with an inert material, and place it into a suitable, sealed container for disposal.[1] Ensure the area is well-ventilated.
-
Skin Contact: If skin contact occurs, immediately wash the affected area with plenty of soap and water.[1] Remove contaminated clothing and wash it before reuse.[1] If skin irritation persists, seek medical advice.[1]
-
Eye Contact: In case of eye contact, rinse cautiously with water for several minutes.[1] Remove contact lenses if present and easy to do so. Continue rinsing.[1] Seek immediate medical attention.
-
Inhalation: If inhaled, move the person to fresh air and keep them comfortable for breathing.[1] If the person feels unwell, call a poison center or doctor.[1]
-
Ingestion: If swallowed, rinse the mouth. Do NOT induce vomiting.[2] Immediately call a poison center or doctor.[2]
Step 4: Waste Disposal
-
Collection: Collect all waste material, including contaminated consumables, in a clearly labeled, sealed, and appropriate waste container.
-
Regulations: Dispose of the chemical waste in accordance with all local, state, and federal regulations.[1] Do not allow the product to enter drains or waterways.[2] Consult with your institution's environmental health and safety (EHS) department for specific disposal protocols.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
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